2-Bromo-4,5-difluoroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4,5-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-3-1-4(8)5(9)2-6(3)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTIDJREEDINSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458720 | |
| Record name | 2-Bromo-4,5-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64695-79-0 | |
| Record name | 2-Bromo-4,5-difluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64695-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4,5-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4,5-difluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4,5-difluoroaniline: Properties, Structure, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4,5-difluoroaniline is a halogenated aromatic amine that has emerged as a valuable and versatile building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structural arrangement, featuring a bromine atom amenable to a wide range of cross-coupling reactions and two fluorine atoms that can favorably modulate the physicochemical properties of derivative compounds, makes it a highly sought-after intermediate in the design and synthesis of novel bioactive molecules. The strategic placement of these functional groups allows for the precise and controlled introduction of molecular complexity, enabling the exploration of new chemical space in drug discovery programs. This guide provides a comprehensive overview of the chemical and physical properties, structural features, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors.
Physicochemical and Structural Properties
This compound is a solid at room temperature, typically appearing as a white to off-white or pale yellow crystalline material.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 64695-79-0 | [2][3] |
| Molecular Formula | C₆H₄BrF₂N | [2][3] |
| Molecular Weight | 208.01 g/mol | [2] |
| Melting Point | 47-50 °C | [1] |
| Boiling Point | 90-93 °C at 1 mmHg | [4] |
| Density | 1.788 g/cm³ | [1] |
| IUPAC Name | This compound | [2] |
| SMILES | C1=C(C(=CC(=C1F)F)Br)N | [2] |
| InChIKey | BUTIDJREEDINSI-UHFFFAOYSA-N | [2] |
Caption: 2D structure of this compound.
Spectroscopic Characterization
Spectroscopic data is essential for the identification and quality control of this compound. While a comprehensive set of publicly available, peer-reviewed spectra for this specific isomer is limited, data for closely related isomers provide valuable insights into the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show two aromatic signals, each corresponding to the protons on the benzene ring. These signals will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. A broad singlet corresponding to the amine (-NH₂) protons would also be anticipated, the chemical shift of which can be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon atoms bonded to fluorine will show characteristic C-F coupling.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-N stretching, C-H stretching of the aromatic ring, and C-Br and C-F stretching vibrations at lower wavenumbers.
Mass Spectrometry (MS): Mass spectrometric analysis will show a molecular ion peak corresponding to the molecular weight of the compound (208.01 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from commercially available precursors. One common strategy involves the bromination of a difluoroaniline derivative. A detailed experimental protocol for a related compound, 2-bromo-5-fluoroaniline, is described in the patent literature, which can be adapted for the synthesis of the 4,5-difluoro isomer. The general approach involves the protection of the amine, followed by nitration, bromination, and reduction of the nitro group.
A more direct, albeit potentially lower-yielding, approach involves the direct bromination of 3,4-difluoroaniline. The strong activating and ortho,para-directing nature of the amino group makes the regioselective introduction of the bromine atom at the C2 position challenging, often leading to a mixture of isomers.
Illustrative Synthetic Pathway:
Caption: Key cross-coupling reactions of this compound.
Application in Kinase Inhibitor Synthesis
A significant application of this compound is in the synthesis of protein kinase inhibitors, a major class of targeted cancer therapeutics. [5][6][7]The fluorine atoms on the aniline ring can enhance the metabolic stability and binding affinity of the final drug molecule.
Experimental Protocol: Synthesis of a Pyrimidine Kinase Inhibitor Intermediate
The following protocol is adapted from the patent literature and illustrates the use of this compound in the synthesis of a key intermediate for Bruton's tyrosine kinase (BTK) inhibitors. [8] Step 1: Buchwald-Hartwig Amination
-
Reaction Setup: In a suitable reaction vessel, combine this compound (1.0 eq.), a pyrimidine-based coupling partner (e.g., a chloropyrimidine, 1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq.), and a phosphine ligand (e.g., Xantphos, 0.1 eq.).
-
Solvent and Base: Add a suitable solvent (e.g., 1,4-dioxane) and a base (e.g., Cs₂CO₃, 2.0 eq.).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent, washed with water and brine, dried over a drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired N-aryl pyrimidine intermediate.
This intermediate can then be further functionalized to produce the final active pharmaceutical ingredient. The specific pyrimidine coupling partner and subsequent reaction steps will determine the final kinase inhibitor being synthesized.
Safety and Handling
This compound is classified as an irritant. It is harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation. [2] GHS Hazard Statements:
-
H315: Causes skin irritation. [2]* H319: Causes serious eye irritation. [2]* H335: May cause respiratory irritation. [2] Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a strategically important building block for organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions, combined with the beneficial effects of its fluorine substituents, makes it an invaluable tool for the construction of complex, biologically active molecules. The ability to readily form C-C and C-N bonds through Suzuki-Miyaura and Buchwald-Hartwig reactions, respectively, allows for the efficient synthesis of diverse chemical libraries for screening and lead optimization. As the demand for novel therapeutics, especially targeted kinase inhibitors, continues to grow, the importance of versatile and functionalized intermediates like this compound in the synthetic chemist's toolbox is set to increase.
References
Click to expand
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- Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. [Link]
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An In-depth Technical Guide to 2-Bromo-4,5-difluoroaniline (CAS No. 64695-79-0) for Advanced Chemical Synthesis
Introduction: The Strategic Importance of 2-Bromo-4,5-difluoroaniline in Modern Chemistry
This compound, identified by the CAS number 64695-79-0, is a highly functionalized aromatic amine that has emerged as a critical building block in the synthesis of complex organic molecules.[1][2][3] Its unique trifunctional nature, featuring a nucleophilic amino group, a reactive bromine atom amenable to cross-coupling reactions, and the modulating electronic effects of two fluorine atoms, makes it a prized intermediate for researchers in drug discovery and agrochemical development.[1] The strategic placement of the fluorine atoms significantly influences the molecule's pKa, metabolic stability, and binding affinity to biological targets, a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][4] This guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its applications and key reaction protocols, designed for the discerning scientist and drug development professional.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety hazards of this compound is paramount for its safe handling and effective use in experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 64695-79-0 | [1][3][5] |
| Molecular Formula | C₆H₄BrF₂N | [3][5] |
| Molecular Weight | 208.01 g/mol | [3][5] |
| Appearance | White to off-white or yellow solid/crystalline powder | [2] |
| Melting Point | 47-50 °C | |
| Boiling Point | 90-93 °C at 1 mmHg | |
| Purity | Typically ≥97% | [2] |
| Storage | Room temperature, in a dark, inert atmosphere |
Safety and Handling:
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory setting, preferably within a fume hood. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All handling should be performed in a manner that minimizes dust generation and inhalation.
Synthesis of this compound: A Step-by-Step Protocol
The most common and direct route to this compound is through the electrophilic bromination of 3,4-difluoroaniline. The fluorine atoms are electron-withdrawing, deactivating the ring towards electrophilic substitution, but the powerful activating and ortho-, para-directing effect of the amine group directs the incoming electrophile. The bromine will preferentially add to the position ortho to the amine and meta to the fluorine atoms.
Experimental Protocol: Synthesis via Bromination of 3,4-Difluoroaniline
This protocol is a self-validating system, where reaction progress can be monitored by thin-layer chromatography (TLC), and the final product's identity and purity can be confirmed by spectroscopic methods.
Materials:
-
3,4-Difluoroaniline
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-difluoroaniline (1.0 equivalent) in DMF or DCM. Cool the solution to 0 °C using an ice bath and begin stirring.
-
Bromination: Slowly add N-Bromosuccinimide (1.0 - 1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The use of NBS is a milder and more selective brominating agent compared to liquid bromine, minimizing the formation of di-brominated byproducts.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Key Reactions and Mechanistic Insights: The Suzuki-Miyaura Coupling
The bromine atom of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a cornerstone for the formation of C-C bonds. This reaction is instrumental in constructing the biaryl scaffolds prevalent in many kinase inhibitors.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (this compound), forming a Pd(II) complex.
-
Transmetalation: The organic group from an organoboron species (e.g., a boronic acid) is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Suzuki-Miyaura Coupling Workflow Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
Difluoroaniline derivatives are highly sought-after in drug discovery due to the advantageous properties conferred by the fluorine atoms.[1][4] While specific marketed drugs directly incorporating the this compound isomer are not prominently documented in publicly available literature, its isomers, such as 4-bromo-2,6-difluoroaniline, are key precursors in the synthesis of important kinase inhibitors. The underlying principles of utilizing the bromo-difluoroaniline scaffold are directly transferable and highlight the immense potential of this compound.
For instance, the core structure of CDK4/6 inhibitors like Abemaciclib and VEGFR-2 inhibitors such as Vandetanib are built upon scaffolds that can be derived from bromo-difluoroaniline precursors.[4] These examples underscore the value of this class of compounds in constructing potent and selective inhibitors for cancer therapy.[4] The difluorinated aniline moiety plays a crucial role in optimizing the binding interactions within the ATP-binding pocket of these kinases.
Characterization and Spectroscopic Data
Confirmation of the identity and purity of this compound is crucial. The following are expected spectroscopic characteristics, extrapolated from data for closely related isomers.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the adjacent fluorine and bromine atoms. The amine protons will typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR will display characteristic shifts for the aromatic carbons, with the carbon atoms bonded to fluorine exhibiting large C-F coupling constants.
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, and C-H and C-F stretching in the aromatic region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine (approximately equal intensity for M and M+2 peaks).[6][7]
Conclusion
This compound is a valuable and versatile building block for advanced organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique combination of reactive sites allows for the construction of complex molecular architectures with desirable physicochemical and pharmacological properties. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in the development of next-generation therapeutics and other advanced materials.
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- Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/understanding-the-synthesis-and-applications-of-5-bromo-2-4-difluoroaniline-84167383.html]
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- 1 H NMR spectrum and structure of 5-bromo-2,4-difluoroaniline (BDFA) in... ResearchGate. [URL: https://www.researchgate.net/figure/1-H-NMR-spectrum-and-structure-of-5-bromo-2-4-difluoroaniline-BDFA-in-acidic-D-2-O_fig2_231131908]
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- Post-reaction workup and isolation procedures for 4-Bromo-2,3-difluoroaniline products. BenchChem. [URL: https://www.benchchem.com/pro-application-notes/post-reaction-workup-and-isolation-procedures-for-4-bromo-2-3-difluoroaniline-products]
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Introduction: The Strategic Importance of 2-Bromo-4,5-difluoroaniline
An In-depth Technical Guide to the Synthesis of 2-Bromo-4,5-difluoroaniline
This compound is a highly functionalized aromatic intermediate that has garnered significant attention in the fields of medicinal chemistry and materials science. Characterized by a benzene ring substituted with an amino group, a bromine atom, and two fluorine atoms, this molecule serves as a versatile building block for constructing more complex molecular architectures. Its unique electronic and steric properties, imparted by the strategic placement of halogen atoms, make it an indispensable component in the synthesis of novel therapeutic agents and advanced agrochemicals.[1]
The incorporation of fluorine into drug candidates is a well-established strategy to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[2] As a fluorinated synthon, this compound provides a reactive handle—the bromine atom—for participation in a wide array of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile formation of new carbon-carbon and carbon-nitrogen bonds.[1][2] This guide offers a detailed examination of the principal synthetic route to this compound, focusing on the chemical rationale, experimental protocols, and critical process parameters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 64695-79-0 | [3][4] |
| Molecular Formula | C₆H₄BrF₂N | [3][4] |
| Molecular Weight | 208.00 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | Solid (form may vary) | |
| Hazards | Causes skin and serious eye irritation; may cause respiratory irritation. | [3] |
Primary Synthetic Strategy: Electrophilic Bromination of 3,4-Difluoroaniline
The most direct and industrially viable route for the synthesis of this compound is the electrophilic aromatic substitution of the readily available precursor, 3,4-difluoroaniline. This pathway leverages the powerful directing effects of the amine group to control the regioselectivity of the bromination reaction.
Mechanistic Rationale and Regioselectivity
The outcome of the electrophilic bromination is governed by the substituent effects on the aromatic ring:
-
Amino Group (-NH₂): The amino group is a potent activating and ortho, para-directing group due to its ability to donate electron density to the ring via resonance. This strongly favors electrophilic attack at the positions ortho (C2, C6) and para (C4) to the amine.
-
Fluorine Atoms (-F): Fluorine is an electronegative atom, making it an inductively deactivating group. However, like other halogens, it is also an ortho, para-director due to the donation of lone-pair electrons through resonance.
In 3,4-difluoroaniline, the C2 and C6 positions are ortho to the amino group, and the C5 position is meta. The C4 position is blocked by a fluorine atom. The powerful activating effect of the amino group dominates, directing the incoming electrophile (Br⁺) primarily to the ortho positions. The C2 position is sterically unhindered and electronically activated, making it the primary site of bromination. The fluorine atoms at C4 and C5 deactivate these positions, further enhancing the selectivity for bromination at the C2 position.[5]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound via electrophilic bromination.
Detailed Experimental Protocol
This protocol is a representative procedure synthesized from standard practices for the bromination of substituted anilines.[5][6][7] Researchers must adapt this procedure based on laboratory conditions and scale, always prioritizing safety.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3,4-Difluoroaniline | 129.11 | 50.0 | 6.46 g |
| Acetic Acid (Glacial) | 60.05 | - | 50 mL |
| Bromine (Br₂) | 159.81 | 52.5 (1.05 eq) | 2.7 mL (8.4 g) |
| Dichloromethane (DCM) | 84.93 | - | 200 mL |
| Sat. Sodium Bicarbonate (NaHCO₃) | - | - | 150 mL |
| 10% Sodium Thiosulfate (Na₂S₂O₃) | - | - | 50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | ~10 g |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,4-difluoroaniline (6.46 g, 50.0 mmol).
-
Dissolution: Add glacial acetic acid (50 mL) to the flask and stir until the aniline is completely dissolved. Cool the mixture to 0-5 °C in an ice bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (2.7 mL, 52.5 mmol) in 10 mL of glacial acetic acid. Add this solution dropwise to the stirred aniline solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of ice-water. A precipitate may form.
-
Work-up: Quench the excess bromine by slowly adding 10% aqueous sodium thiosulfate solution until the orange/red color disappears.
-
Neutralization: Slowly neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Causality Behind Experimental Choices
-
Brominating Agent: While liquid bromine is highly effective, it is also highly corrosive and toxic. N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a safer alternative that can also provide excellent yields.[8]
-
Solvent: Acetic acid is an ideal solvent as it readily dissolves the starting aniline and the reaction intermediates.[5][6] Its polar nature can help stabilize the charged intermediates in the electrophilic substitution mechanism.
-
Temperature Control: Initial cooling is critical to control the exothermic reaction and prevent over-bromination (dibromination), which can occur at higher temperatures.[5] Running the reaction at room temperature after the initial addition provides a balance between a practical reaction rate and high selectivity.[5]
-
Work-up: The sodium thiosulfate quench is essential to safely neutralize any unreacted bromine. Neutralization with a weak base like sodium bicarbonate is necessary to deprotonate the anilinium salt, making the product soluble in the organic extraction solvent.
Safety and Handling
The synthesis of this compound involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.
-
3,4-Difluoroaniline: Toxic if swallowed, in contact with skin, or if inhaled.
-
Bromine: Highly toxic, corrosive, and causes severe skin burns and eye damage. Handle with extreme care using appropriate personal protective equipment (PPE), including heavy-duty gloves, a face shield, and a lab coat.
-
Acetic Acid: Corrosive and can cause severe skin and eye damage.
-
This compound (Product): Classified as a skin, eye, and respiratory irritant.[3]
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthesis of this compound is most efficiently achieved through the regioselective electrophilic bromination of 3,4-difluoroaniline. The procedure relies on the strong ortho, para-directing influence of the amino group, which overrides the deactivating effects of the fluorine substituents to yield the desired product with high selectivity. Careful control of reaction conditions, particularly temperature, and the choice of brominating agent are paramount for achieving high yields and purity. As a versatile fluorinated building block, this compound will continue to be a valuable intermediate for researchers and drug development professionals engaged in the synthesis of next-generation pharmaceuticals and other high-value chemical products.[1]
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"2-Bromo-4,5-difluoroaniline" molecular weight and formula
An In-Depth Technical Guide to 2-Bromo-4,5-difluoroaniline: A Cornerstone Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a critical building block in contemporary synthetic and medicinal chemistry. We will delve into its fundamental molecular characteristics, explore its strategic importance in the development of novel therapeutics, outline its synthesis, and provide essential safety protocols for its handling.
Core Molecular and Physical Properties
This compound, also known by its IUPAC name 2-bromo-4,5-difluorobenzenamine, is a halogenated aromatic amine whose unique substitution pattern makes it a highly valuable intermediate.[1][2] Its core identifiers and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 64695-79-0 | [1][2][3][4] |
| Molecular Formula | C₆H₄BrF₂N | [1][2][3][4] |
| Molecular Weight | 208.00 g/mol | [1][2] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 47-50 °C | [5] |
| Boiling Point | 90-93 °C at 1 mmHg | [5] |
| SMILES | NC1=CC(F)=C(F)C=C1Br | [1] |
| InChIKey | BUTIDJREEDINSI-UHFFFAOYSA-N | [2] |
Strategic Importance in Pharmaceutical and Agrochemical R&D
The utility of this compound extends far beyond its basic chemical identity. Its structure is strategically designed for versatility in synthetic applications, particularly in the creation of complex, biologically active molecules.[6]
The Role of Fluorine in Drug Design
The presence of two fluorine atoms on the aniline ring is a deliberate and highly advantageous feature for drug development. The judicious incorporation of fluorine into a drug candidate is a well-established strategy to enhance key pharmacological properties.[6][7]
-
Metabolic Stability: Fluorine's high electronegativity and the strength of the C-F bond can block sites of metabolic oxidation, increasing the molecule's half-life in the body.[6][7]
-
Binding Affinity: Fluorine atoms can modulate the electronic properties (pKa) of the nearby amine group and engage in favorable non-covalent interactions (such as hydrogen bonds or dipole-dipole interactions) with target proteins, thereby enhancing binding affinity and potency.[6][7]
-
Lipophilicity and Permeability: The strategic placement of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach its intended biological target.[6][7]
The Bromo Group: A Handle for Synthetic Elaboration
The bromine atom at the 2-position serves as a versatile synthetic handle. It is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing the complex molecular scaffolds of modern drugs.[6][8] This allows for the precise and efficient introduction of diverse functional groups and the building of new carbon-carbon and carbon-heteroatom bonds.
Exemplary Protocol: Electrophilic Bromination
Disclaimer: This protocol is for illustrative purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures in place after consulting primary literature.
-
Protection: Dissolve 1 equivalent of 3,4-difluoroaniline in a suitable solvent (e.g., acetic acid). Add 1.1 equivalents of acetic anhydride. Heat the reaction mixture to achieve complete conversion to the acetanilide, monitored by TLC or LC-MS.
-
Bromination: Cool the reaction mixture. Slowly add 1 equivalent of a brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in acetic acid) while maintaining a controlled temperature to manage the exothermic reaction.
-
Workup: Once the reaction is complete, the mixture is typically poured into water to precipitate the crude product. The solid is collected by filtration, washed, and dried.
-
Deprotection: The crude protected aniline is hydrolyzed back to the free amine, typically by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH).
-
Purification: The final product is isolated by filtration or extraction and purified, typically by recrystallization or column chromatography, to yield pure this compound.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling of this compound is paramount for laboratory safety.
-
Hazard Identification: This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. [2]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. [9]Work should be conducted in a well-ventilated area or a chemical fume hood. [9][10]* First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention. [10][11] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention. [9][10] * Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur. [10] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention. [9][11]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [5][10]Keep in a dark place under an inert atmosphere. [5]
-
Conclusion
This compound is a high-value chemical intermediate whose strategic design makes it indispensable in modern drug discovery and agrochemical synthesis. The combination of a synthetically versatile bromine handle and the pharmacologically beneficial difluoro substitution pattern provides chemists with a powerful tool for creating novel and effective molecules. A thorough understanding of its properties, applications, and safe handling procedures is essential for any research and development professional working in the chemical sciences.
References
- St. Louis, MO 63123. 2-Bromo-4, 5-difluoroaniline, min 98%, 100 grams. [Link]
- PubChem. This compound | C6H4BrF2N | CID 11206558. [Link]
- Kemix Pty Ltd. This compound. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- PubChem. 2-Bromo-4,6-Difluoroaniline | C6H4BrF2N | CID 136285. [Link]
- CP Lab Safety. 4-Bromo-2, 5-difluoroaniline, min 98% (HPLC), 100 grams. [Link]
- Quick Company.
- Thermo Fisher Scientific.
- Cheméo. Chemical Properties of 2-Bromo-4,6-difluoroaniline (CAS 444-14-4). [Link]
- Thermo Fisher Scientific.
- Tradeindia. 4-bromo-2,5-difluoroaniline at 1890.00 INR in Khopoli, Maharashtra | Shree Sai Life Sciences. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline. [Link]
- Google Patents.
- Google Patents. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
- PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]
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Introduction: The Structural Significance of 2-Bromo-4,5-difluoroaniline
An In-Depth Spectroscopic Guide to 2-Bromo-4,5-difluoroaniline
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, halogenated anilines serve as indispensable structural motifs and synthetic intermediates. This compound (CAS No: 64695-79-0) is a prime example of such a versatile building block.[1][2] Its unique substitution pattern—featuring an amine for nucleophilic reactions, a bromine atom for cross-coupling chemistry, and two fluorine atoms to modulate electronic properties and metabolic stability—makes it a highly valuable precursor.
This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound. As scientists and developers, an unambiguous understanding of a molecule's spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification. Herein, we delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, interpreting the spectral features through the lens of fundamental principles and field-proven experience. The objective is to equip researchers with a self-validating framework for the confident identification and characterization of this key synthetic intermediate.
Molecular Structure and Spectroscopic Overview
The arrangement of substituents on the aniline ring dictates the entirety of its spectroscopic output. The bromine atom, the two adjacent fluorine atoms, and the amino group each exert distinct electronic effects (inductive and resonance), which create a unique and identifiable signature in every analytical technique employed.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete structural assignment.
¹H NMR Spectroscopy
The proton NMR spectrum reveals two distinct signals for the aromatic protons, H-3 and H-6. Their chemical shifts are influenced by the neighboring substituents. The electron-donating amine group tends to shield protons (shift them upfield), while the electronegative halogens deshield them (shift them downfield). The resulting signals are complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) couplings.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
|---|---|---|---|---|
| H-6 | ~ 7.15 | dd | ³JH6-F5 ≈ 7-9, ⁴JH6-H3 ≈ 2-3 | 1H |
| H-3 | ~ 6.80 | dd | ³JH3-F4 ≈ 9-11, ⁴JH3-H6 ≈ 2-3 | 1H |
| NH₂ | ~ 3.80 | br s | - | 2H |
Causality Behind Assignments:
-
H-6: This proton is ortho to the electron-donating NH₂ group and meta to a fluorine atom (F-5). The strong shielding from the amine group places it upfield relative to a standard benzene proton (7.34 ppm). It appears as a doublet of doublets due to a significant 3-bond coupling to the adjacent F-5 and a smaller 4-bond coupling to H-3.
-
H-3: This proton is positioned between the bromine and a fluorine atom (F-4), both of which are electron-withdrawing. However, it is also para to the strongly donating amine group. The net effect places it upfield. Its multiplicity is a doublet of doublets, arising from a large 3-bond coupling to F-4 and the same 4-bond coupling to H-6.
-
NH₂: The amine protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The chemical shift can vary significantly with concentration and solvent.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon in the aromatic ring. The chemical shifts are heavily influenced by the attached atoms, with carbons bonded to electronegative halogens appearing significantly downfield.[3] A key diagnostic feature is the presence of large carbon-fluorine coupling constants (¹JCF and ²JCF), which split the signals of the fluorinated carbons and their immediate neighbors.[3]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |
|---|---|---|
| C-1 (C-NH₂) | ~ 140 | ³JC1-F5 ≈ 3-5 |
| C-2 (C-Br) | ~ 105 | ³JC2-F4 ≈ 4-6 |
| C-3 (C-H) | ~ 118 | ²JC3-F4 ≈ 18-22 |
| C-4 (C-F) | ~ 155 | ¹JC4-F4 ≈ 240-250, ²JC4-F5 ≈ 15-20 |
| C-5 (C-F) | ~ 148 | ¹JC5-F5 ≈ 235-245, ²JC5-F4 ≈ 15-20 |
| C-6 (C-H) | ~ 116 | ²JC6-F5 ≈ 18-22 |
Causality Behind Assignments:
-
C-4 and C-5: These carbons are directly bonded to fluorine, resulting in large one-bond coupling constants (¹JCF) and causing their signals to be far downfield.[3] They are further split by smaller two-bond couplings to the adjacent fluorine.
-
C-3 and C-6: These carbons are adjacent to a fluorine atom and will exhibit significant two-bond C-F coupling.
-
C-1 and C-2: These carbons are three bonds away from a fluorine atom and will show the smallest, yet often observable, C-F coupling. The carbon bearing the bromine (C-2) is shifted upfield due to the "heavy atom effect".
¹⁹F NMR Spectroscopy
¹⁹F NMR is exceptionally informative for fluorinated compounds due to its high sensitivity and wide chemical shift range, which minimizes signal overlap.[4][5] For this compound, two signals are expected. These signals will be split into multiplets by coupling to each other (³JFF) and to nearby protons (³JFH).
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, CFCl₃ standard at 0 ppm)
| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| F-4 | ~ -125 to -135 | dd | ³JF4-F5 ≈ 20, ³JF4-H3 ≈ 9-11 |
| F-5 | ~ -135 to -145 | dd | ³JF4-F5 ≈ 20, ³JF5-H6 ≈ 7-9 |
Causality Behind Assignments:
-
The chemical shifts of fluorine on an aromatic ring are sensitive to the electronic nature of the other substituents.[6]
-
The two fluorine atoms are ortho to each other, leading to a characteristic three-bond F-F coupling constant of approximately 20 Hz.
-
Each fluorine is also ortho to a proton, resulting in three-bond H-F couplings that match the values observed in the ¹H NMR spectrum. This correlation is a powerful confirmation of the structural assignment.
Caption: Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the amine N-H bonds, the aromatic ring, and the carbon-halogen bonds.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
|---|---|---|
| 3480 - 3380 | Medium | N-H Asymmetric & Symmetric Stretch (Primary Amine) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1630 - 1600 | Strong | N-H Scissoring (Bending) |
| 1520 - 1470 | Strong | Aromatic C=C Ring Stretch |
| 1300 - 1200 | Strong | Aromatic C-N Stretch |
| 1250 - 1150 | Strong | Aryl C-F Stretch |
| 880 - 800 | Strong | C-H Out-of-plane Bending |
| 700 - 550 | Medium | C-Br Stretch |
Interpretation of Key Bands:
-
N-H Stretches: A primary amine (NH₂) characteristically shows two distinct bands in this region, corresponding to the asymmetric and symmetric stretching modes.[7] Their presence is a definitive indicator of the -NH₂ group.
-
Aromatic Region: The sharp peaks for aromatic C-H stretching and the strong C=C ring stretching bands confirm the presence of the benzene ring.
-
Fingerprint Region: The region below 1500 cm⁻¹ is complex but contains highly diagnostic information. The strong absorptions for C-F and C-N stretching, along with the C-Br stretch at lower wavenumbers, are crucial for confirming the full substitution pattern.[8]
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and elemental composition of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns upon ionization.
Molecular Weight: C₆H₄BrF₂N has a monoisotopic mass of 206.9495 u and an average molecular weight of 208.00 g/mol .[1]
Table 5: Key Mass Spectrometry Data (Electron Ionization)
| m/z Value | Relative Intensity | Assignment |
|---|---|---|
| 209 | ~ 98% | [M+2]⁺ (Molecular ion with ⁸¹Br) |
| 207 | 100% | [M]⁺ (Molecular ion with ⁷⁹Br) |
| 128 | High | [M - Br]⁺ |
| 108 | Moderate | [M - Br - HF]⁺ |
Interpretation of Key Features:
-
Molecular Ion (M⁺) Cluster: The most telling feature in the mass spectrum is the molecular ion cluster at m/z 207 and 209. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal height separated by 2 m/z units, which is an unmistakable signature for a monobrominated compound.
-
Primary Fragmentation: The weakest bond in the molecule is the C-Br bond. Therefore, the most abundant fragment ion ([M - Br]⁺ at m/z 128) typically results from the loss of the bromine radical. This fragmentation provides strong evidence for the presence and location of the bromine atom.
Caption: Generalized workflow for Gas Chromatography-Mass Spectrometry (GC-MS).
Self-Validating Experimental Protocols
To ensure reproducibility and accuracy, the following protocols are provided as a robust starting point. Instrumentation should always be calibrated and validated according to manufacturer and laboratory standard operating procedures.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 10-20 mg of this compound. Dissolve the sample in ~0.7 mL of a high-purity deuterated solvent (CDCl₃ is recommended for good solubility) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Expertise Note: The choice of solvent is critical. CDCl₃ is aprotic and will not exchange with the amine protons, allowing for their observation.
-
-
Instrument Setup: Insert the tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
¹H Acquisition: Acquire a standard one-pulse proton spectrum. Use a 30-degree pulse angle and a relaxation delay of at least 2 seconds to allow for adequate T1 relaxation, ensuring more accurate integration.
-
¹³C Acquisition: Use a standard proton-decoupled pulse sequence (e.g., zgpg30). An acquisition time of 1-2 seconds and a relaxation delay of 2 seconds are typical. A sufficient number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
¹⁹F Acquisition: Acquire a standard one-pulse fluorine spectrum. Proton decoupling is often unnecessary but can be used to simplify multiplets if H-F couplings complicate analysis. Ensure the spectral width is large enough to encompass the expected chemical shifts.
ATR-IR Spectroscopy Protocol
-
Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Use a swab with isopropanol or another suitable solvent and dry completely. Collect a background spectrum of the empty crystal.
-
Trustworthiness Note: A clean, high-quality background is essential for removing atmospheric (H₂O, CO₂) and system-related artifacts from the sample spectrum.
-
-
Sample Analysis: Place a small amount of the solid this compound powder onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Cleaning: Thoroughly clean the crystal post-analysis to prevent cross-contamination.
GC-MS Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity volatile solvent like ethyl acetate or dichloromethane.
-
Instrument Method:
-
GC: Use a standard non-polar capillary column (e.g., DB-5ms). Set a temperature program that starts at a low temperature (~50 °C) and ramps to a high temperature (~280 °C) to ensure elution of the analyte and cleaning of the column. A typical ramp rate is 10-20 °C/min. The injector temperature should be ~250 °C.
-
MS: Use Electron Ionization (EI) at 70 eV. Set the mass analyzer to scan a range that includes the expected molecular ion and fragments (e.g., m/z 40-300).
-
-
Data Acquisition: Inject 1 µL of the sample solution. The resulting total ion chromatogram (TIC) should show a single sharp peak corresponding to this compound. The mass spectrum is obtained from this peak.
-
Self-Validation: The retention time provides one layer of identification, while the mass spectrum provides the definitive structural confirmation.
-
Conclusion
The spectroscopic profile of this compound is a unique confluence of the individual effects of its amine, bromine, and fluorine substituents. ¹H and ¹⁹F NMR provide definitive information on proton-fluorine connectivity through their mutual spin-spin coupling. ¹³C NMR confirms the carbon skeleton and reveals large C-F coupling constants. IR spectroscopy offers rapid verification of the primary amine and aromatic functionalities. Finally, mass spectrometry provides an unambiguous determination of the molecular weight and the presence of a single bromine atom through its characteristic isotopic pattern. By synthesizing the data from these orthogonal techniques as outlined in this guide, researchers can achieve a high degree of confidence in the identity and purity of this important chemical building block.
References
- Royal Society of Chemistry. (n.d.). Vibrational band intensities in substituted anilines. RSC Publishing.
- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.).
- ChemicalBook. (n.d.). 2-Bromo-4-fluoroaniline(1003-98-1) 13C NMR spectrum.
- American Chemical Society. (2002). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. The Journal of Physical Chemistry A.
- ChemicalBook. (n.d.). 2-Bromo-4-fluoroaniline(1003-98-1) 1H NMR spectrum.
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- ChemicalBook. (n.d.). 2-Bromo-4,6-difluoroaniline(444-14-4) 1H NMR spectrum.
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- Semantic Scholar. (2000). Substituent effects on the physical properties and pKa of aniline.
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- AZoM. (2017).
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- ResearchGate. (n.d.). 1H NMR spectrum and structure of 5-bromo-2,4-difluoroaniline (BDFA) in acidic D2O.
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- PubMed. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal.
- ResearchGate. (n.d.). 1H NMR spectrum and structure of 5-bromo-2,4-difluoroaniline (BDFA) in acidic D2O.
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The Strategic Utility of 2-Bromo-4,5-difluoroaniline in Advanced Chemical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Architect in Modern Chemistry
In the landscape of advanced chemical synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. 2-Bromo-4,5-difluoroaniline (CAS No. 64695-79-0), a seemingly unassuming halogenated aniline, has emerged as a critical intermediate, prized for its unique combination of reactive sites and modulating fluorine substituents. This guide provides an in-depth technical overview of its commercial availability, synthesis, chemical properties, and strategic applications, offering field-proven insights for professionals engaged in cutting-edge research and development. The strategic placement of fluorine atoms and a bromine atom on the aniline scaffold imparts a unique reactivity profile, making it a versatile tool for constructing complex molecular architectures.[1]
Physicochemical Properties and Specifications
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application. This compound is a solid at room temperature, with key properties summarized below.
| Property | Value | Source |
| CAS Number | 64695-79-0 | PubChem[2] |
| Molecular Formula | C₆H₄BrF₂N | PubChem[2] |
| Molecular Weight | 208.00 g/mol | PubChem[2] |
| Appearance | White to light yellow powder/crystal | Alfa Chemistry |
| Purity | Typically ≥97% | AiFChem[3], BLD Pharm[4] |
| Storage | Room temperature, in a dark place under an inert atmosphere | BLD Pharm[4] |
Commercial Availability and Procurement
This compound is readily available from a range of chemical suppliers, catering to both research and bulk manufacturing needs. When procuring this reagent, it is crucial to consider the required quantity, purity specifications, and intended application to ensure the selection of a suitable grade.
Key Commercial Suppliers:
-
Sigma-Aldrich
-
Santa Cruz Biotechnology[5]
-
Alfa Chemistry[1]
-
ChemScene[6]
-
BLD Pharm[4]
-
AiFChem[3]
-
Allfluoro Pharmaceutical Co., Ltd.[7]
-
Chemrio[8]
Procurement Considerations:
-
Purity: For applications in drug discovery and development, a purity of 98% or higher is often required.[9]
-
Documentation: Always request a Certificate of Analysis (CoA) to verify the purity and identity of the compound.
-
Quantity: Suppliers offer quantities ranging from grams for laboratory research to kilograms for pilot-scale and commercial production.
Synthesis and Mechanistic Insights
The primary route to this compound is through the electrophilic bromination of 4,5-difluoroaniline. Understanding the mechanism of this reaction is key to optimizing reaction conditions and ensuring high yields and purity.
Reaction Pathway: Electrophilic Aromatic Substitution
The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The lone pair of electrons on the amino group of the starting material, 4,5-difluoroaniline, activates the aromatic ring towards electrophilic attack. The fluorine atoms are deactivating groups, but the amino group's activating effect is dominant, directing the incoming electrophile (bromine) to the ortho and para positions. In this case, the bromine atom is directed to the position ortho to the amino group.
Caption: Synthesis of this compound via Electrophilic Aromatic Substitution.
Exemplary Experimental Protocol
While a specific protocol for this compound can be found in patent literature, a general and robust procedure can be adapted from the synthesis of structurally similar compounds, such as 2-bromo-4-fluoroaniline. The following is a representative protocol:
-
Reaction Setup: In a two-necked flask equipped with a magnetic stirrer, dissolve 4,5-difluoroaniline in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: Slowly add a solution of a brominating agent, such as N-Bromosuccinimide (NBS), dissolved in DMF to the reaction mixture at a controlled temperature (often at or below room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction mixture, typically with water, and extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel, to yield the final product.
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile building block for the synthesis of biologically active molecules. The bromine atom serves as a convenient handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of diverse molecular fragments. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidate.
Role in Kinase Inhibitor Synthesis
Substituted anilines are a common scaffold in many kinase inhibitors, which are a cornerstone of modern cancer therapy. While a specific blockbuster drug has not been publicly disclosed as being synthesized from this exact starting material, its structural motifs are highly relevant. For instance, the difluorinated aniline core is a key feature in many inhibitors targeting various kinases. The this compound scaffold is utilized in the synthesis of N-(2-arylethyl)benzylamines, which act as antagonists of the 5-HT6 receptor, a target for neurological and psychiatric disorders.
Application in Antiviral Drug Synthesis
The incorporation of fluorine atoms into nucleoside and non-nucleoside analogs is a well-established strategy in the development of antiviral agents. The electronic properties imparted by the fluorine atoms can influence the binding of the molecule to viral enzymes. The this compound moiety can be incorporated into heterocyclic systems that are precursors to antiviral compounds.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling this compound. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for innovation in the fields of drug discovery and materials science. Its commercial availability, coupled with a well-understood synthetic pathway and a versatile reactivity profile, makes it an invaluable asset for researchers and chemists. By understanding its properties, synthesis, and applications, scientists can continue to leverage this powerful building block to design and create the next generation of advanced molecules.
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A Comprehensive Technical Guide to 2-Bromo-4,5-difluoroaniline: A Strategic Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of a Multifunctional Reagent
In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Bromo-4,5-difluoroaniline has emerged as a highly versatile and valuable intermediate. Its utility stems from a unique confluence of functional groups—a nucleophilic amino group, a bromine atom primed for cross-coupling, and two fluorine substituents—all positioned on an aromatic scaffold. This arrangement provides a powerful toolkit for chemists, enabling a diverse array of chemical transformations.
The strategic placement of the bromine and fluorine atoms, combined with the directing and nucleophilic nature of the aniline moiety, allows for selective and sequential reactions. The fluorine atoms, in particular, are of high interest in drug discovery, as their incorporation into lead compounds can significantly enhance metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth exploration of the physicochemical properties, synthetic applications, and core reaction protocols for this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
PART 1: Physicochemical & Structural Analysis
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a solid at room temperature, and its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 64695-79-0 | [1][2] |
| Molecular Formula | C₆H₄BrF₂N | [1][2] |
| Molecular Weight | 208.00 g/mol | [1][2] |
| Appearance | White to off-white or brown powder/crystal | [3] |
| Purity | Typically ≥98% | [2][4] |
The true synthetic power of this compound lies in the electronic interplay of its substituents. The amino group is an activating, ortho-para director, while the fluorine atoms are strongly electron-withdrawing. The bromine atom serves as an excellent leaving group in a variety of metal-catalyzed reactions. This unique electronic profile dictates the molecule's reactivity and its utility as a foundational component for complex molecule synthesis.[5][6]
Caption: Key reactive sites of this compound.
PART 2: Core Synthetic Transformations & Protocols
The utility of this compound is most evident in its application in robust and scalable C-C and C-N bond-forming reactions. Palladium-catalyzed cross-coupling reactions are the cornerstone of its synthetic repertoire.
A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are prevalent motifs in medicinal chemistry and materials science.[7][8] In this context, this compound serves as the aryl halide partner, coupling with a variety of organoboron species.
Causality & Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[7][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the aniline, forming a Pd(II) complex. The reactivity of the C-Br bond is crucial for this initial step.[7][10]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species.[8][11]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][10]
The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient turnover. The base is not merely an additive; it is essential for the transmetalation step.[11]
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization based on the specific arylboronic acid used.
-
Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).[7]
-
Catalyst & Ligand Addition: Add the palladium catalyst, such as Palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable ligand, like Triphenylphosphine (0.08 mmol, 8 mol%).[7]
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[7][9]
-
Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total) is commonly effective.[7][9]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl amine.
B. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a mild and general method for C-N bond formation.[12][13] This reaction is indispensable for elaborating the this compound core by coupling it with a wide range of primary or secondary amines.
Causality & Mechanistic Insight: Similar to the Suzuki coupling, this reaction is dependent on a palladium catalyst, but the specifics of the cycle are tailored for C-N bond formation.[14][15]
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition with the C-Br bond of this compound.[15]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A strong base is then required to deprotonate the coordinated amine, forming a palladium amide complex.[15]
-
Reductive Elimination: This final step forms the new C-N bond and liberates the desired N-aryl product, regenerating the Pd(0) catalyst.[12][15]
The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the reductive elimination step, which can be the rate-limiting step of the cycle.[15] The base must be strong enough to deprotonate the amine but not so reactive that it causes unwanted side reactions.
Caption: Logical workflow of the Buchwald-Hartwig amination.
Field-Proven Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a generalized procedure. The choice of ligand and base is critical and often substrate-dependent.
-
Inert Atmosphere: In a glovebox or under a stream of argon, add a palladium precatalyst and a suitable ligand (e.g., XPhos) to a dry Schlenk tube.
-
Reagent Addition: Add the base, such as sodium tert-butoxide (1.4 mmol, 1.4 equiv), followed by this compound (1.0 mmol, 1.0 equiv) and the amine coupling partner (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane (5 mL).
-
Reaction: Seal the tube and heat the mixture to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to obtain the pure N-arylated product.
PART 3: Applications in Drug Discovery & Advanced Materials
The synthetic versatility of this compound makes it a crucial intermediate in sectors demanding high-performance molecules.[5][6]
-
Pharmaceutical Industry : This building block is integral to the synthesis of active pharmaceutical ingredients (APIs).[5] Its derivatives are key components in the development of novel therapeutic agents, including:
-
Tyrosine Kinase Inhibitors : These targeted therapies are at the forefront of modern cancer treatment. The difluoroaniline moiety can be tailored to bind specifically to the kinase active site, while the rest of the molecule is elaborated via cross-coupling reactions.[5][16]
-
Antiviral Agents : The unique electronic properties imparted by the fluorine atoms can enhance the pharmacokinetic profiles of drug candidates, leading to improved efficacy in treating viral infections.[5][16]
-
-
Agrochemicals : It is used in the formulation of advanced herbicides and fungicides, where the fluorinated structure can lead to improved metabolic stability and efficacy in crop protection.[6][17]
-
Material Science : The electronic properties of the difluorinated aromatic ring make this compound a valuable precursor for advanced materials.[5] It is used in the creation of materials for Organic Light-Emitting Diodes (OLEDs) and specialized polymers where thermal stability and specific electronic characteristics are required.[5][18]
PART 4: Safety & Handling
As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as a hazardous substance.
Table 2: Hazard Identification and Precautionary Measures
| Hazard Statement | Description | Precautionary Measures |
| H315 | Causes skin irritation | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][19] |
| H319 | Causes serious eye irritation | Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes.[1][19] |
| H335 | May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1][19] |
Standard Handling Procedures:
-
Always handle in a well-ventilated area or a chemical fume hood.[20][21]
-
Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[20][21]
-
Store in a tightly closed container in a dry, cool place.[21]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool that empowers chemists to construct complex and high-value molecules with precision and efficiency. Its well-defined reactive sites allow for participation in some of modern organic chemistry's most powerful transformations, including the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The continued application of this building block in drug discovery, agrochemicals, and materials science underscores its significant and lasting impact on chemical innovation.
References
- 2-Bromo-4,5-difluoroanisole - Synquest Labs. (n.d.).
- 4-Bromo-2,5-difluoroaniline: A Versatile Building Block for Advanced Chemical Synthesis and Material Science. (n.d.).
- 2-Bromo-4,6-difluoroaniline - Chem-Impex. (n.d.).
- A Comparative Guide to the Reactivity of 2-Bromo-4,6-difluoroaniline: Hydrobromide Salt vs. Free Base in Synthesis - Benchchem. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Application Notes and Protocols: Suzuki Coupling of 4-Bromo-2,6-difluoroaniline - Benchchem. (n.d.).
- 2-Bromo-4-fluoroaniline - Safety Data Sheet - ChemicalBook. (2025).
- Suzuki reaction - Wikipedia. (n.d.).
- This compound | C6H4BrF2N | CID 11206558 - PubChem. (n.d.).
- 4-Bromo-2,6-difluoroaniline | 67567-26-4 - ChemicalBook. (2025).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2024).
- Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline. (n.d.).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2011).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025).
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- The Suzuki Reaction. (2014).
- 4-Bromo-2,5-difluoroaniline - Chem-Impex. (n.d.).
- 4-Bromo-2,6-difluoroaniline | CAS 67567-26-4 - Ossila. (n.d.).
- Difluoroalkylation of Anilines via Photoinduced Methods - PMC - NIH. (2023).
- 2-Bromo-4, 5-difluoroaniline, min 98%, 100 grams. (n.d.).
- Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. (2023).
- From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
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solubility of "2-Bromo-4,5-difluoroaniline" in common solvents
An In-depth Technical Guide to the Solubility of 2-Bromo-4,5-difluoroaniline in Common Solvents
Abstract
Introduction: The Significance of this compound
This compound is a halogenated aromatic amine of increasing interest in the synthesis of complex organic molecules. Its unique substitution pattern—featuring an amine group for nucleophilic reactions, a bromine atom as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and two fluorine atoms that can modulate electronic properties, metabolic stability, and binding affinity—makes it a valuable intermediate.[1] Analogous compounds are critical in the development of pharmaceuticals and agrochemicals.[1]
A thorough understanding of a compound's solubility is a cornerstone of successful process development. It dictates the choice of reaction media, influences reaction rates and outcomes, is critical for designing effective extraction and crystallization-based purification protocols, and is a foundational parameter in pre-formulation studies for active pharmaceutical ingredients (APIs).[2] This guide provides the theoretical framework and practical tools to effectively manage and exploit the solubility properties of this compound.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below. These properties are fundamental to understanding its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BrF₂N | [3] |
| Molecular Weight | 208.00 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 47-50 °C | [4] |
| Boiling Point | 90-93 °C at 1 mmHg | [4] |
| Density | 1.788 g/cm³ | [4] |
| CAS Number | 64695-79-0 | [3][4] |
Theoretical Framework for Solubility Prediction
The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle of "like dissolves like" serves as an excellent predictive tool.[5][6] This rule states that substances with similar polarities are more likely to be soluble in one another.[6][7]
Molecular Structure Analysis of this compound
To predict its solubility, we must first analyze the structural features of the this compound molecule:
-
Aromatic Ring: The benzene core is nonpolar and lipophilic, favoring interactions with nonpolar solvents through London dispersion forces.
-
Halogen Substituents (Br, F): The C-F and C-Br bonds are polar. These groups contribute to the molecule's overall dipole moment and can engage in dipole-dipole interactions with polar solvents. Fluorine atoms, in particular, can subtly participate in hydrogen bonding as weak acceptors.
-
Amine Group (-NH₂): This is the most influential functional group for determining solubility in polar solvents. The N-H bonds are polarized, allowing the molecule to act as a hydrogen bond donor . The lone pair of electrons on the nitrogen atom also allows it to act as a hydrogen bond acceptor .
The combination of a nonpolar aromatic ring and polar functional groups gives this compound a mixed-polarity character. It is a moderately polar molecule.
Predicted Solubility Profile
Based on the structural analysis, a qualitative solubility profile can be predicted. For structurally similar compounds, such as other halogenated anilines, this predictive approach has proven effective.[8]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): The nonpolar aromatic ring will drive solubility in these solvents. While the polar groups may hinder perfect miscibility, moderate to good solubility is expected , primarily through van der Waals and London dispersion forces.[8]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents possess dipole moments and can act as hydrogen bond acceptors. They will interact favorably with the polar C-X bonds and the amine group of the solute. High solubility is predicted in this class of solvents.[8] DMSO and DMF are often excellent solvents for anilines.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both donate and accept hydrogen bonds. Strong solute-solvent interactions are expected with alcohols like methanol and ethanol, leading to high solubility .
-
Water: While the amine group can form hydrogen bonds with water, the bulky, nonpolar benzene ring and halogen atoms will significantly disrupt water's hydrogen-bonding network. Therefore, this compound is expected to be sparingly soluble or insoluble in water .[8]
-
-
Acidic/Basic Aqueous Solutions: The amine group is basic and will be protonated in an acidic solution (e.g., 5% HCl) to form an ammonium salt (-NH₃⁺).[9] This ionic salt will be significantly more polar than the free base, leading to a marked increase in aqueous solubility . Conversely, it is not expected to be soluble in basic aqueous solutions like 5% NaOH.[9]
Predicted Solubility Summary Table
| Solvent Class | Representative Solvents | Dominant Interactions | Predicted Solubility |
| Nonpolar | Hexane, Toluene | London Dispersion Forces | Moderate |
| Polar Aprotic | Acetone, THF, DMSO, DMF | Dipole-Dipole, H-Bond Accepting | High |
| Polar Protic | Methanol, Ethanol | Hydrogen Bonding (Donating & Accepting) | High |
| Aqueous | Water | Hydrogen Bonding, Hydrophobic Effect | Very Low / Insoluble |
| Aqueous Acid | 5% Hydrochloric Acid | Ion-Dipole (Salt Formation) | High |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[2] The protocol described here is a robust, self-validating system for obtaining accurate solubility data.
Principle
An excess of the solid solute is agitated in a known volume of the solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (high purity)
-
Analytical balance (4-decimal place)
-
Scintillation vials or flasks with screw caps
-
Thermostatic orbital shaker or heating/stirring plate
-
Syringes and syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., UV-Vis Spectrophotometer, HPLC)
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" is critical; a good starting point is to add approximately 50-100 mg of the solid.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension vigorously. Equilibrium time can vary significantly; a minimum of 24 hours is recommended to ensure saturation.[10] For some compounds, 48-72 hours may be necessary.[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. This filtration step is crucial to remove any microscopic, undissolved particles.
-
Quantification: Determine the concentration of this compound in the filtered sample. Two common methods are:
-
Gravimetric Analysis: Accurately weigh the vial containing the filtered solution. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point. Once the solvent is fully removed, re-weigh the vial. The mass of the dissolved solid can be calculated by difference.
-
UV-Vis Spectrophotometry: If the compound has a chromophore (which anilines do), this is a highly sensitive method. First, generate a calibration curve by preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorbance (λ_max). Then, accurately dilute the saturated solution sample to fall within the linear range of the calibration curve and measure its absorbance. Calculate the concentration using the curve.
-
-
Data Reporting: Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are non-negotiable. Based on available safety data, this compound is classified as a hazardous substance.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
-
Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11] Avoid breathing dust.[11]
-
Storage: Keep in a tightly closed container in a dark, inert atmosphere at room temperature.[4]
Conclusion
While specific published quantitative data on the solubility of this compound is scarce, a robust predictive framework can be established based on its molecular structure. It is predicted to have high solubility in common polar aprotic and polar protic organic solvents, moderate solubility in nonpolar solvents, and very low solubility in water. For applications requiring precise values, the detailed shake-flask experimental protocol provided in this guide offers a reliable method for generating high-quality, reproducible data. This combination of theoretical prediction and practical experimental guidance equips researchers with the necessary tools to confidently and effectively utilize this versatile chemical intermediate in their work.
References
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Lamar University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from Lamar University Chemistry Department.
- Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Khan Academy. (n.d.). Solubility of organic compounds.
- National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-Bromo-4,6-difluoroaniline: Hydrobromide Salt vs. Free Base in Synthesis.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-4,6-Difluoroaniline. PubChem Compound Database.
- ChemicalBook. (2025). 2-Bromo-4-fluoroaniline - Safety Data Sheet.
- Cheméo. (n.d.). Chemical Properties of 2-Bromo-4,6-difluoroaniline (CAS 444-14-4).
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- ECHEMI. (n.d.). 4-BROMO-2,5-DIFLUOROANILINE SDS, 112279-60-4 Safety Data Sheets.
- Fisher Scientific. (2011). SAFETY DATA SHEET.
- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 4-Bromo-2,6-difluoroaniline in Organic Solvents.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Bromo-5-(trifluoromethyl)aniline in Organic Solvents.
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reactivity of the bromine atom in "2-Bromo-4,5-difluoroaniline"
An In-depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromo-4,5-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key building block in modern organic synthesis, prized for its unique electronic and structural features. The strategic placement of an amine, a bromine atom, and two fluorine atoms on the aniline core imparts a nuanced reactivity profile, making it a versatile substrate for constructing complex molecular architectures. This guide provides a detailed exploration of the reactivity of the C-Br bond in this molecule, focusing primarily on its exceptional utility in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer insights into the causal factors that govern reaction outcomes, thereby equipping researchers with the knowledge to effectively leverage this valuable synthetic intermediate.
Introduction: Understanding the Electronic Landscape
The reactivity of any functional group on an aromatic ring is a direct consequence of the collective electronic effects of all substituents. In this compound, the interplay between the electron-donating amino group and the electron-withdrawing halogens creates a unique chemical environment that dictates the reactivity of the carbon-bromine bond.
-
Amino Group (-NH₂): Positioned at C1, the amino group is a powerful activating group, donating electron density to the ring through resonance (a +M effect). This effect increases the nucleophilicity of the ring but, more importantly for cross-coupling, influences the electronic character of the C-Br bond.
-
Fluorine Atoms (-F): Located at C4 and C5, the two fluorine atoms are strongly electron-withdrawing through induction (-I effect) due to their high electronegativity. This effect deactivates the ring towards electrophilic substitution but makes the aryl system more electron-deficient, which can be a crucial factor in the kinetics of certain catalytic cycles, particularly the oxidative addition step in cross-coupling reactions.[1]
-
Bromine Atom (-Br): Situated at C2, the bromine atom serves as an excellent leaving group in numerous transformations. While it is also an electron-withdrawing group, its C-Br bond is significantly more reactive than the C-F bonds in the context of palladium-catalyzed reactions. The general reactivity trend for aryl halides in such reactions is I > Br > Cl >> F.[2]
This specific substitution pattern renders the bromine atom at the C2 position the primary site for synthetic modification via cross-coupling chemistry, a cornerstone of modern drug discovery and materials science.[3][4]
The Workhorse of Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is preeminently exploited in palladium-catalyzed cross-coupling reactions. These transformations offer a reliable and versatile methodology for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[5]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl structures, which are prevalent motifs in pharmaceuticals.[2][6] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester.
Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle.[6] The rate-determining step is often the initial oxidative addition of the C-Br bond to a Pd(0) complex. The electron-deficient nature of the difluorinated ring can facilitate this step. Subsequent transmetalation with the activated boronic acid and final reductive elimination yield the biaryl product and regenerate the Pd(0) catalyst.[2][6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)
-
Degassed Solvent System (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75-90% |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 80-95% |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 85 | 16 | 70-88% |
Note: Yields are illustrative and highly dependent on the specific boronic acid used.
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the synthesis of complex anilines from aryl halides.[7][8] This reaction is synthetically powerful, as it often replaces harsher classical methods that suffer from limited scope.[7]
Mechanistic Insight: The catalytic cycle mirrors that of other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination.[7][9] A critical aspect of this reaction is the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential. They promote the rate-limiting reductive elimination step and prevent the formation of unreactive palladium-bridged dimers.[10] The use of a strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol requires strict anaerobic and anhydrous conditions. All operations should be performed in a glovebox or using Schlenk techniques.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu), LHMDS, 1.5 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup (in a glovebox): Add this compound, the palladium precatalyst, and the base to a dry Schlenk tube or vial equipped with a stir bar.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine.
-
Reaction: Seal the vessel tightly and remove it from the glovebox. Heat the mixture with vigorous stirring to 80-110 °C.
-
Monitoring: Monitor the reaction by LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Precatalyst (Ligand) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| XPhos Pd G3 | NaOt-Bu | Toluene | 100 | 4-12 | 85-98% |
| RuPhos Pd G3 | LHMDS | Dioxane | 90 | 6-16 | 80-95% |
| Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 110 | 18 | 65-85% |
Note: Yields are illustrative and depend on the amine coupling partner.
Visualization: The Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling is a highly efficient method for the reaction of aryl halides with terminal alkynes, providing direct access to conjugated enynes and arylalkynes.[11] It is a cornerstone reaction in the synthesis of organic materials and complex natural products.[12][13]
Mechanistic Insight: This reaction uniquely employs a dual catalytic system.[12] The palladium cycle is similar to that of other cross-couplings. The crucial difference is the role of the copper(I) co-catalyst. The copper(I) salt reacts with the terminal alkyne (after deprotonation by the amine base) to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-Br complex, which is much more efficient than the direct reaction of the alkyne with the palladium complex. Reductive elimination then furnishes the arylalkyne product.[12]
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1-1.2 equiv)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%)
-
Copper(I) Co-catalyst (e.g., CuI, 4-5 mol%)
-
Amine Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA), 2-3 equiv, often used as solvent or co-solvent)
-
Solvent (e.g., THF, Toluene)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Degassing: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Base Addition: Add the anhydrous solvent (if used) and the amine base. Stir the mixture for 10-15 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne slowly via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often complete within a few hours.
-
Monitoring: Monitor progress by TLC or GC-MS.
-
Workup: Dilute the reaction mixture with ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.
Data Presentation: Representative Sonogashira Coupling Conditions
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp | Typical Yield |
| PdCl₂(PPh₃)₂ | CuI | TEA | THF | RT | 85-95% |
| Pd(PPh₃)₄ | CuI | DIPA | Toluene | 50 °C | 80-92% |
| Pd(OAc)₂ / XPhos | None (Cu-free) | Cs₂CO₃ | Dioxane | 80 °C | 75-90% |
Note: Yields are illustrative and depend on the alkyne coupling partner.
Visualization: The Sonogashira Dual Catalytic Cycle
Caption: Simplified dual catalytic cycles of the Sonogashira reaction.
A Note on Nucleophilic Aromatic Substitution (SNAr)
While the C-Br bond is the primary site of reactivity in cross-coupling, it is important to consider its behavior in other reaction classes, such as nucleophilic aromatic substitution (SNAr). In SNAr, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group.[14]
Reactivity Analysis: The presence of two strongly electron-withdrawing fluorine atoms activates the aniline ring towards nucleophilic attack. However, in SNAr reactions, the reactivity of halogens as leaving groups generally follows the order F > Cl > Br > I.[15] This is because the rate-determining step is typically the initial nucleophilic attack to form a negatively charged Meisenheimer complex.[16] The high electronegativity of fluorine strongly stabilizes this intermediate, lowering the activation energy for its formation.[16]
Therefore, under SNAr conditions, the bromine atom in this compound is expected to be significantly less reactive than the fluorine atoms . A nucleophile would preferentially attack the carbon atom attached to one of the fluorines (likely at C4, para to the activating amino group after considering all electronic effects), leading to the displacement of a fluoride ion rather than the bromide ion. This contrasting reactivity profile underscores the importance of selecting the correct reaction type to functionalize the desired position on the molecule.
Conclusion
The bromine atom in this compound is a robust and versatile functional handle, primarily serving as an electrophilic partner in palladium-catalyzed cross-coupling reactions. Its reactivity is expertly tuned by the electronic push-pull nature of the adjacent amino and fluoro substituents. Through well-established protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, this C-Br bond provides a reliable entry point for the synthesis of a diverse array of complex molecules. A thorough understanding of its reactivity—including its relative inertness under SNAr conditions—allows chemists to strategically and selectively construct the carbon-carbon and carbon-heteroatom bonds that are vital to the advancement of pharmaceutical and materials science.
References
- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4,5-difluorophenylboronic acid.
- ACS Omega. (2021, October 7). Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. ACS Publications.
- ACS Publications. (2025, August 19). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.
- Smolecule. (2023, August 16). Buy 3-Bromo-4,5-difluoroaniline | 875664-41-8.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- NROChemistry. (n.d.). Sonogashira Coupling.
- Smolecule. (n.d.). Buy this compound | 64695-79-0.
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling of 4-Bromo-2,6-difluoroaniline.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Benchchem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6.
- Benchchem. (n.d.). Application Notes and Protocols: Buchwald- Hartwig Amination of 2,5-Difluoropyridin-4.
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 2,5-Dibromo-4-fluorotoluene.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Royal Society of Chemistry. (2016, August 8). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline.
- Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions.
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An In-Depth Technical Guide to the Reactivity of 2-Bromo-4,5-difluoroaniline: A Senior Application Scientist's Perspective
Abstract
2-Bromo-4,5-difluoroaniline is a key polyfunctionalized aromatic building block, pivotal in the synthesis of high-value compounds in the pharmaceutical and materials science sectors. Its unique substitution pattern—an activating amino group, a versatile bromine handle, and two strongly electron-withdrawing fluorine atoms—creates a complex and nuanced reactivity profile. This guide provides an in-depth analysis of the role the fluorine atoms play in modulating the molecule's electronic structure and, consequently, its behavior in key synthetic transformations. We will dissect the impact of fluorine on the aniline's basicity, the regioselectivity of electrophilic and nucleophilic aromatic substitution, the chemoselectivity of metal-catalyzed cross-coupling, and the outcome of organolithium reactions. This document moves beyond a simple recitation of facts to explain the underlying chemical principles, offering field-proven insights and detailed experimental frameworks to empower researchers in leveraging this versatile intermediate.
Introduction: The Strategic Value of Fluorine in Aromatic Scaffolds
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] The unique properties imparted by fluorine—such as high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1] In the context of this compound, the two fluorine atoms are not mere spectators; they are critical controllers of the molecule's reactivity at its other functional sites. Understanding their electronic interplay is essential for predicting reaction outcomes and designing robust synthetic routes. This guide will serve as a technical deep-dive into the causality behind the observed reactivity of this important synthetic intermediate.
The Electronic Architecture: A Duality of Inductive and Resonance Effects
The reactivity of this compound is governed by the cumulative electronic effects of its four substituents. The fluorine atoms, being the most electronegative elements, exert a powerful electron-withdrawing inductive effect (-I) across the sigma bond framework.[2] This effect polarizes the C-F bonds and lowers the electron density of the entire aromatic ring.
Simultaneously, the lone pairs on the fluorine atoms can be donated into the aromatic π-system, a positive mesomeric or resonance effect (+M). For halogens, the -I effect is generally considered to be dominant over the +M effect in influencing overall ring electron density.[3] However, the +M effect is crucial for stabilizing intermediates in certain reactions, particularly electrophilic aromatic substitution.
This duality dictates the reactivity landscape of the molecule, as we will explore in the subsequent sections.
Diagram 1: Key electronic effects governing reactivity.
Impact on the Amino Group: Quantifying Basicity
The primary role of the fluorine atoms concerning the aniline moiety is the significant reduction of its basicity. The pKa of anilinium (the conjugate acid of aniline) is approximately 4.6. The presence of electron-withdrawing groups (EWGs) stabilizes the neutral aniline base but destabilizes the positively charged anilinium ion, thereby lowering the pKa and making the aniline a weaker base.
pKa ≈ pKa(aniline) - ρΣσ
Where:
-
pKa(aniline) = 4.6
-
ρ (rho) is the reaction constant for aniline protonation (~2.9)
-
Σσ is the sum of the Hammett constants for each substituent.
The combined, strongly positive Σσ value from the three halogen substituents indicates a substantial decrease in pKa. The powerful inductive withdrawal from the two fluorine atoms and the bromine atom reduces the electron density on the nitrogen, making its lone pair less available for protonation.
Estimated pKa of 2-Bromo-4,5-difluoroanilinium: Based on the additive effects, the pKa is predicted to be in the range of 1.0 - 2.0 .
This dramatically reduced basicity is a critical consideration for reaction planning. For instance, in reactions requiring the aniline to act as a nucleophile, stronger bases or catalysts may be necessary compared to reactions with simple aniline.
| Compound | pKa of Conjugate Acid | Influence of Substituents |
| Aniline | ~4.6 | Baseline |
| 4-Fluoroaniline | ~4.65 | Weak +M effect slightly counteracts -I effect |
| 4-Bromoaniline | ~3.88 | Dominant -I effect reduces basicity |
| 2,4-Difluoroaniline | ~3.27 | Additive -I effects from two F atoms |
| This compound | ~1.0 - 2.0 (Estimated) | Strong cumulative -I effect from three halogens significantly reduces basicity |
Reactivity of the Aromatic Ring
Electrophilic Aromatic Substitution (EAS): A Battle of Directors
In EAS, an incoming electrophile attacks the electron-rich aromatic ring. The regiochemical outcome is determined by the directing effects of the existing substituents.[6] In this compound, we have a fascinating competition:
-
-NH2 group: A powerful activating group and ortho, para-director due to its strong +M effect.[7]
-
-Br and -F groups: Deactivating groups (due to dominant -I effect) but are also ortho, para-directors (due to their +M effect).[3]
The directing influences must be analyzed for the two available positions on the ring: C3 and C6.
-
Attack at C6: This position is ortho to the powerfully activating -NH2 group and meta to the -F at C5. The activating, ortho-directing effect of the amino group is the dominant influence here.
-
Attack at C3: This position is ortho to the -Br at C2, meta to the -NH2 group, and ortho to the -F at C4. While it is ortho to two halogens, it is meta to the most powerful activating group.
Diagram 2: Regioselectivity of electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr): Can Fluorine Be a Leaving Group?
While counterintuitive, fluorine can be an excellent leaving group in SNAr reactions.[9] This is because the rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. The high electronegativity of fluorine strongly stabilizes this intermediate via the -I effect, lowering the activation energy of this slow step.
In this compound, both fluorine atoms are potential sites for SNAr.
-
F at C4: This fluorine is para to the electron-withdrawing bromine atom.
-
F at C5: This fluorine is meta to the electron-withdrawing bromine atom.
For SNAr to proceed efficiently, the leaving group must be ortho or para to a strong electron-withdrawing group that can stabilize the Meisenheimer intermediate through resonance or induction. The bromine at C2 exerts a withdrawing effect, making substitution at the para C5 position less favorable than at C4, though the effect is modest compared to a nitro group. However, the presence of the electron-donating amino group at C1 deactivates the ring towards nucleophilic attack. Therefore, direct SNAr on this compound is challenging.
For SNAr to become a viable pathway, the amino group typically needs to be converted into a strong electron-withdrawing group, for example, by diazotization to form a diazonium salt. In such a scenario, the fluorine at C4 would become the most likely site for substitution by a nucleophile.
Reactivity of the Halogen Atoms
Palladium-Catalyzed Cross-Coupling: The Bromine Handle
The C-Br bond is the primary site for synthetic transformations via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination. The reactivity of carbon-halogen bonds in the key oxidative addition step generally follows the trend C-I > C-Br > C-Cl >> C-F. The C-F bonds in this compound are kinetically inert under typical palladium-catalyzed conditions, allowing for highly chemoselective functionalization at the C2 position.
The fluorine atoms play a crucial, albeit indirect, role. Their electron-withdrawing nature makes the C-Br bond more electron-deficient and thus more susceptible to oxidative addition by the Pd(0) catalyst. This can sometimes lead to faster reaction rates compared to non-fluorinated analogues.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.[10][11]
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst system, for example, Pd(dppf)Cl₂ (2-5 mol%) or a more advanced catalyst like XPhos Pd G3 (1-2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system via syringe. A mixture of 1,4-dioxane and water (e.g., 4:1, ~0.1 M) is commonly effective.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Diagram 3: General workflow for Suzuki-Miyaura coupling.
Organolithium Reactions: Halogen-Metal Exchange vs. Deprotonation
When treated with strong organolithium bases like n-butyllithium (n-BuLi), two pathways are possible: deprotonation of an acidic proton (ortho-lithiation) or halogen-metal exchange.
-
Directed ortho-Lithiation: The -NH2 group (or a protected derivative like -NHBoc) is a directing metalating group (DMG) that can direct lithiation to the adjacent C6 position.[12]
-
Halogen-Metal Exchange: The reaction can occur at the C-Br bond.
For aryl bromides, the rate of bromine-lithium exchange is significantly faster than deprotonation, especially at low temperatures (-78 °C).[13][14] Therefore, the reaction of this compound with n-BuLi will selectively generate the 2-lithio-4,5-difluoroaniline intermediate. The fluorine atoms remain untouched.
Crucial Consideration: The acidic N-H protons of the aniline will be deprotonated first. Therefore, at least two equivalents of the organolithium reagent are required: one to deprotonate the amine and a second to perform the halogen-metal exchange. Alternatively, and more commonly, the amine is first protected (e.g., as a Boc-carbamate) to remove the acidic proton and enhance its directing group ability, although in this case, the Br-Li exchange still predominates.[15]
Representative Protocol: Bromine-Lithium Exchange and Electrophile Quench
-
Protection (Optional but Recommended): React this compound with Boc-anhydride to form the N-Boc protected aniline.
-
Setup: Dissolve the N-protected aniline (1.0 equiv.) in anhydrous THF in an oven-dried, three-neck flask under an argon atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 equiv.) dropwise via syringe, maintaining the temperature at -78 °C. Stir for 30-60 minutes.
-
Electrophile Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, DMF, etc.) in THF dropwise at -78 °C.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up and Purification: Perform a standard aqueous work-up and extraction, followed by purification via column chromatography.
Spectroscopic Characterization: The Voice of the Fluorine Atoms
¹⁹F NMR spectroscopy is an exceptionally powerful tool for characterizing fluorinated aromatics due to its high sensitivity and wide chemical shift dispersion (~800 ppm).[16] For this compound, one would expect to see two distinct signals in the ¹⁹F NMR spectrum, corresponding to the two chemically non-equivalent fluorine atoms at C4 and C5.
-
Chemical Shifts: The exact chemical shifts will be influenced by the other substituents. Aromatic fluorine signals typically appear in the range of -100 to -170 ppm relative to CFCl₃.[17]
-
Coupling: Significant spin-spin coupling would be observed:
-
³J(H-F) (ortho): Coupling between F4 and H3, and between F5 and H6.
-
⁴J(H-F) (meta): Coupling between F4 and H6, and between F5 and H3.
-
⁴J(F-F): Coupling between the two fluorine atoms at C4 and C5.
-
The ¹H NMR spectrum will also be informative, showing two distinct aromatic proton signals for H3 and H6, each split into a doublet of doublets (or more complex multiplet) due to coupling with each other and with the two fluorine atoms.
Conclusion and Outlook
The fluorine atoms in this compound are integral to its synthetic utility, acting as powerful modulators of its electronic properties and reactivity. Their strong inductive effects significantly lower the basicity of the aniline group, deactivate the ring towards electrophilic attack (while still permitting ortho, para direction from the amino group), and activate the C-Br bond for palladium-catalyzed cross-coupling. While they are relatively inert to direct substitution under many conditions, they stabilize the key intermediate in SNAr reactions, a pathway that could be accessed through modification of the amino group. The clear differentiation in reactivity between the C-Br and C-F bonds allows for selective, predictable functionalization, making this compound an exceptionally valuable and versatile platform for the synthesis of complex molecules, particularly in the development of novel tyrosine kinase inhibitors and other pharmaceuticals.[18][19] A thorough understanding of the electronic principles outlined in this guide is the key to unlocking its full synthetic potential.
References
A comprehensive, numbered list of all cited sources with full titles, source information, and clickable URLs will be compiled and appended here upon final document generation.
- Al-Obeidi, F. A., & Lam, K. S. (2000). Development of inhibitors for protein tyrosine kinases. Oncogene, 19(49), 5690–5701. [Link]
- Akritopoulou-Zanze, I., et al. (2009). Design and synthesis of a novel tyrosine kinase inhibitor template. Bioorganic & Medicinal Chemistry, 17(9), 3308-3316. [Link]
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- Hammett equ
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- Schwarzenbach, G., et al. (1993). Selected Hammett substituent constants and susceptibility factors. In Environmental Organic Chemistry (p. 611). John Wiley & Sons. [Link]
- Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation and their synthetic applications. Chemical Reviews, 90(6), 879-933.
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- Buchwald–Hartwig amin
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- Barluenga, J., et al. (2011). Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands. Beilstein Journal of Organic Chemistry, 7, 1247–1255. [Link]
- Al-Masri, M., et al. (2023). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. Polymers, 15(13), 2828. [Link]
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- Li, W., et al. (2018).
- Gerig, J. T. (n.d.). Fluorine NMR. [Link]
- Li, D., et al. (2015). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid.
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The Strategic Utility of 2-Bromo-4,5-difluoroaniline and its Analogs in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides a comprehensive technical overview of 2-Bromo-4,5-difluoroaniline, a versatile and highly valuable building block, and its derivatives. We will delve into its synthesis, chemical characteristics, and, most importantly, its pivotal role in the development of targeted therapeutics, with a particular focus on kinase inhibitors.
The Ascendancy of Fluorinated Anilines in Medicinal Chemistry
The aniline scaffold is a cornerstone in the design of a vast array of therapeutic agents.[1] The introduction of fluorine atoms to the aniline ring can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[2][3] The strong carbon-fluorine bond enhances resistance to metabolic degradation, while the high electronegativity of fluorine can modulate the pKa of the amino group and facilitate crucial interactions with biological targets.[4] The presence of a bromine atom further enhances the synthetic utility of these scaffolds, providing a reactive handle for a variety of cross-coupling reactions to build molecular complexity.[5]
Synthesis and Chemical Properties of this compound
The synthesis of this compound typically proceeds via the electrophilic bromination of 3,4-difluoroaniline. The directing effects of the amino and fluoro groups guide the regioselectivity of this reaction.
General Synthetic Workflow
The synthesis of this compound from 3,4-difluoroaniline is a key transformation for accessing this important intermediate.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from Analogous Syntheses)
This protocol is a representative procedure adapted from the synthesis of structurally similar bromo-difluoroaniline isomers.[6][7] Optimization may be required for specific laboratory conditions.
Materials:
-
3,4-Difluoroaniline
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Glacial Acetic Acid or N,N-Dimethylformamide (DMF)
-
Sodium Thiosulfate
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3,4-difluoroaniline (1.0 equivalent) in a suitable solvent such as glacial acetic acid or DMF.
-
Addition of Brominating Agent: Cool the solution to 0-5 °C using an ice bath. Slowly add the brominating agent (1.0-1.1 equivalents of NBS or a solution of Br₂ in the reaction solvent) dropwise to the stirred solution, maintaining the low temperature. The slow addition is crucial to control the reaction and minimize the formation of di-brominated byproducts.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.[1]
| Property | Value |
| Molecular Formula | C₆H₄BrF₂N |
| Molecular Weight | 208.00 g/mol |
| CAS Number | 64695-79-0 |
| Appearance | Off-white to light brown solid |
| IUPAC Name | This compound |
Safety and Handling
This compound is classified as an irritant.[1] It is important to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
The Role of this compound Derivatives in Drug Discovery
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of complex, biologically active molecules. Its derivatives have shown significant promise, particularly in the development of kinase inhibitors for the treatment of cancer.[8][9]
Kinase Inhibitors: A Targeted Approach to Cancer Therapy
Kinases are a class of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[10] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The aniline scaffold is a common feature in many approved kinase inhibitors, often serving as a key pharmacophore that interacts with the hinge region of the kinase's ATP-binding site.[5]
The this compound moiety provides a synthetically accessible and tunable platform for the design of novel kinase inhibitors. The bromine atom allows for the introduction of diverse substituents through cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold to optimize potency and selectivity.[10]
Caption: Synthetic strategy and mechanism of action for kinase inhibitors derived from this compound.
Case Study: Analogs in the Synthesis of Tyrosine Kinase Inhibitors
While a specific FDA-approved drug directly citing the use of this compound in its synthesis is not readily found in the public domain, numerous patents and research articles highlight the importance of its isomers in the development of potent tyrosine kinase inhibitors.[8][9] For instance, 4-bromo-2,5-difluoroaniline is a key intermediate in the synthesis of compounds targeting tyrosine kinases, which are crucial for interfering with signaling pathways that drive tumor growth.[8] The strategic placement of the bromo and difluoro substituents on the aniline ring allows for the creation of molecules that can bind with high affinity and specificity to the target kinase.[9]
Future Perspectives and Conclusion
This compound and its analogs are powerful and versatile building blocks in the arsenal of medicinal chemists. The strategic combination of a reactive bromine handle and the beneficial physicochemical properties imparted by the difluoro substitution pattern makes this scaffold highly attractive for the synthesis of novel therapeutic agents. As the demand for targeted therapies, particularly in oncology, continues to grow, the importance of intermediates like this compound is set to increase. Further exploration of its reactivity and the biological activity of its derivatives will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
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An In-depth Technical Guide to 2-Bromo-4,5-difluoroaniline: A Keystone Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Anilines
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established and powerful strategy for optimizing drug-like properties.[1][2] Fluorine's unique electronic properties, small size, and high electronegativity can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[1][2] Among the vast arsenal of fluorinated building blocks, 2-Bromo-4,5-difluoroaniline has emerged as a particularly valuable and versatile synthon. Its trifunctional nature, featuring a nucleophilic amino group, a bromine atom amenable to a wide array of cross-coupling reactions, and a vicinal difluoro motif, provides a robust platform for the synthesis of complex and biologically active molecules.[3][4] This guide offers a comprehensive technical overview of this compound, from its synthesis and characterization to its reactivity and pivotal role in the development of targeted therapeutics.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of a chemical building block is paramount for its effective and safe utilization in a laboratory setting.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 64695-79-0 | [5][6] |
| Molecular Formula | C₆H₄BrF₂N | [5][6] |
| Molecular Weight | 208.00 g/mol | [5] |
| Appearance | Yellow solid | [3] |
| Purity | Typically ≥97% | [3] |
| Storage | Room temperature | [6] |
Safety and Handling
This compound is classified as an irritant.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation.
GHS Hazard Statements: [5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Synthesis of this compound: A Representative Protocol
While numerous synthetic routes to substituted anilines exist, a common and effective method for the bromination of fluoroanilines involves electrophilic aromatic substitution. The following protocol, adapted from the synthesis of the closely related 2-bromo-4-fluoroaniline, provides a representative and instructive pathway.[7] The key to this synthesis is the regioselective introduction of a bromine atom onto the fluoroaniline core.
Experimental Protocol: Bromination of a Difluoroaniline Precursor
This protocol outlines the synthesis of a bromo-difluoroaniline derivative, which is analogous to the preparation of this compound from 3,4-difluoroaniline.
Materials:
-
3,4-Difluoroaniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3,4-difluoroaniline (1.0 eq) and dissolve it in DMF.
-
In a separate flask, dissolve N-Bromosuccinimide (1.1 eq) in DMF.
-
Slowly add the NBS solution dropwise to the stirred solution of 3,4-difluoroaniline at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in n-hexane, to afford this compound.
Causality in Experimental Choices
-
N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent due to its ease of handling and its ability to provide a source of electrophilic bromine in a controlled manner, minimizing over-bromination.
-
DMF as Solvent: DMF is a polar apathetic solvent that effectively dissolves both the aniline starting material and the NBS, facilitating a homogeneous reaction mixture.
-
Aqueous Workup: The aqueous workup with sodium bicarbonate is crucial to neutralize any acidic byproducts and to remove any remaining water-soluble impurities.
-
Column Chromatography: This purification step is essential to separate the desired this compound from any unreacted starting material and potential isomeric byproducts, ensuring high purity of the final compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the amine protons. The chemical shifts and coupling constants will be influenced by the positions of the bromine and fluorine substituents. The aromatic protons will likely appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atoms. The amine protons typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JC-F), which are highly characteristic. The carbon attached to the bromine atom will also show a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-N stretching: A band in the region of 1250-1350 cm⁻¹.
-
C-F stretching: Strong absorption bands in the region of 1100-1300 cm⁻¹.
-
C-Br stretching: A band in the lower frequency region, typically around 500-600 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[10]
Reactivity and Applications in Drug Discovery
This compound is a versatile building block primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures.[11] Its strategic importance lies in the ability to selectively functionalize the C-Br bond, while the difluoro-substituted aniline moiety imparts desirable properties to the final molecule.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom in this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
The reactivity of the C-Br bond is modulated by the electron-withdrawing nature of the two fluorine atoms, which can influence the rate of oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.[12]
Role in Kinase Inhibitor Synthesis
A significant application of this compound and its isomers is in the synthesis of protein kinase inhibitors, a major class of targeted cancer therapies.[4][13] The aniline scaffold is a common pharmacophore that interacts with the hinge region of the kinase ATP-binding site. The difluoro substitution pattern can enhance binding affinity and improve metabolic stability. While a specific marketed drug directly synthesized from this compound is not prominently documented in publicly available literature, its structural motifs are present in numerous patented and investigational kinase inhibitors. The general synthetic strategy involves a cross-coupling reaction to introduce a heterocyclic system at the bromine position, followed by further functionalization of the aniline nitrogen.
Conclusion
This compound stands as a testament to the power of fluorine in medicinal chemistry. Its unique combination of reactive handles and beneficial electronic properties makes it an invaluable building block for the synthesis of complex and high-value molecules. A thorough understanding of its synthesis, characterization, and reactivity is essential for medicinal chemists seeking to leverage its potential in the design and development of next-generation therapeutics. As the demand for more effective and safer drugs continues to grow, the strategic application of synthons like this compound will undoubtedly play an increasingly critical role in advancing the frontiers of drug discovery.
References
[8] Sharma, V., et al. (n.d.). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry Supporting Information. Available at: [Link]
[3] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Quality: Sourcing Pharmaceutical Intermediates Like this compound. Available at: [Link]
[5] PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
[6] Aladdin Scientific. (n.d.). 2-Bromo-4, 5-difluoroaniline, min 98%, 100 grams. Available at: [Link]
[4] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline. Available at: [Link]
[14] Google Patents. (n.d.). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. Available at:
[10] NIST. (n.d.). 2-Bromo-4,6-difluoroaniline. NIST Chemistry WebBook. Available at: [Link]
[15] PubChem. (n.d.). 2-Bromo-4,6-difluoroaniline. National Center for Biotechnology Information. Available at: [Link]
[16] NINGBO INNO PHARMCHEM CO.,LTD. (2026). Inquiry Guide: Purchasing this compound from a Chinese Manufacturer. Available at: [Link]
[17] Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide. Available at:
[1] Begum, J., et al. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.
[18] Beaver, M. G., et al. (2025). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Organic Process Research & Development.
[19] Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Available at: [Link]
[20] Iqbal, N., & Zizhou, J. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018-2022). European Journal of Medicinal Chemistry, 256, 115476.
[21] Mahrous, M. (n.d.). Review: Fluorine in Medicinal Chemistry. ResearchGate.
[2] Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
[22] Wang, J. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv.
[23] Shen, W. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 16(4), 3094-3109.
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The Emergence of a Key Building Block: A Technical Guide to 2-Bromo-4,5-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Anilines
In the landscape of modern medicinal chemistry and materials science, halogenated organic compounds play a pivotal role. Among these, fluorinated anilines have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This guide delves into the discovery, history, and synthetic methodologies of a particularly valuable member of this class: 2-Bromo-4,5-difluoroaniline. While the precise moment of its initial synthesis is not prominently documented in readily available historical records, its emergence as a key building block is intrinsically linked to the growing demand for complex, fluorinated scaffolds in the development of novel pharmaceuticals and advanced materials. This document will serve as a comprehensive technical resource, elucidating the synthesis, properties, and applications of this versatile molecule.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis. This compound (CAS Number: 64695-79-0) is a solid at room temperature with a molecular formula of C₆H₄BrF₂N and a molecular weight of approximately 208.01 g/mol .[1]
| Property | Value | Source |
| CAS Number | 64695-79-0 | [2] |
| Molecular Formula | C₆H₄BrF₂N | [2] |
| Molecular Weight | 208.01 g/mol | [1] |
| Appearance | Solid | [3] |
While extensive spectroscopic data is best obtained from dedicated databases, typical analyses would include ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm the structure and purity of the compound. The aromatic region of the ¹H NMR spectrum would show distinct signals for the two protons on the benzene ring, with coupling patterns influenced by the adjacent fluorine and bromine atoms. The ¹⁹F NMR would exhibit two distinct resonances for the fluorine atoms at the 4- and 5-positions. Mass spectrometry would show a characteristic isotopic pattern for the bromine atom.
The Synthetic Pathway: A Logical Approach to Halogenation
The synthesis of this compound is a prime example of strategic electrophilic aromatic substitution on a substituted aniline. The most logical and commonly employed synthetic route involves the direct bromination of 3,4-difluoroaniline.
Causality Behind the Experimental Choices
The choice of 3,4-difluoroaniline as the starting material is dictated by the desired substitution pattern of the final product. The amino group (-NH₂) is a powerful activating group and an ortho-, para-director. In 3,4-difluoroaniline, the positions ortho and para to the amino group are C2, C6, and C5. The C5 position is sterically hindered by the fluorine atom at C4. The C6 position is electronically deactivated by the adjacent fluorine atom at C5. Therefore, the most favorable position for electrophilic substitution is the C2 position, which is ortho to the activating amino group and meta to the deactivating fluorine at C4.
The choice of brominating agent is also critical. While elemental bromine (Br₂) can be used, it is highly reactive and can lead to over-bromination and the formation of byproducts. A milder and more selective brominating agent, such as N-bromosuccinimide (NBS), is often preferred in a suitable solvent like N,N-dimethylformamide (DMF).[4] The use of a polar aprotic solvent like DMF helps to solubilize the reactants and facilitate the reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method based on established procedures for the bromination of anilines.
Materials:
-
3,4-difluoroaniline
-
N-bromosuccinimide (NBS)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-difluoroaniline (1.0 equivalent) in DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NBS (1.05 equivalents) in DMF to the cooled aniline solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quench the reaction by adding water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Self-Validation: The purity of the final product should be assessed by TLC, and its identity confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained data should be consistent with the expected structure of this compound.
Caption: Applications of this compound in synthesis.
Conclusion and Future Outlook
This compound has emerged as a valuable and versatile building block in modern organic synthesis, particularly in the realm of drug discovery. While its specific discovery story may be embedded within the broader history of halogenated aniline chemistry, its utility is undeniable. The logical and efficient synthetic route, coupled with its unique reactivity, makes it an attractive starting material for the construction of complex molecular targets. As the demand for sophisticated and highly functionalized drug candidates continues to grow, the importance of key intermediates like this compound is set to increase, solidifying its place in the synthetic chemist's toolbox for years to come.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 25). The Role of 2-Bromo-3,4-difluoroaniline in Modern Pharmaceutical Synthesis.
- PubChem. (n.d.). 2-Bromo-4,6-Difluoroaniline. National Center for Biotechnology Information.
- Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline.
- PrepChem.com. (n.d.). Synthesis of 3-bromofluorobenzene.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2,5-difluoroaniline: A Versatile Building Block for Advanced Chemical Synthesis and Material Science.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Role of 4-Bromo-3,5-difluoroaniline in Modern Pharmaceutical Development.
- Chem-Impex International, Inc. (n.d.). 2-Bromo-4,6-difluoroaniline.
- Drug Hunter. (2025, December 2). 2025 Medicinal Chemistry Reviews at a Glance.
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Methodological & Application
Detailed Synthesis Protocol for 2-Bromo-4,5-difluoroaniline: A Regioselective Approach
An Application Note for Drug Development Professionals
Abstract
2-Bromo-4,5-difluoroaniline is a key halogenated aromatic amine that serves as a versatile building block in the synthesis of pharmaceuticals and advanced materials.[1] Its utility stems from the unique substitution pattern on the aniline ring, which allows for subsequent functionalization through various cross-coupling reactions or nucleophilic substitutions. This application note presents a detailed, reliable, and scalable laboratory protocol for the regioselective synthesis of this compound via the electrophilic bromination of 4,5-difluoroaniline using N-Bromosuccinimide (NBS). We delve into the mechanistic rationale behind the reaction's selectivity, provide a comprehensive step-by-step procedure, outline critical safety precautions, and offer a guide for purification and characterization.
Introduction and Scientific Rationale
The synthesis of specifically substituted aromatic compounds is a cornerstone of modern drug discovery. The target molecule, this compound, presents a common synthetic challenge: achieving high regioselectivity in an electrophilic aromatic substitution reaction on a multi-substituted ring. The starting material, 4,5-difluoroaniline, contains three substituents with competing directing effects: a strongly activating, ortho-, para-directing amino group (-NH₂) and two moderately deactivating, ortho-, para-directing fluoro groups (-F).
The successful synthesis hinges on exploiting the dominant activating and directing effect of the amino group. As the most powerful activating group on the ring, it primarily controls the position of electrophilic attack. The positions ortho to the amino group (positions 2 and 6) are the most electronically enriched. In this case, both ortho positions are equivalent and unoccupied, making them the primary targets for the incoming electrophile (Br⁺).
N-Bromosuccinimide (NBS) is selected as the brominating agent over elemental bromine (Br₂). NBS is a crystalline solid that is safer and easier to handle than the highly volatile and corrosive Br₂.[2] It serves as a source of electrophilic bromine, and its use often leads to cleaner reactions with fewer side products, particularly in reactions with highly activated substrates like anilines.[3] The reaction proceeds via an electrophilic aromatic substitution mechanism, which is detailed below.
Reaction Scheme and Mechanism
Overall Reaction:
Mechanism of Electrophilic Aromatic Substitution:
The reaction is initiated by the generation of an electrophilic bromine species from NBS, often facilitated by a polar solvent. The electron-rich aromatic ring of 4,5-difluoroaniline then attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The final step involves the deprotonation of this intermediate to restore the aromaticity of the ring, yielding the final product.
Caption: Mechanism of the regioselective bromination of 4,5-difluoroaniline.
Materials and Equipment
| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Quantity | Molar Equiv. |
| 4,5-Difluoroaniline | 551-54-2 | 129.11 | 5.00 g | 1.0 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 7.22 g | 1.05 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 100 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 300 mL | - |
| Saturated aq. NaHCO₃ | - | - | 150 mL | - |
| Saturated aq. NaCl (Brine) | - | - | 100 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~20 g | - |
| Silica Gel (for chromatography) | 7631-86-9 | - | As needed | - |
| Ethyl Acetate (for chromatography) | 141-78-6 | 88.11 | As needed | - |
| Hexanes (for chromatography) | 110-54-3 | 86.18 | As needed | - |
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or powder funnel
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin-Layer Chromatography (TLC) plates and chamber
Safety Precautions
This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.[4] Adherence to institutional safety guidelines is mandatory.
-
This compound (Product): Causes skin and serious eye irritation. May cause respiratory irritation.[5] Avoid inhalation of dust and contact with skin and eyes.
-
4,5-Difluoroaniline (Starting Material): Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.
-
N-Bromosuccinimide (NBS): Harmful if swallowed. Causes severe skin burns and eye damage.[6] It is also an oxidizer and may intensify fire.[7] Keep away from combustible materials and reducing agents.[7][8] Handle with extreme care, avoiding dust formation.[9][10]
-
N,N-Dimethylformamide (DMF): A skin and eye irritant. Readily absorbed through the skin. It is a suspected teratogen.
-
Dichloromethane (DCM): A suspected carcinogen and a skin and eye irritant.
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (Nitrile rubber is suitable).[8]
-
Splash-proof safety goggles and a face shield.[9]
-
A properly fitted laboratory coat.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
Detailed Experimental Protocol
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4,5-difluoroaniline (5.00 g, 38.7 mmol). Add 100 mL of anhydrous N,N-dimethylformamide (DMF) and stir until the aniline is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with continuous stirring.
-
Addition of NBS: Slowly add N-Bromosuccinimide (NBS) (7.22 g, 40.6 mmol, 1.05 equiv.) to the cooled solution in small portions over 20-30 minutes. Monitor the internal temperature to ensure it does not rise above 5°C. The reaction mixture will typically develop a darker color.
-
Reaction: Continue stirring the reaction mixture at 0°C for 1 hour after the addition of NBS is complete. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours.
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of 20% ethyl acetate in hexanes. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Work-up - Quenching and Extraction: Once the reaction is complete, pour the reaction mixture into a beaker containing ~200 mL of ice water. A precipitate may form. Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers. Wash the combined organic phase sequentially with saturated aqueous sodium bicarbonate (2 x 75 mL) to neutralize any acidic byproducts, followed by saturated aqueous sodium chloride (brine) (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
Characterization and Troubleshooting
Expected Product Characteristics:
-
Appearance: Off-white to light brown solid.
-
Molecular Weight: 208.00 g/mol .[5]
-
Purity: Should be assessed by HPLC and NMR spectroscopy.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature. - Deactivated NBS (hydrolyzed). | - Allow the reaction to stir for a longer duration at room temperature. - Use freshly opened or recrystallized NBS. |
| Formation of Dibrominated Product | - Excess NBS was used. - Reaction temperature was too high. | - Use no more than 1.05 equivalents of NBS. - Maintain strict temperature control during NBS addition. |
| Low Yield | - Inefficient extraction from the aqueous phase. - Loss of product during column chromatography. | - Perform additional extractions with DCM. - Carefully monitor fractions during chromatography to avoid discarding product. |
| Product is an oil, not a solid | - Presence of residual solvent (DMF, DCM). - Impurities depressing the melting point. | - Ensure complete removal of solvent on a high-vacuum line. - Re-purify by column chromatography or consider recrystallization. |
Conclusion
This application note provides a robust and well-rationalized protocol for the synthesis of this compound. By leveraging the strong directing effect of the amino group and using the milder brominating agent NBS, the desired product can be obtained with high regioselectivity. Careful adherence to the outlined safety precautions and experimental procedures will enable researchers to reliably produce this valuable synthetic intermediate for applications in drug discovery and materials science.
References
- ChemScience. (2024). Safety Data Sheet: N-Bromosuccinimide.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Carl ROTH. (2024). Safety Data Sheet: N-Bromosuccinimide.
- Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS.
- Lookchem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- Journal of the Chemical Society, Perkin Transactions 2. (2001). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds.
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- ResearchGate. (2001). ChemInform Abstract: Solid State Nuclear Bromination with N-Bromosuccinimide. Part 1. Experimental and Theoretical Studies on Some Substituted Aniline, Phenol, and Nitro Aromatic Compounds.
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Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-4,5-difluoroaniline
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides an in-depth technical overview and practical protocols for the application of 2-Bromo-4,5-difluoroaniline as a key building block in these reactions. The resulting 4,5-difluoro-2-aminobiphenyl scaffolds are of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of fluorine atoms can profoundly influence the biological and physical properties of molecules, such as metabolic stability and binding affinity, making this substrate particularly valuable for drug discovery programs.[1]
This document is designed for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights and field-proven protocols to facilitate successful outcomes with this electron-deficient substrate.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a palladium-catalyzed cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) species, which inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step and results in a Palladium(II) complex.[2][3] The electron-withdrawing nature of the two fluorine atoms and the aniline group can make this step more challenging compared to electron-rich aryl bromides.
-
Transmetalation : Before this step can occur, the organoboron species (boronic acid or ester) must be activated by a base.[4] The base reacts with the boronic acid to form a more nucleophilic boronate complex.[5][6][7] This boronate then transfers its organic group to the Palladium(II) complex, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium center couple, forming the desired C-C bond of the biaryl product. This step regenerates the active Palladium(0) catalyst, allowing the cycle to continue.[2][8]
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 3.0 mmol), and the palladium catalyst (0.02 mmol). [9]2. Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. [1]3. Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe. [9]4. Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed. [9]6. Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL). [9]7. Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4,5-difluoro-2-aminobiphenyl derivative.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below is a guide to addressing common issues encountered when working with this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently inert atmosphere.3. Low reaction temperature. | 1. Use a fresh, high-quality catalyst. Consider a more active precatalyst like XPhos Pd G3/G4.<[9]br>2. Ensure rigorous degassing of solvents and proper inert gas technique.<[9]br>3. Incrementally increase the reaction temperature, e.g., from 80°C to 100°C or 110°C. [9] |
| Protodebromination (C-Br replaced by C-H) | 1. Hydride source in the reaction.2. Catalyst deactivation pathway. | 1. Ensure solvents are pure. Consider screening different bases, as some may contribute to this side reaction. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Reaction temperature is too high.3. Incorrect stoichiometry. | 1. Improve degassing procedures to strictly exclude oxygen.<[9]br>2. Attempt the reaction at a lower temperature.3. Use a slight excess (1.1-1.2 equiv.) of the boronic acid, but avoid a large excess. |
| Poor Solubility of Reagents | 1. Inappropriate solvent system. | 1. Screen alternative solvents such as Toluene, DMF, or THF, always in combination with an aqueous phase for the base. [10][11]Ensure the chosen solvent is compatible with the reaction temperature. |
Applications in Drug Discovery and Materials Science
The 4,5-difluoro-2-aminobiphenyl core synthesized from this compound is a privileged scaffold. The difluoro substitution pattern is particularly sought after for its ability to block metabolic oxidation at the 4- and 5-positions, potentially improving the pharmacokinetic profile of drug candidates. Furthermore, the amino group serves as a versatile handle for subsequent chemical modifications, allowing for the construction of complex molecular architectures. [13]These derivatives are key intermediates in the synthesis of kinase inhibitors, agrochemicals, and materials for organic electronics like OLEDs. [13][14]
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). [Source 1]
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Source 2]
- Suzuki reaction - Wikipedia. Wikipedia. [Source 3]
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). [Source 4]
- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Source 5]
- Preformed Pd(II)
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4,5-difluorophenylboronic acid. Benchchem. [Source 7]
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- How can I solve my problem with Suzuki coupling?. (2014).
- Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. [Source 10]
- Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2,6-difluoroaniline. Benchchem. [Source 11]
- Application Notes and Protocols: Suzuki Coupling of 4-Bromo-2,6-difluoroaniline. Benchchem. [Source 12]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing. [Source 13]
- The Suzuki Reaction. (2014). [Source 14]
- Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Source 16]
- Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. (2022).
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Source 18]
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2024). PRISM. [Source 19]
- Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019).
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. [Source 21]
- Application Notes and Protocols: The Role of 2'-Aminobiphenyl Derivatives in the Synthesis of Materials for Organic Electron. Benchchem. [Source 22]
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- Application Notes and Protocols for 5-Amino-2,4-difluorophenol in Drug Discovery. Benchchem. [Source 24]
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Application Notes & Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4,5-difluoroaniline
Introduction: The Strategic Importance of Fluorinated Arylamines
In the landscape of modern drug discovery and materials science, the synthesis of arylamines stands as a cornerstone transformation. Among these, fluorinated arylamines are of paramount importance due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, which can profoundly influence a molecule's biological activity and material characteristics. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of C-N bonds, offering a significant improvement over harsher, traditional methods like the Goldberg reaction or nucleophilic aromatic substitution.[1][2]
This guide provides a detailed examination of the Buchwald-Hartwig amination of 2-bromo-4,5-difluoroaniline, an electron-deficient substrate that presents specific challenges due to the electronic effects of the fluorine substituents and the inherent low nucleophilicity of the aniline nitrogen. We will delve into the mechanistic underpinnings of the reaction, provide a robust and optimized protocol, and offer insights into troubleshooting common issues, thereby equipping researchers with the knowledge to successfully employ this critical transformation.
Mechanism and Key Considerations for an Electron-Deficient System
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[3][4][5] Understanding this mechanism is crucial for rationally selecting reaction parameters, especially when dealing with challenging substrates like this compound.
The Catalytic Cycle
The generally accepted catalytic cycle involves several key steps:
-
Activation of the Palladium Precatalyst: The reaction is initiated by the reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂) to the active Pd(0) species, or by the direct use of a Pd(0) source (e.g., Pd₂(dba)₃).[3][4] Modern, well-defined pre-catalysts can also be employed for more efficient and reproducible initiation.[3]
-
Oxidative Addition: The active L-Pd(0) complex undergoes oxidative addition with the aryl bromide (this compound) to form a Pd(II) intermediate.[1][6] The reactivity order for aryl halides in this step is typically Ar-I > Ar-Br > Ar-Cl.[3]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[1][5] The choice and strength of the base are critical at this stage.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the product and regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.[1][6]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Challenges with this compound
The presence of two electron-withdrawing fluorine atoms on the aniline ring significantly reduces the electron density on the nitrogen atom. This has two main consequences:
-
Decreased Nucleophilicity: The aniline nitrogen is less nucleophilic, making its coordination to the palladium center and subsequent deprotonation more challenging.[7] This can lead to slow or incomplete reactions.
-
Increased Acidity: The N-H bond of the aniline is more acidic, which can influence the choice of base.
To overcome these challenges, careful selection of the catalyst system (ligand), base, and reaction conditions is imperative.
Optimized Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a robust starting point for the coupling of this compound with a generic primary or secondary amine. Optimization may be required for specific coupling partners.
Reagents and Equipment
| Component | Recommended Choice | Rationale |
| Palladium Source | Pd₂(dba)₃ or a G3/G4 Precatalyst | Pd₂(dba)₃ is a reliable Pd(0) source. Buchwald palladacycle precatalysts (e.g., XPhos Pd G3) offer high activity and air-stability, simplifying reaction setup.[3] |
| Ligand | Buchwald Biarylphosphine Ligands (e.g., XPhos, RuPhos) | These bulky, electron-rich ligands are highly effective for coupling electron-deficient anilines. They promote reductive elimination and stabilize the active catalyst.[8][9] |
| Base | NaOtBu or LHMDS | A strong, non-nucleophilic base is required to deprotonate the weakly nucleophilic aniline.[3][5] Weaker bases like carbonates are often ineffective for this substrate class.[10] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | These are common, relatively non-polar aprotic solvents for Buchwald-Hartwig reactions. Dioxane can sometimes improve the solubility of inorganic bases.[2][3] |
| Amine Partner | Primary or Secondary Amine (1.2 equiv.) | A slight excess of the amine coupling partner is used to drive the reaction to completion. |
| Reaction Vessel | Schlenk tube or sealed vial | The reaction must be performed under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the catalyst.[4] |
Step-by-Step Experimental Procedure
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), this compound (1.0 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. Add the amine coupling partner (1.2 equiv.) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously. The high agitation is important as the inorganic base has poor solubility.[3]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[11]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.[11]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Poor quality reagents/solvent. | 1. Ensure a rigorously inert atmosphere. Use fresh, high-purity reagents and properly dried/degassed solvents.[7]2. Switch to a stronger base like LHMDS.3. Consider using a more active pre-catalyst system. |
| Reaction Stalls | 1. Catalyst deactivation.2. Insufficient reaction temperature or time. | 1. Increase catalyst/ligand loading slightly.2. Increase the reaction temperature in 10 °C increments.3. Ensure vigorous stirring is maintained. |
| Hydrodehalogenation Side Product | 1. Competing β-hydride elimination pathway.2. Reaction temperature is too high. | 1. Use a bulkier ligand (e.g., tBuXPhos) which can disfavor this side reaction.2. Attempt the reaction at a lower temperature for a longer duration.3. Ensure the base is added last to the reaction mixture. |
| Formation of Bis-arylated Amine (with primary amines) | Steric and electronic factors favor a second amination. | Use a bulkier ligand or a slight excess of the aryl bromide to favor mono-arylation. Adjusting stoichiometry may be necessary. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly valuable transformation that requires careful consideration of the substrate's electronic properties. By employing bulky, electron-rich biarylphosphine ligands in conjunction with a strong, non-nucleophilic base and maintaining a strictly inert atmosphere, researchers can successfully synthesize a wide array of fluorinated arylamine building blocks. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for navigating the challenges associated with this specific coupling and for advancing research in medicinal chemistry and materials science.
References
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Application Notes and Protocols: The Strategic Use of 2-Bromo-4,5-difluoroaniline in the Synthesis of Next-Generation Kinase Inhibitors
Abstract
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2] 2-Bromo-4,5-difluoroaniline has emerged as a highly valuable and versatile building block in the synthesis of complex therapeutic agents, particularly kinase inhibitors.[3][4] This technical guide provides an in-depth exploration of the applications of this synthon, focusing on its role in constructing potent and selective kinase inhibitors. We will dissect key synthetic transformations, provide detailed, field-proven protocols, and contextualize its use through a case study targeting the BRAF kinase, a critical component of the MAPK/ERK signaling pathway.[2]
Introduction: Why this compound?
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[5][6] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology.[6] The success of a kinase inhibitor hinges on its ability to bind with high affinity and selectivity to the ATP-binding pocket of the target kinase.
The unique trifunctional nature of this compound provides medicinal chemists with a powerful scaffold to achieve these goals:
-
The Bromine Atom: Serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the facile and controlled introduction of diverse aryl, heteroaryl, and amino substituents to explore the chemical space and optimize target engagement.[2][7][8]
-
The Difluoro Substituents: The two fluorine atoms exert a profound electronic and conformational influence. They lower the pKa of the aniline nitrogen, which can be crucial for optimizing interactions within the kinase hinge region. Furthermore, fluorine substitution can block sites of metabolism, enhancing the pharmacokinetic profile of the final compound.[1][3][4]
-
The Aniline Moiety: The primary amine provides a key hydrogen bond donor functionality, often critical for anchoring the inhibitor to the kinase's hinge region. It also serves as a nucleophile for amide bond formation or further elaboration.
This combination of features makes this compound an invaluable starting material for building libraries of compounds aimed at discovering novel and potent kinase inhibitors.[4]
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
The elaboration of the this compound core predominantly relies on robust and versatile palladium-catalyzed cross-coupling reactions. These methods are favored for their broad substrate scope and tolerance of various functional groups, which are essential in the multistep synthesis of complex drug molecules.[8]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is the cornerstone reaction for creating biaryl or heteroaryl-aryl structures, which are prevalent in kinase inhibitors.[9][10] This reaction couples the aryl bromide with an aryl- or heteroarylboronic acid (or ester) to forge a new carbon-carbon bond.
Caption: General scheme for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is equally critical, enabling the formation of carbon-nitrogen bonds.[11] This reaction is used to couple the aryl bromide with a primary or secondary amine, providing access to diarylamines and other N-arylated structures that are key pharmacophores in many inhibitor classes.
Caption: General scheme for Buchwald-Hartwig amination.
Case Study: Synthesis of a BRAF V600E Inhibitor Scaffold
To illustrate the practical application of this compound, we present a synthetic strategy toward a core scaffold found in potent BRAF inhibitors like Dabrafenib. The BRAF kinase is a key component of the MAPK/ERK signaling pathway, and the V600E mutation leads to its constitutive activation, driving proliferation in many cancers, particularly melanoma.[2][12][13][14] Dabrafenib is an inhibitor of the BRAF protein, selectively binding to and inhibiting the activity of the mutated BRAF gene, which can halt the proliferation of tumor cells.[15][16]
The BRAF Signaling Pathway and Point of Inhibition
Understanding the biological target is paramount. The diagram below illustrates the MAPK/ERK pathway and highlights how inhibiting the mutated BRAF kinase breaks the signaling cascade that promotes uncontrolled cell growth.
Caption: The RAS/RAF/MEK/ERK signaling pathway.[2]
Synthetic Workflow Overview
The following workflow outlines a plausible, multi-step synthesis to construct a key thiazole-pyrimidine intermediate, a common feature in this class of inhibitors, starting from this compound.
Caption: Generalized synthetic workflow for a BRAF inhibitor.
Detailed Experimental Protocols
The following protocols are representative examples of the key transformations discussed. They are designed to be self-validating, with clear steps and rationale.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 2-(pyridin-3-yl)-4,5-difluoroaniline, a representative biaryl amine intermediate.
Materials:
-
This compound (1.0 equiv)
-
Pyridine-3-boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Workflow Diagram:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
To a flame-dried Schlenk flask, add this compound (e.g., 209 mg, 1.0 mmol), pyridine-3-boronic acid (148 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[7]
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure biaryl amine product.[7]
Protocol 2: Buchwald-Hartwig Amination of this compound
Objective: To synthesize N-phenyl-4,5-difluoroaniline, a representative diarylamine.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.05 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
To an oven-dried reaction tube, add Pd₂(dba)₃ (18 mg, 0.02 mmol) and XPhos (24 mg, 0.05 mmol).[11]
-
Add sodium tert-butoxide (135 mg, 1.4 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon.
-
Add anhydrous toluene (5 mL), followed by this compound (209 mg, 1.0 mmol) and aniline (112 mg, 1.2 mmol).
-
Heat the sealed reaction mixture to 100-110 °C for 12-24 hours, monitoring progress by TLC.[8]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel to yield the desired diarylamine.[8]
Data Summary: Representative Inhibitors
The bromo-difluoroaniline scaffold and its isomers are integral to several potent kinase inhibitors. The following table summarizes the activity of representative drugs developed from these foundational building blocks.
| Inhibitor/Drug | Target Kinase(s) | Key Synthetic Feature | Biological Activity (IC₅₀) |
| Abemaciclib | CDK4, CDK6 | Benzimidazole core formation from a difluoroaniline precursor | CDK4: 2 nM, CDK6: 10 nM[1] |
| Dabrafenib | BRAF V600E | Thiazole-pyrimidine assembly onto a difluorophenylsulfonamide core | BRAF V600E: 0.8 nM |
| Vandetanib | VEGFR-2, EGFR, RET | 4-Anilinoquinazoline core | VEGFR-2: 40 nM, EGFR: 500 nM, RET: 100 nM[17] |
Conclusion
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its unique structural features enable medicinal chemists to leverage robust palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. The strategic placement of fluorine atoms enhances the pharmacological properties of the final compounds, a principle demonstrated in several clinically successful drugs.[1][17] The protocols and strategies outlined in this guide provide a solid foundation for researchers in drug discovery to design and synthesize novel therapeutics targeting the vast landscape of the human kinome.
References
- The Strategic Application of 2-Bromo-4,6-difluoroaniline Hydrobromide in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
- Advantages of 2-Bromo-4,6-difluoroaniline over other building blocks in drug discovery. Benchchem.
- Dabrafenib synthesis. ChemicalBook.
- 4-Bromo-2,5-difluoroaniline: A Versatile Building Block for Advanced Chemical Synthesis and M
- From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline. NINGBO INNO PHARMCHEM CO.,LTD..
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,6-Difluoro-3-methylaniline Deriv
- Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. Benchchem.
- Kinase inhibitors.
- Dabrafenib Synthetic Routes. MedKoo Biosciences.
- Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. Benchchem.
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- WO2016059548A1 - Processes for the preparation of dabrafenib.
- Application Notes and Protocols: Suzuki Coupling of 4-Bromo-2,6-difluoroaniline. Benchchem.
- The Versatility of 4-Bromo-2,6-difluoroaniline in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
- Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activ
- Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a bromin
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
- Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. MDPI.
- In Silico Studies of Novel Vemurafenib Deriv
- Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A System
- Novel and Potent Small Molecules against Melanoma Harboring BRAF Class I/II/III Mutants for Overcoming Drug Resistance. NIH.
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Synthesis of Novel Fluoroquinolone Antibacterial Agents from 2-Bromo-4,5-difluoroaniline: An Application Note and Protocol
Introduction
The relentless rise of antibiotic resistance necessitates the continuous development of new antibacterial agents. Fluoroquinolones are a clinically vital class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1] The core structure, a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a key pharmacophore, and its efficacy is significantly enhanced by strategic substitutions. Notably, a fluorine atom at the C-6 position and a piperazine moiety at the C-7 position are hallmarks of many potent fluoroquinolones, such as Ciprofloxacin.
This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of a potent antibacterial agent, modeled after the core structure of modern fluoroquinolones, starting from the readily available precursor, 2-Bromo-4,5-difluoroaniline. The synthetic strategy is centered around the classical Gould-Jacobs reaction to construct the quinolone nucleus, followed by key modifications to install the essential pharmacophoric features. We will detail the underlying chemical principles, provide step-by-step protocols, and present expected characterization data, offering a complete roadmap for the synthesis of these promising therapeutic candidates.
Strategic Synthetic Pathway
The overall synthetic route is designed in a convergent manner, beginning with the construction of the core quinolone scaffold, followed by functionalization to yield the final antibacterial agent. The key transformations include:
-
Quinolone Core Synthesis via Gould-Jacobs Reaction: This foundational step involves the condensation of this compound with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the 7-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester.
-
N-Alkylation of the Quinolone Core: Introduction of a cyclopropyl group at the N-1 position, a common feature in many potent fluoroquinolones that enhances antibacterial activity.
-
Ester Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid, a critical functional group for the biological activity of quinolones.
-
Nucleophilic Aromatic Substitution: The final key step involves the displacement of the bromine atom at the C-7 position with piperazine, introducing the crucial side chain responsible for broad-spectrum activity and favorable pharmacokinetic properties.
Experimental Protocols
Part 1: Synthesis of the Quinolone Core
The construction of the quinolone scaffold is achieved through the Gould-Jacobs reaction, a robust and well-established method.[2]
Step 1a: Condensation of this compound with Diethyl Ethoxymethylenemalonate (DEEM)
This initial step forms the key intermediate, diethyl 2-((2-bromo-4,5-difluorophenyl)amino)methylenemalonate.
-
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline.
-
After completion, allow the reaction mixture to cool to room temperature. The product will often solidify upon cooling.
-
The crude product can be purified by recrystallization from ethanol or a mixture of ethyl acetate and hexane to yield the desired enamine as a crystalline solid.
-
-
Rationale: The reaction proceeds via a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM, followed by the elimination of ethanol. The slight excess of DEEM ensures the complete conversion of the starting aniline.
Step 1b: Thermal Cyclization to form Ethyl 7-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
This intramolecular cyclization is the cornerstone of the Gould-Jacobs reaction and requires significant thermal energy.
-
Protocol:
-
Place the purified diethyl 2-((2-bromo-4,5-difluorophenyl)amino)methylenemalonate (1.0 eq) in a high-boiling point solvent such as Dowtherm A or diphenyl ether in a round-bottom flask fitted with a high-temperature thermometer and a reflux condenser.
-
Heat the mixture to approximately 250°C and maintain this temperature for 30-60 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction to cool to below 100°C and then add hexane to precipitate the crude product.
-
Collect the solid by filtration, wash with hexane, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
-
Rationale: The high temperature facilitates a 6-electron electrocyclization, leading to the formation of the quinolone ring system. The choice of a high-boiling, inert solvent is crucial to achieve the necessary reaction temperature safely.
Visualization of the Quinolone Core Synthesis:
Caption: Gould-Jacobs reaction pathway for quinolone core synthesis.
Part 2: Functionalization of the Quinolone Core
With the core scaffold in hand, the next series of reactions install the key functionalities required for potent antibacterial activity.
Step 2: N-Cyclopropylation
-
Protocol:
-
Suspend ethyl 7-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq), to the suspension.
-
Add cyclopropyl bromide (1.5 eq) to the reaction mixture.
-
Heat the reaction to 60-80°C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain ethyl 7-bromo-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
-
Rationale: The base deprotonates the nitrogen at the N-1 position of the quinolone ring, creating a nucleophile that then displaces the bromide from cyclopropyl bromide in an SN2 reaction.
Step 3: Ester Hydrolysis
-
Protocol:
-
Suspend the N-cyclopropylated ester (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide (NaOH, 3.0 eq).
-
Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and acidify with hydrochloric acid (HCl) to a pH of approximately 2-3.
-
The carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and dry to yield 7-bromo-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
-
-
Rationale: The ester is hydrolyzed under basic conditions (saponification) to the carboxylate salt. Subsequent acidification protonates the carboxylate to give the desired carboxylic acid.
Step 4: Nucleophilic Aromatic Substitution with Piperazine
-
Protocol:
-
In a sealed reaction vessel, dissolve 7-bromo-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or pyridine.
-
Add an excess of anhydrous piperazine (4.0 eq).
-
Heat the mixture to 120-140°C for 12-24 hours. The progress of the reaction should be monitored by HPLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Adjust the pH to 7-8 with a suitable acid (e.g., acetic acid) to precipitate the crude product.
-
Filter the solid, wash with water and then with a cold organic solvent like ethanol or acetone, and dry under vacuum to obtain the final product, 1-cyclopropyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
-
-
Rationale: The electron-withdrawing nature of the quinolone ring system activates the C-7 position for nucleophilic aromatic substitution. Piperazine, acting as a nucleophile, displaces the bromide. An excess of piperazine is used to drive the reaction to completion and to act as a base to neutralize the HBr formed.
Visualization of the Functionalization Pathway:
Caption: Key functionalization steps of the quinolone core.
Characterization Data
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques. Below is a table of expected characterization data for the key intermediates and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected IR (cm⁻¹) |
| Diethyl 2-((2-bromo-4,5-difluorophenyl)amino)methylenemalonate | C₁₄H₁₄BrF₂NO₄ | 382.17 | 10.5-11.0 (br s, 1H, NH), 8.5-8.7 (d, 1H, =CH), 7.0-7.5 (m, 2H, Ar-H), 4.1-4.3 (q, 4H, 2xOCH₂), 1.2-1.4 (t, 6H, 2xCH₃) | 3200-3400 (N-H), 1680-1720 (C=O, ester), 1620-1640 (C=C) |
| Ethyl 7-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₂H₈BrFNO₃ | 314.10 | 11.0-12.0 (br s, 1H, NH), 8.5-8.7 (s, 1H, H-2), 8.0-8.2 (d, 1H, H-5), 7.5-7.7 (d, 1H, H-8), 4.2-4.4 (q, 2H, OCH₂), 1.3-1.5 (t, 3H, CH₃) | 3100-3300 (N-H), 1720-1740 (C=O, ester), 1680-1700 (C=O, ketone) |
| 7-Bromo-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C₁₃H₉BrFNO₃ | 342.12 | 14.0-15.0 (br s, 1H, COOH), 8.8-9.0 (s, 1H, H-2), 8.2-8.4 (d, 1H, H-5), 7.8-8.0 (d, 1H, H-8), 3.5-3.7 (m, 1H, cyclopropyl-CH), 1.1-1.4 (m, 4H, cyclopropyl-CH₂) | 2500-3300 (O-H, acid), 1720-1740 (C=O, acid), 1680-1700 (C=O, ketone) |
| 1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C₁₇H₁₈FN₃O₃ | 331.34 | 14.5-15.5 (br s, 1H, COOH), 8.6-8.8 (s, 1H, H-2), 7.8-8.0 (d, 1H, H-5), 7.0-7.2 (d, 1H, H-8), 3.5-3.7 (m, 1H, cyclopropyl-CH), 3.2-3.4 (m, 4H, piperazine-H), 3.0-3.2 (m, 4H, piperazine-H), 1.1-1.4 (m, 4H, cyclopropyl-CH₂) | 2500-3300 (O-H, acid), 3200-3400 (N-H), 1720-1740 (C=O, acid), 1680-1700 (C=O, ketone) |
Note: Expected spectral data are estimations and may vary based on the specific instrumentation and conditions used for analysis.
Mechanism of Action: A Brief Overview
The synthesized fluoroquinolone analogue is designed to exert its antibacterial effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. The fluoroquinolone molecule stabilizes the transient double-strand breaks created by these enzymes, forming a ternary complex of drug, enzyme, and DNA.[3] This complex physically obstructs the movement of the replication fork, leading to a cascade of events that ultimately result in bacterial cell death. The carboxylic acid at the 3-position and the ketone at the 4-position are believed to be critical for binding to the DNA-enzyme complex.
Visualization of the Mechanism of Action:
Caption: Simplified mechanism of action of fluoroquinolone antibiotics.
Conclusion
This application note outlines a detailed and reliable synthetic pathway for the preparation of a potent fluoroquinolone antibacterial agent from this compound. By leveraging the Gould-Jacobs reaction for the construction of the quinolone core and subsequent strategic functionalizations, researchers can efficiently access this important class of molecules. The provided protocols are designed to be clear and reproducible, empowering scientists in the field of medicinal chemistry and drug discovery to synthesize and explore novel antibacterial candidates in the ongoing fight against microbial resistance.
References
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574.
- Drlica, K., Hiasa, H., Kerns, R., Malik, M., Mustaev, A., & Zhao, X. (2009). Quinolones: action and resistance updated. Current topics in medicinal chemistry, 9(11), 981-1008.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
- Wikipedia contributors. (2023, October 28). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia.
- Ciprofloxacin Synthesis. (n.d.). Virginia Commonwealth University Innovation Gateway.
- Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. (2014). European Journal of Medicinal Chemistry, 71, 324-332.
- New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]- piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. (2013). Molecules, 18(7), 7557-7569.
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Application Notes and Protocols for the Use of 2-Bromo-4,5-difluoroaniline in the Preparation of Agrochemicals
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Anilines in Agrochemical Discovery
The incorporation of fluorine atoms into organic molecules is a well-established strategy in the design of modern agrochemicals, often leading to enhanced metabolic stability, increased potency, and improved transport properties within the target organism.[1] 2-Bromo-4,5-difluoroaniline is a versatile synthetic building block poised for the generation of novel agrochemical candidates. Its unique substitution pattern, featuring a reactive amino group and a bromine atom amenable to cross-coupling reactions, provides a dual-functional platform for the construction of diverse molecular architectures. The fluorine substituents on the aromatic ring can significantly influence the electronic properties and conformational preferences of the final molecule, which are critical determinants of biological activity.
These application notes provide a comprehensive guide to the synthetic utility of this compound in the conceptualization and preparation of a new class of potential agrochemicals. We will detail a plausible and robust synthetic pathway towards a novel pyrazole carboxamide scaffold, a privileged structure in numerous commercial fungicides and insecticides.[2] The protocols provided are based on well-established chemical transformations and are designed to be readily adaptable in a standard organic synthesis laboratory.
Core Synthetic Strategy: A Modular Approach to Novel Agrochemical Scaffolds
The synthetic approach outlined here leverages the differential reactivity of the amino and bromo functionalities of this compound. The core strategy involves a two-step sequence:
-
Amide Bond Formation: Acylation of the aniline nitrogen with a suitable carboxylic acid to introduce a key pharmacophore. In this example, we will utilize a pyrazole carboxylic acid, a common moiety in potent agrochemicals.
-
Carbon-Carbon Bond Formation: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the bromine position to introduce further molecular diversity and to modulate the physicochemical properties of the final compound.
This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies by varying the carboxylic acid component in the first step and the boronic acid partner in the second.
Visualization of the Synthetic Workflow
Caption: Proposed two-step synthetic pathway to a novel agrochemical scaffold.
Detailed Experimental Protocols
Safety Precautions: this compound and its derivatives should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound and other reagents used.[3][4][5][6]
Protocol 1: Synthesis of N-(2-Bromo-4,5-difluorophenyl)pyrazole-3-carboxamide (Intermediate)
This protocol details the amide coupling of this compound with pyrazole-3-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. This is a standard and reliable method for forming amide bonds under mild conditions.[7]
Materials:
-
This compound (1.0 eq)
-
Pyrazole-3-carboxylic acid (1.05 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and pyrazole-3-carboxylic acid (1.05 eq).
-
Dissolve the starting materials in anhydrous DMF (approximately 0.2 M concentration with respect to the aniline).
-
Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-(2-Bromo-4,5-difluorophenyl)pyrazole-3-carboxamide.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of the Final Agrochemical Scaffold
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the intermediate N-(2-Bromo-4,5-difluorophenyl)pyrazole-3-carboxamide with an arylboronic acid.[8][9][10] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and should be optimized for each specific substrate combination.[8][9]
Materials:
-
N-(2-Bromo-4,5-difluorophenyl)pyrazole-3-carboxamide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq) or other suitable ligand
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Reflux condenser
Procedure:
-
To a dry Schlenk flask, add N-(2-Bromo-4,5-difluorophenyl)pyrazole-3-carboxamide (1.0 eq), the chosen arylboronic acid (1.2 eq), and finely powdered potassium carbonate (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., PPh₃, 0.08 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C under the inert atmosphere and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired final product.
-
Quantitative Data and Expected Outcomes
The following table provides representative quantitative data for the key reaction steps. Yields are highly dependent on the specific substrates and optimization of reaction conditions.
| Step | Reactant 1 | Reactant 2 | Product | Typical Yield Range |
| Protocol 1 | This compound | Pyrazole-3-carboxylic acid | N-(2-Bromo-4,5-difluorophenyl)pyrazole-3-carboxamide | 70-90% |
| Protocol 2 | N-(2-Bromo-4,5-difluorophenyl)pyrazole-3-carboxamide | Arylboronic acid | N-(2-(Aryl)-4,5-difluorophenyl)pyrazole-3-carboxamide | 60-85% |
Structure-Activity Relationship (SAR) Logic
The synthetic strategy described allows for a systematic exploration of the structure-activity relationship, which is fundamental to modern agrochemical development.
Caption: Modular approach for SAR studies using the this compound scaffold.
By varying the carboxylic acid (R1) and the boronic acid (R2), researchers can probe the effects of different substituents on the biological activity of the final compounds. For instance, introducing electron-donating or -withdrawing groups on the aryl ring of the boronic acid can fine-tune the electronic properties of the molecule, potentially impacting its binding affinity to the target protein. Similarly, altering the heterocyclic carboxylic acid can explore different interactions within the active site of the target enzyme or receptor.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel agrochemical candidates. The protocols detailed in these application notes provide a robust framework for the construction of diverse molecular libraries based on a pyrazole carboxamide scaffold. The modular nature of this synthetic route is particularly well-suited for exploratory research and the optimization of lead compounds in the agrochemical discovery pipeline. By leveraging established and reliable chemical transformations, researchers can efficiently generate and evaluate new potential solutions to the ongoing challenges in crop protection.
References
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 4-Bromo-2,6-difluoroaniline. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2,6-difluoroaniline. BenchChem.
- SynQuest Labs. (n.d.). 2-Bromo-4,5-difluoroanisole Safety Data Sheet.
- Ananda, K., Kumar, A. D., Renuka, N., & Kumar, K. A. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research, 9(1), 215-221.
- BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination of 1-Bromo-3-chloro-2,4-difluorobenzene. BenchChem.
- BenchChem. (2025).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (2025).
- Wang, L., et al. (2022). Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor. Journal of Agricultural and Food Chemistry, 70(34), 10453–10465.
- El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. M. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry Research, 22(11), 5213-5237.
- Journal of Organic Chemistry and Pharmaceutical Research. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Organic Chemistry and Pharmaceutical Research, 2(1), 1-7.
- PubMed. (2022). Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor.
- Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27.
- PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Moura, F., & da Silva, T. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Frontiers in Chemistry, 9, 737823.
- ChemicalBook. (2025). 2-Bromo-4-fluoroaniline - Safety Data Sheet.
- University of Amsterdam. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2,5-difluoroaniline.
- PubMed Central. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Bromo-3,5-difluoroaniline.
- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Joshi, A. V. (2022). Suzuki-Miyaura cross-coupling: A comprehensive review. Tetrahedron, 132, 132944.
- Fisher Scientific. (2011). SAFETY DATA SHEET - 4-Bromo-2,6-difluoroaniline.
- BenchChem. (2025).
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Bromo-2,3-difluoroaniline. BenchChem.
- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Wei, K., et al. (2022). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules, 27(23), 8281.
- BenchChem. (2025). Application Notes and Protocols for Acylation with 7-Bromoheptanoyl Chloride. BenchChem.
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Application Note & Protocol: Regioselective Bromination of 4,5-Difluoroaniline
Abstract: This document provides a detailed experimental guide for the synthesis of 3-bromo-4,5-difluoroaniline, a valuable building block in medicinal chemistry and drug discovery.[1][2] We present two robust protocols for the electrophilic aromatic substitution: a classical approach using elemental bromine in acetic acid and a milder alternative employing N-Bromosuccinimide (NBS). The guide delves into the mechanistic rationale for the observed regioselectivity, comprehensive safety procedures, step-by-step experimental workflows, purification techniques, and troubleshooting advice to ensure procedural success and safety for researchers.
Introduction: The Strategic Value of Brominated Difluoroanilines
Halogenated anilines are cornerstone intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The incorporation of fluorine atoms is a well-established strategy to enhance key drug-like properties, including metabolic stability and membrane permeability.[1][3] Concurrently, the bromine atom serves as a versatile synthetic handle, enabling a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.[3]
Derivatives of brominated difluoroanilines are integral components in the development of targeted therapies such as tyrosine kinase inhibitors for oncology and novel antiviral agents.[1][2] The specific compound, 3-bromo-4,5-difluoroaniline, provides a unique substitution pattern that is highly sought after for constructing pharmacologically active agents. This guide offers a comprehensive and practical approach to its synthesis.
Mechanistic Insight: Directing Effects in Electrophilic Aromatic Substitution
The bromination of an aromatic ring is a classic example of an Electrophilic Aromatic Substitution (SEAr) reaction.[4] The reaction proceeds via a two-step mechanism: the aromatic π-system attacks an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity.[5]
Caption: General mechanism of Electrophilic Aromatic Substitution (EAS).
In the case of 4,5-difluoroaniline, the regiochemical outcome is governed by the interplay of the powerful activating amino (-NH₂) group and the deactivating, but ortho-, para-directing fluorine (-F) substituents.
-
Amino Group (-NH₂): A strong activating group that directs electrophiles to the ortho (positions 2 and 6) and para (position 4) positions via resonance donation of its lone pair.
-
Fluoro Groups (-F): These are deactivating due to their strong inductive electron withdrawal, yet they also direct ortho and para via resonance.
The observed product is 3-bromo-4,5-difluoroaniline . This indicates that bromination occurs at the position meta to the strongly activating amino group, which is counterintuitive at first glance. The rationale lies in the powerful deactivating effect of the fluorine atoms. The positions ortho to the amino group (2 and 6) are heavily deactivated by the adjacent fluorine atoms at positions 4 and 5, respectively. This steric and electronic hindrance disfavors electrophilic attack. Consequently, the electrophile selectively attacks the less hindered and least electronically deactivated position available, which is position 3.[3]
Critical Safety Protocols
WARNING: This procedure involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Bromine (Br₂): Extremely toxic, corrosive, and a strong oxidizer. Causes severe burns upon contact and is fatal if inhaled.[6][7] Always handle liquid bromine with extreme care using heavy-duty nitrile or neoprene gloves, a lab coat, and a face shield over safety goggles.[8] Have a quenching solution, such as 1M sodium thiosulfate (Na₂S₂O₃), readily available to neutralize spills.[8]
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes. While safer than liquid bromine, it should still be handled with appropriate PPE.[9]
-
Anilines: 4,5-difluoroaniline and its brominated product are toxic and suspected mutagens. Avoid inhalation and skin contact.[10]
-
Solvents: Acetic acid is corrosive. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are hazardous. Consult Safety Data Sheets (SDS) for all reagents before use.
Emergency Procedure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][11]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Spills: For bromine spills, neutralize with sodium thiosulfate solution before absorbing with an inert material and disposing of as hazardous waste.
Experimental Procedures
This section details two validated methods for the bromination of 4,5-difluoroaniline. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Protocol A: Direct Bromination with Br₂ in Acetic Acid
This traditional method is effective but requires careful handling of liquid bromine.[3][10]
Materials:
-
4,5-Difluoroaniline
-
Glacial Acetic Acid (CH₃COOH)
-
Liquid Bromine (Br₂)
-
Saturated Sodium Thiosulfate solution (Na₂S₂O₃)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Deionized Water (H₂O)
-
Ice
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath
Step-by-Step Method:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-difluoroaniline (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of aniline).
-
Cooling: Cool the solution to 0-5 °C using an ice/water bath.
-
Bromine Addition: In a separate container, prepare a solution of bromine (1.0-1.1 eq) in a small amount of glacial acetic acid. Transfer this solution to an addition funnel.
-
Add the bromine solution dropwise to the stirred aniline solution over 15-30 minutes, ensuring the internal temperature remains below 10 °C.[9]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates full consumption of the starting material.[3][12]
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water (approx. 10x the reaction volume).
-
Quenching: Add saturated sodium thiosulfate solution dropwise until the orange/red color of excess bromine disappears.
-
Neutralization & Precipitation: Slowly add saturated sodium bicarbonate solution to neutralize the acetic acid until the pH is ~7-8. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Drying: Dry the product under vacuum to yield the crude 3-bromo-4,5-difluoroaniline.
Protocol B: Milder Bromination with N-Bromosuccinimide (NBS)
This method uses a solid, easier-to-handle brominating agent, which can improve selectivity and safety.[9]
Materials:
-
4,5-Difluoroaniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Deionized Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Step-by-Step Method:
-
Reaction Setup: Dissolve 4,5-difluoroaniline (1.0 eq) in DMF or DCM (approx. 10-15 mL per gram of aniline) in a round-bottom flask with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
NBS Addition: Slowly add NBS (1.0-1.1 eq) to the stirred solution in small portions over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.[9]
-
Work-up: Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the reaction volume).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x the reaction volume).
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then brine to remove residual DMF and salts.[12]
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Caption: General experimental workflow for the bromination of 4,5-difluoroaniline.
Product Purification & Characterization
The crude product obtained from either protocol can be purified to high homogeneity.
-
Recrystallization: This is the preferred method for solid products. A mixture of ethanol and water (e.g., 1:1) is often effective for purifying bromoanilines.[10] Dissolve the crude solid in a minimum amount of hot ethanol, then slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. Filter the pure crystals and dry under vacuum.
-
Column Chromatography: If the product is an oil or recrystallization is ineffective, purification can be achieved using silica gel column chromatography. A non-polar eluent system, such as a gradient of ethyl acetate in petroleum ether or hexanes, is typically suitable.[13]
Expected Product Characteristics: 3-Bromo-4,5-difluoroaniline
| Property | Expected Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₄BrF₂N | [3] |
| Molecular Weight | 208.01 g/mol | [3][14] |
| Appearance | White to off-white solid | [15] |
| Purity | >95% after purification | [14] |
| Mass Spectrometry | Isotopic pattern characteristic of a monobrominated compound (M⁺ and M⁺+2 peaks in ~1:1 ratio) | - |
| ¹H NMR | Two distinct signals in the aromatic region, plus a broad singlet for the -NH₂ protons. | - |
| ¹³C NMR | Six distinct signals for the aromatic carbons, showing C-F and C-Br coupling where applicable. | - |
Summary and Troubleshooting
| Parameter | Protocol A (Br₂/AcOH) | Protocol B (NBS/DMF) |
| Brominating Agent | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Handling Safety | High risk; requires extreme caution. | Lower risk; solid reagent. |
| Byproducts | HBr (acidic) | Succinimide (water-soluble) |
| Work-up | Requires quenching and neutralization. | Primarily extraction-based. |
| Selectivity | Generally good. | Often higher; less risk of over-bromination. |
| Pros | Inexpensive, classic method. | Safer, easier to handle, milder conditions. |
| Cons | Highly hazardous reagent. | More expensive reagent. |
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Reagents are old or inactive (especially NBS). Temperature is too low. | Use fresh, high-purity reagents. Allow the reaction to warm to room temperature after initial addition.[12] |
| Over-bromination (Di-bromo product) | Reaction temperature too high. Excess brominating agent used. Aniline is too activated. | Maintain strict temperature control during addition. Use no more than 1.05-1.1 equivalents of the brominating agent.[9] Consider protecting the amine as an acetanilide first for less reactive systems.[10] |
| Product Loss During Work-up | Product is partially soluble in the aqueous layer. Incomplete extraction. | Ensure pH is neutral or slightly basic before filtration/extraction to minimize the solubility of the aniline.[12] Perform at least three extractions with an appropriate organic solvent. |
| Impure Product | Incomplete reaction. Side-product formation. | Increase reaction time, monitoring by TLC. Optimize purification method (e.g., choose a different recrystallization solvent or eluent system for chromatography). |
References
- Ningbo Inno Pharmchem Co.,Ltd. Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry.
- The Royal Society of Chemistry. (2016). Preparation of p-Bromoaniline. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Ningbo Inno Pharmchem Co.,Ltd. From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline.
- Liskon Biological. (2024). The synthesis of p-bromoaniline using aniline as the starting material.
- Royal Society of Chemistry Education. Handling liquid bromine and preparing bromine water.
- Journal of Chemical Education. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline.
- PubChem. 2-Bromo-4,5-difluoroaniline.
- International Journal of Health Sciences. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
- ResearchGate. (2011). Synthesis and characterization of N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide.
- Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies.
- Carl ROTH. Safety Data Sheet - Bromine solution.
- ResearchGate. (2017). Preparation of p-Bromoaniline.
- Ningbo Inno Pharmchem Co.,Ltd. Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline.
- Wikipedia. Electrophilic aromatic substitution.
- BYJU'S. Electrophilic Aromatic Substitution Reaction.
- Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.
- Tradeindia. 4-bromo-2,5-difluoroaniline.
- Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions.
- PNAS. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity.
- YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry.
- Western Kentucky University TopSCHOLAR. (2018). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy 3-Bromo-4,5-difluoroaniline | 875664-41-8 [smolecule.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 3-Bromo-4,5-difluoroaniline 95.00% | CAS: 875664-41-8 | AChemBlock [achemblock.com]
- 15. nbinno.com [nbinno.com]
Application Notes and Protocols for the Purification of 2-Bromo-4,5-difluoroaniline by Column Chromatography
Abstract
This comprehensive guide details a robust methodology for the purification of 2-Bromo-4,5-difluoroaniline via column chromatography. This critical intermediate in the synthesis of pharmaceuticals and agrochemicals often requires purification to remove unreacted starting materials and side products. The following application note provides a step-by-step protocol, from the selection of appropriate stationary and mobile phases to the final isolation of the purified compound. The causality behind each experimental choice is explained to ensure scientific integrity and empower researchers to adapt the protocol to their specific needs.
Introduction
This compound is a halogenated aniline derivative of significant interest in medicinal and materials chemistry.[1] Its purity is paramount for the success of subsequent synthetic transformations and the biological activity of the final products. Column chromatography is a widely employed technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase.[2][3]
A primary challenge in the purification of anilines by silica gel chromatography is their basic nature. The amine functional group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing, poor separation, and in some cases, decomposition of the target compound. This guide addresses this issue by incorporating a basic modifier into the mobile phase to achieve a clean and efficient separation.
Health and Safety
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4][5]
Hazards:
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Harmful if swallowed.[4]
Precautions:
-
Wear protective gloves, clothing, eye, and face protection.[6][7]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
-
Wash skin thoroughly after handling.[4]
-
Store in a well-ventilated place and keep the container tightly closed.[4]
Refer to the Safety Data Sheet (SDS) for complete safety information before commencing any experimental work.[4][5][7]
Materials and Equipment
Materials:
-
Crude this compound (purity <98%)[8]
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (reagent grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Sand (acid-washed)
-
Cotton or glass wool
Equipment:
-
Glass chromatography column
-
Separatory funnel
-
Round-bottom flasks
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (for TLC visualization)
-
Magnetic stirrer and stir bar
-
Fume hood
Experimental Protocol
Determination of Optimal Eluent System by Thin Layer Chromatography (TLC)
The selection of an appropriate mobile phase is crucial for a successful separation. TLC is a rapid and effective method to determine the optimal solvent system.
Protocol:
-
Prepare several eluent mixtures of varying polarities. A good starting point is a mixture of hexane and ethyl acetate.
-
In a small vial, dissolve a small amount of the crude this compound in a few drops of ethyl acetate or dichloromethane.
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plates in chambers containing the different eluent mixtures.
-
Visualize the developed plates under a UV lamp.
-
The ideal eluent system will provide a retention factor (Rf) value for the desired product in the range of 0.2-0.4 and show good separation from impurities. For a similar compound, 2-bromo-4-fluoroaniline, an eluent ratio of ethyl acetate to n-hexane of 1:4 has been successfully used.[9]
Note on Polarity: The polarity of the eluent is critical. If the eluent is too polar, all compounds will move too quickly up the TLC plate, resulting in poor separation. If it is not polar enough, the compounds will remain at the baseline.
Column Preparation (Slurry Method)
The slurry method is generally preferred for packing silica gel columns as it minimizes the trapping of air bubbles, which can lead to channeling and poor separation.[10]
Protocol:
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[11]
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.[11]
-
In a beaker, prepare a slurry of silica gel in the least polar eluent mixture determined from the TLC analysis.
-
With the stopcock open, pour the silica gel slurry into the column. Use a funnel to aid in the transfer.[10]
-
Continuously tap the side of the column gently to ensure even packing and to dislodge any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
Sample Loading
Proper sample loading is key to achieving high resolution.
Protocol (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
Gently tap the column to settle the sample layer.
-
Add a thin layer of sand on top of the sample layer to protect it from the eluent.
Elution and Fraction Collection
Protocol:
-
Carefully add the eluent to the top of the column, taking care not to disturb the top layer of sand.
-
Open the stopcock and begin collecting the eluate in a series of labeled test tubes or flasks.
-
Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column.
-
If a gradient elution is required (as determined by TLC), start with the least polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine the fractions that contain the pure this compound.
Isolation of Purified Product
Protocol:
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the yield and characterize the purified product by appropriate analytical techniques (e.g., NMR, GC-MS, melting point).
Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not elute | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent.[11] |
| Product elutes too quickly | Mobile phase is too polar. | Decrease the polarity of the eluent. |
| Poor separation (overlapping bands) | Improperly packed column (channeling). | Repack the column, ensuring the silica gel is evenly settled.[11] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Streaking or tailing of the product band | Strong interaction of the basic aniline with acidic silica gel. | Add 0.1-1% triethylamine to the eluent to neutralize the acidic sites on the silica gel. |
Data Presentation
| Parameter | Description |
| Compound | This compound |
| Molecular Formula | C₆H₄BrF₂N[1][8] |
| Molecular Weight | 208.00 g/mol [1][8] |
| Appearance | Solid |
| CAS Number | 64695-79-0[8] |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |
| Recommended Mobile Phase | Hexane/Ethyl Acetate with 0.1-1% Triethylamine |
| Typical Impurities | Unreacted starting materials, over-brominated and other isomeric byproducts. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound by column chromatography. By carefully selecting the eluent system and employing a basic modifier, the common challenges associated with the purification of anilines can be overcome, leading to a high-purity product suitable for further research and development.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- University of Rochester. (n.d.). Column Chromatography.
- Lisa, M. (2022). Column Chromatography [Video]. YouTube.
- CP Lab Safety. (n.d.). 2-Bromo-4, 5-difluoroaniline, min 98%, 100 grams.
- Reddit. (2019). Column chromatography - which eluent system? r/OrganicChemistry.
- Google Patents. (n.d.). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
Sources
- 1. This compound | C6H4BrF2N | CID 11206558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. web.uvic.ca [web.uvic.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A High-Fidelity Recrystallization Protocol for the Purification of 2-Bromo-4,5-difluoroaniline
Abstract: This document provides a comprehensive, field-proven protocol for the purification of 2-Bromo-4,5-difluoroaniline (CAS No. 64695-79-0) via recrystallization. As a critical building block in the synthesis of pharmaceuticals and advanced materials, achieving high purity of this compound is paramount. This guide moves beyond a simple list of steps to explain the underlying chemical principles, empowering researchers to not only execute the procedure but also to troubleshoot and adapt it. We address common challenges associated with halogenated anilines, such as their propensity for oxidation and the removal of colored impurities[1].
Introduction and Scientific Context
This compound is a halogenated aromatic amine whose utility in organic synthesis is significant. However, crude synthetic batches are often contaminated with process-related impurities, unreacted starting materials, and colored degradation byproducts[1]. These impurities can interfere with subsequent reactions, reduce yields, and compromise the integrity of the final product.
Recrystallization remains one of the most powerful and scalable techniques for purifying nonvolatile organic solids[2]. The method relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures[3]. For halogenated anilines, a key challenge is their susceptibility to aerial oxidation, which leads to the formation of colored polymeric byproducts, often manifesting as red, brown, or black discoloration[1]. Therefore, an effective purification protocol must not only separate soluble and insoluble impurities but also mitigate and remove these colored contaminants.
This application note details a robust recrystallization procedure using a mixed-solvent system, which offers superior control over solubility and crystallization kinetics compared to a single-solvent approach.
Physicochemical Properties & Safety Imperatives
A thorough understanding of the compound's properties is essential for safe and effective handling.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 64695-79-0 | [4][5] |
| Molecular Formula | C₆H₄BrF₂N | [5] |
| Molecular Weight | 208.00 g/mol | [5] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 47-50 °C | [4] |
| Boiling Point | 90-93 °C @ 1 mmHg | [4] |
Safety Mandates: this compound is classified as a hazardous substance. Strict adherence to safety protocols is non-negotiable.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[5][6].
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, nitrile gloves, and a lab coat. All handling should be performed within a certified chemical fume hood[7][8].
-
Engineering Controls: An emergency eyewash station and safety shower must be immediately accessible[7].
-
Storage: To prevent oxidative degradation, store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen)[1][4].
The Recrystallization Workflow: A Visual Overview
The following diagram illustrates the logical flow of the purification process, from the initial crude material to the final, high-purity crystalline product.
Caption: Workflow for the purification of this compound.
Solvent System Selection: The Key to Purity
The ideal recrystallization solvent should dissolve the solute completely at high temperatures but poorly at room temperature or below[2]. For this compound, a polar protic solvent like isopropanol or ethanol is a good starting point, as it can engage in hydrogen bonding with the amine group while the alkyl portion solvates the aromatic ring. However, a single solvent may not provide the optimal solubility gradient.
We recommend an isopropanol/water mixed-solvent system . Isopropanol acts as the primary solvent, readily dissolving the aniline at elevated temperatures. Water serves as the anti-solvent; its addition to the hot solution reduces the overall solubility, carefully inducing saturation and subsequent crystallization upon cooling. This method provides exquisite control over the crystallization process.
Table 2: Predicted Solubility Profile of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderately to Highly Soluble | The amine group allows for hydrogen bonding, making these effective primary solvents when heated[1][9]. |
| Polar Aprotic | Acetone, Ethyl Acetate, DMSO | Soluble | Solvents can engage in dipole-dipole interactions with the polar C-N, C-F, and C-Br bonds[9]. |
| Non-Polar | Hexane, Toluene | Sparingly to Insoluble | The polar amine functionality significantly reduces solubility in non-polar media. |
| Aqueous | Water | Sparingly Soluble/Insoluble | The hydrophobic aromatic ring and halogen substituents dominate, leading to poor water solubility[9]. |
Detailed Experimental Protocol
This protocol is designed for the purification of an approximately 5-gram batch of crude this compound.
Materials & Equipment:
-
Crude this compound
-
Isopropanol (Reagent Grade)
-
Deionized Water
-
Activated Carbon (Decolorizing Charcoal)
-
Erlenmeyer Flasks (125 mL and 250 mL)
-
Hotplate with magnetic stirring
-
Short-stem glass funnel and fluted filter paper
-
Büchner funnel and vacuum flask
-
Vacuum source
Methodology:
-
Dissolution:
-
Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 20 mL of isopropanol.
-
Gently heat the mixture on a hotplate with stirring. Continue to add isopropanol in small (~2-3 mL) portions until the solid completely dissolves. Causality: Using the minimum volume of hot solvent is critical for maximizing recovery. An excess of solvent will keep more of the product dissolved upon cooling, reducing the final yield[2].
-
-
Decolorization (Perform if the solution is colored):
-
Turn off the heat and allow the solution to cool slightly below its boiling point.
-
Add a small amount (approx. 0.1-0.2 g, or the tip of a spatula) of activated charcoal to the solution. Expert Insight: Never add charcoal to a boiling solution, as it can cause violent bumping[2]. The charcoal's high surface area adsorbs large, colored polymeric impurities[1][10].
-
Return the flask to the hotplate and gently boil for 2-5 minutes to ensure complete adsorption.
-
-
Hot Filtration:
-
Place a short-stem glass funnel with fluted filter paper into the neck of a clean 250 mL Erlenmeyer flask.
-
Pre-heat the filtration apparatus by pouring a small amount of hot isopropanol through it. Discard this solvent. Trustworthiness: This step prevents premature crystallization of the product in the funnel, which would result in significant product loss.
-
Quickly and carefully pour the hot solution through the fluted filter paper. This removes the activated charcoal and any other insoluble impurities.
-
-
Inducing Crystallization:
-
Place the hot, clear filtrate back on the hotplate and bring it to a gentle boil.
-
Add deionized water dropwise using a Pasteur pipette until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
-
Add 1-2 mL of isopropanol to redissolve the precipitate, resulting in a clear, saturated solution.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Expert Insight: Slow, undisturbed cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling traps impurities within the crystal lattice[2].
-
-
Crystal Collection and Washing:
-
Once the flask has reached room temperature and crystallization appears complete, place it in an ice-water bath for 15-20 minutes to maximize the crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystal cake with a small amount (5-10 mL) of an ice-cold 50:50 isopropanol/water mixture. Causality: The wash solution must be cold to rinse away the impurity-laden mother liquor from the crystal surfaces without dissolving a significant amount of the purified product[2].
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum running for 10-15 minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a watch glass and allow them to air-dry completely in a dust-free environment, or for faster results, dry in a vacuum oven at a temperature well below the melting point (e.g., 30-35 °C).
-
Troubleshooting Common Issues
Table 3: Troubleshooting Guide for Recrystallization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The solution became supersaturated at a temperature above the compound's melting point (47-50 °C). | Add more of the primary solvent (isopropanol) to the hot mixture to decrease saturation. Re-heat until a clear solution is formed, then cool again. |
| No Crystals Form | The solution is not sufficiently saturated; stable supersaturation. | 1. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites[2]. 2. Add a tiny "seed" crystal of pure product. 3. Reduce the solvent volume by gentle heating and re-cool. |
| Very Low Recovery | Too much solvent was used initially; product is too soluble in the wash solvent. | Ensure the minimum amount of hot solvent is used for dissolution. Always use an ice-cold solvent mixture for washing the crystals. |
| Product Still Colored | Insufficient activated charcoal was used; impurity co-crystallized with the product. | Repeat the recrystallization process, potentially with a slightly larger amount of charcoal. Consider a different solvent system if co-crystallization is suspected. |
References
- Technical Support Center: Purification of Halogenated Anilines. (n.d.). Benchchem.
- Technical Support Center: Purification of Polyhalogenated Anilines. (n.d.). Benchchem.
- 2-Bromo-4,5-difluoroanisole Safety Data Sheet. (n.d.). Synquest Labs.
- This compound. (n.d.). ChemicalBook.
- This compound. (n.d.). PubChem.
- Recrystallization and Crystallization. (n.d.). University of Rochester.
- Recrystallization. (n.d.). University of California, Los Angeles.
- 2-Bromo-4,5-difluorobenzenamine SDS. (n.d.). ECHEMI.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- SAFETY DATA SHEET. (2011-05-19). Fisher Scientific.
- An In-depth Technical Guide on the Solubility of 4-Bromo-2,6-difluoroaniline in Organic Solvents. (n.d.). Benchchem.
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to the Large-Scale Synthesis of 2-Bromo-4,5-difluoroaniline
Introduction: 2-Bromo-4,5-difluoroaniline (CAS No. 64695-79-0) is a pivotal chemical intermediate whose strategic importance in the pharmaceutical and agrochemical industries cannot be overstated.[1] Its unique molecular architecture, featuring a bromine atom and two fluorine atoms on an aniline core, makes it an exceptionally versatile building block. The fluorine substituents are known to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity in drug candidates.[2] Concurrently, the bromine atom provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental for constructing complex molecular frameworks.[1][2] This guide provides a comprehensive overview of a robust and scalable synthetic protocol for this compound, grounded in established chemical principles and designed for researchers, scientists, and drug development professionals.
PART 1: Chemical Profile and Safety Mandates
A thorough understanding of the chemical properties and associated hazards is a prerequisite for any synthesis, particularly at scale.
Physicochemical Data Summary
All quantitative data for this compound has been consolidated into the table below for ease of reference.
| Property | Value | Source |
| CAS Number | 64695-79-0 | [3] |
| Molecular Formula | C₆H₄BrF₂N | [3] |
| Molecular Weight | 208.00 g/mol | [3] |
| Appearance | Solid Crystalline Powder | [4] |
| Purity | Typically ≥98% | [5][6] |
GHS Hazard Information & Safe Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
GHS Classification:
Trustworthiness through Self-Validating Safety Protocols: The operational philosophy must be one of inherent safety. All personnel must be equipped with and trained to use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7][8] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4][7] An emergency eyewash station and safety shower must be readily accessible.[8]
PART 2: Synthetic Strategy & Mechanistic Rationale
The selected industrial-scale synthesis proceeds via the direct electrophilic bromination of 3,4-difluoroaniline. This route is chosen for its atom economy, high regioselectivity, and straightforward execution using readily available industrial reagents.
Causality Behind Experimental Choices: The core of this synthesis is a classic electrophilic aromatic substitution. The amino group (-NH₂) of the 3,4-difluoroaniline starting material is a powerful activating group, meaning it donates electron density into the aromatic ring, making the ring more susceptible to attack by electrophiles like the bromonium ion (Br⁺). The -NH₂ group is an ortho, para-director.
-
Starting Material Selection: 3,4-difluoroaniline is the logical precursor. Its synthesis is well-established, ensuring a reliable supply chain for large-scale operations.
-
Reaction Choice: Direct bromination is a time-tested and efficient method for halogenating anilines.
-
Regioselectivity: In 3,4-difluoroaniline, the position para to the activating amino group (C4) is already occupied by a fluorine atom. Therefore, the substitution is directed to the two ortho positions (C2 and C6). The C2 position is sterically unhindered and electronically activated, leading to the preferential formation of the desired this compound isomer. This principle of regiocontrol is a cornerstone of aromatic chemistry and is validated in numerous analogous syntheses of halogenated anilines.[9]
Experimental Workflow Diagram
The following diagram outlines the key stages of the large-scale synthesis process.
Caption: High-level workflow for the synthesis of this compound.
PART 3: Detailed Large-Scale Synthesis Protocol
This protocol is designed for a nominal 10 kg batch size and can be scaled further with appropriate engineering controls.
Materials & Reagents:
| Reagent | CAS No. | Quantity | Molar Eq. | Notes |
| 3,4-Difluoroaniline | 3863-11-4 | 10.0 kg | 1.0 | Starting Material |
| Glacial Acetic Acid | 64-19-7 | 100 L | - | Solvent |
| Bromine | 7726-95-6 | 13.0 kg (4.2 L) | 1.05 | Brominating Agent |
| Sodium Bisulfite | 7631-90-5 | As needed | - | Quenching Agent |
| Sodium Hydroxide | 1310-73-2 | As needed | - | Neutralization |
| Ethanol | 64-17-5 | ~50 L | - | Recrystallization |
| Deionized Water | 7732-18-5 | As needed | - | Washing/Recrystallization |
Step-by-Step Methodology:
-
Reactor Preparation and Charging:
-
Ensure a 250 L glass-lined reactor is clean, dry, and inerted with nitrogen gas.
-
Charge the reactor with glacial acetic acid (100 L).
-
Begin agitation and charge 3,4-difluoroaniline (10.0 kg, 77.45 mol). Stir until a homogeneous solution is achieved.
-
Cool the reactor contents to 0-5°C using a chiller loop.
-
-
Bromination:
-
Expertise & Experience: The controlled, subsurface addition of bromine is critical to manage the exothermic reaction and prevent the formation of over-brominated byproducts.
-
Slowly add liquid bromine (13.0 kg, 81.33 mol) to the reactor via a dip tube over a period of 4-6 hours.
-
Maintain the internal temperature strictly between 0°C and 5°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by withdrawing aliquots and analyzing via HPLC or TLC until the consumption of 3,4-difluoroaniline is ≥99%.
-
-
Quenching and Workup:
-
Once the reaction is complete, quench any excess bromine by slowly adding a 20% (w/v) aqueous solution of sodium bisulfite until the characteristic red-brown color of bromine disappears.
-
Slowly and carefully transfer the reaction mixture into a separate vessel containing 200 L of cold deionized water with vigorous stirring. A precipitate of the crude product will form.
-
-
Neutralization and Isolation:
-
Adjust the pH of the slurry to 7.0-7.5 by the controlled addition of a 30% (w/v) aqueous sodium hydroxide solution. This step is crucial to deprotonate the anilinium salt and ensure the product is in its free base form.
-
Stir the resulting slurry for 1 hour at room temperature.
-
Isolate the crude solid product by centrifugation or filtration.
-
Wash the filter cake thoroughly with deionized water (3 x 20 L) until the washings are neutral (pH ~7).
-
-
Purification (Recrystallization):
-
Authoritative Grounding: Recrystallization is a standard and highly effective method for purifying solid organic compounds on a large scale.
-
Transfer the damp crude product to a clean, appropriately sized reactor.
-
Add ethanol (~5 volumes, e.g., 5 L per kg of estimated dry crude) and heat the mixture to 70-75°C with stirring until all solids dissolve.
-
Slowly add deionized water (~2 volumes) until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then further cool to 0-5°C and hold for at least 4 hours to maximize crystal formation.
-
Isolate the purified, crystalline product by filtration. Wash the cake with a cold 2:1 ethanol/water mixture.
-
-
Drying and Packaging:
-
Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
The final product, this compound, should be a white to off-white crystalline solid.
-
Package the final product in sealed, light-resistant containers under a nitrogen atmosphere.
-
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- PubChem. This compound | C6H4BrF2N. [Link]
- Fisher Scientific.
- Thermo Fisher Scientific.
- Quick Company.
- Fisher Scientific.
- Sigma-Aldrich.
- ChemicalBook. 2-Bromo-4-fluoroaniline synthesis.
- Benchchem.
- Benchchem. Advantages of 2-Bromo-4,6-difluoroaniline over other building blocks in drug discovery.
- Guidechem. How to synthesize and apply 4-bromo-2,6-difluoroaniline - FAQ.
- CP Lab Safety. 2-Bromo-4, 5-difluoroaniline, min 98%, 100 grams.
- NINGBO INNO PHARMCHEM CO.,LTD.
- NINGBO INNO PHARMCHEM CO.,LTD. From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline.
- Ningbo Inno Pharmchem Co.,Ltd.
- NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-2,4-difluoroaniline: A Key Building Block for Novel Drug Discovery.
- Google Patents. Process for preparing 3,5-difluoroaniline.
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using "2-Bromo-4,5-difluoroaniline" in solid-phase synthesis
Application Note & Protocol
Topic: Strategic Utilization of 2-Bromo-4,5-difluoroaniline in Solid-Phase Synthesis for Accelerated Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of this compound in Synthesis
In the landscape of modern medicinal chemistry, the judicious selection of building blocks is paramount for the efficient construction of novel therapeutic agents. This compound has emerged as a powerhouse synthon, particularly for solid-phase organic synthesis (SPOS) aimed at creating diverse compound libraries. Its value is rooted in a trifunctional chemical architecture:
-
Aniline Nucleophilicity: The primary amine serves as a versatile nucleophile for amide bond formation or for constructing heterocyclic systems.
-
Ortho-Para Fluorine Substitution: The two fluorine atoms significantly modulate the electronic properties of the aromatic ring. This substitution pattern can enhance metabolic stability, improve binding affinity to biological targets through favorable electrostatic interactions, and influence the pKa of the aniline group.[1][2]
-
Reactive Bromine Handle: The bromine atom is strategically positioned for late-stage functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2][3] This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of molecular fragments.
This combination makes this compound an exceptionally valuable precursor for synthesizing libraries of complex molecules, especially privileged scaffolds like benzimidazoles, which are central to many approved drugs.[2][4][5] The solid-phase approach, which immobilizes the growing molecule on an insoluble polymer support, streamlines the synthetic process by eliminating the need for traditional chromatographic purification after each step, thereby accelerating the drug discovery cycle.[6]
Core Application: Solid-Phase Synthesis of a 2,5,6-Trisubstituted Benzimidazole Library
Benzimidazoles are a cornerstone heterocyclic motif in medicinal chemistry, exhibiting a broad spectrum of biological activities including anticancer, antiviral, and anthelmintic properties.[7][8] The following protocol details a robust solid-phase workflow for synthesizing a library of benzimidazoles, leveraging this compound to install the core scaffold and provide a vector for diversification.
Overall Synthetic Workflow
The strategy involves anchoring an amino acid to a solid support, followed by acylation and subsequent condensation with this compound. The resulting intermediate undergoes an acid-catalyzed cyclization and dehydration to form the resin-bound benzimidazole. The bromine atom then serves as an anchor point for a Suzuki-Miyaura cross-coupling reaction to introduce further diversity before the final product is cleaved from the resin.
Caption: Solid-phase workflow for benzimidazole library synthesis.
Detailed Experimental Protocols
This section provides a step-by-step methodology. All operations should be performed in a dedicated solid-phase synthesis vessel with appropriate agitation. Washes are typically performed by adding the solvent, agitating for 60 seconds, and draining.
Protocol 1: Resin Preparation and Amine Acylation
Rationale: Wang resin is chosen for its stability and the ease of cleaving the final product as a carboxylic acid under moderate acidic conditions. The first building block (an amino acid) provides the C2-substituent of the benzimidazole, and the second acylating acid (R¹-COOH) will ultimately form an N-1 substituent.
-
Resin Swelling: Swell Wang resin (100-200 mesh, 1.0 mmol/g loading) in dichloromethane (DCM, 10 mL/g) for 1 hour.
-
Amino Acid Loading:
-
In a separate vial, dissolve Fmoc-protected amino acid (Fmoc-AA-OH, 4 eq.), and N,N'-diisopropylcarbodiimide (DIC, 4 eq.) in DCM/DMF (1:1).
-
Add the solution to the drained resin, followed by 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).
-
Agitate the mixture for 4-6 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry under vacuum.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (10 mL/g) for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all traces of piperidine.
-
-
Acylation (R¹-COOH):
-
In a separate vial, pre-activate the first diversity element, carboxylic acid (R¹-COOH, 3 eq.), with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Protocol 2: Benzimidazole Core Formation
Rationale: This two-step sequence is the core of the heterocycle synthesis. The initial condensation forms an amide bond, followed by an acid-catalyzed intramolecular cyclization with concomitant dehydration to yield the stable aromatic benzimidazole ring. The thermal conditions for cyclization are critical for driving the reaction to completion.
-
Coupling of this compound:
-
To the resin from Protocol 1, add a solution of This compound (5 eq.) in DMF.
-
Add PyBOP (5 eq.) and DIPEA (10 eq.).
-
Agitate the reaction mixture at 50°C for 12 hours.
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
-
Cyclization:
-
Add a solution of 20% acetic acid in toluene to the resin.
-
Heat the mixture at 80°C with agitation for 6 hours.
-
Cool to room temperature and wash the resin with Toluene (3x), DMF (3x), DCM (3x), and Methanol (3x). Dry under vacuum. At this stage, the resin-bound 5-bromo-6,7-difluorobenzimidazole is formed.
-
Protocol 3: Diversification via Suzuki-Miyaura Coupling
Rationale: The bromine atom on the benzimidazole scaffold is a versatile handle for C-C bond formation. The Suzuki-Miyaura reaction is a reliable and high-yielding method for introducing aryl and heteroaryl moieties (R²) on solid support, using a palladium catalyst.[2][3]
-
Reagent Preparation: Prepare a solution of the desired boronic acid (R²-B(OH)₂, 5 eq.) and 2M aqueous sodium carbonate (Na₂CO₃, 10 eq.) in a 3:1 mixture of Dioxane/Water.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.15 eq.) to the resin.
-
Coupling Reaction:
-
Add the boronic acid/base solution to the resin.
-
Heat the slurry at 90°C under a nitrogen atmosphere for 8-12 hours.
-
Cool to room temperature. Wash the resin with Dioxane/Water (3x), DMF (3x), water (3x), DCM (3x), and Methanol (3x). Dry under vacuum.
-
Protocol 4: Cleavage and Purification
Rationale: A strong acid cocktail is required to cleave the ester linkage to the Wang resin.[9] Triisopropylsilane (TIS) is included as a scavenger to trap reactive carbocations that may be formed during cleavage, preventing side reactions.
-
Cleavage:
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS).
-
Add the cocktail (10 mL/g of resin) to the dried resin.
-
Agitate at room temperature for 2-3 hours.
-
-
Product Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.
-
Dry the crude product pellet under vacuum.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of DMSO or DMF.
-
Purify by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable water/acetonitrile gradient.
-
Lyophilize the pure fractions to yield the final benzimidazole product.
-
Summary of Key Parameters and Considerations
For successful synthesis, careful selection of reagents and reaction conditions is critical. The following table summarizes the key parameters for this workflow.
| Step | Parameter | Recommended Reagent/Condition | Rationale & Notes |
| Resin | Polymer Support | Wang Resin (100-200 mesh) | Stable to reaction conditions; allows for final product to be cleaved as a carboxylic acid. |
| Coupling | Acylating Reagents | HATU / DIPEA | Efficient and rapid amide bond formation with low rates of racemization. |
| Core Formation | Key Building Block | This compound | Installs the difluorinated benzene ring and the bromine handle for diversification. |
| Cyclization | Catalyst / Solvent | Acetic Acid / Toluene | Acid catalysis promotes intramolecular cyclization and dehydration to form the aromatic ring. |
| Diversification | Cross-Coupling | Pd(PPh₃)₄, Na₂CO₃, Boronic Acid | Robust and versatile Suzuki-Miyaura conditions suitable for solid-phase synthesis. |
| Cleavage | Cleavage Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | Strong acid required for Wang resin cleavage; TIS acts as a scavenger. |
| Monitoring | Reaction Completion | Kaiser test (for primary amines); LC-MS analysis of a small-scale test cleavage. | Essential for troubleshooting and ensuring reactions proceed to completion before moving to the next step. |
Conclusion
This compound is a superior building block for solid-phase synthesis, enabling the efficient construction of complex heterocyclic libraries. The protocols outlined here provide a validated framework for the synthesis of novel benzimidazoles, a compound class of high interest in pharmaceutical research. By combining the strategic functionalization of this synthon with the streamlined purification of solid-phase chemistry, research organizations can significantly accelerate their hit-to-lead optimization campaigns.
References
- Vertex AI Search. (n.d.). 4-Bromo-2,5-difluoroaniline: A Versatile Building Block for Advanced Chemical Synthesis and Material Science. Retrieved January 11, 2026.
- MDPI. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation.
- Oriental Journal of Chemistry. (n.d.). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline.
- National Center for Biotechnology Information. (n.d.). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Bromo-3,4-difluoroaniline in Modern Pharmaceutical Synthesis.
- National Center for Biotechnology Information. (2023). Recent achievements in the synthesis of benzimidazole derivatives.
- National Center for Biotechnology Information. (n.d.). Recent applications of solid-phase strategy in total synthesis of antibiotics.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
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- 6. Recent applications of solid-phase strategy in total synthesis of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Catalytic Systems for Cross-Coupling with 2-Bromo-4,5-difluoroaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Bromo-4,5-difluoroaniline
This compound (CAS No. 64695-79-0) has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique structural and electronic properties—an electron-deficient aromatic core due to two fluorine substituents, a reactive C-Br bond for cross-coupling, and a nucleophilic amino group—make it a versatile synthon for constructing complex molecular architectures. The strategic incorporation of the 4,5-difluoroaniline motif is a well-established tactic in drug discovery to enhance metabolic stability, modulate pKa, and improve binding affinity of drug candidates to their target proteins.
This technical guide provides an in-depth exploration of catalytic systems for key cross-coupling reactions involving this compound. As Senior Application Scientists, we move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established mechanistic principles.
Core Challenge: Reactivity of an Electron-Deficient System
The two electron-withdrawing fluorine atoms on the aniline ring significantly influence the reactivity of this compound. This electronic deficiency can make the oxidative addition of the C-Br bond to a low-valent metal center (often the rate-determining step in palladium-catalyzed cross-couplings) more facile compared to electron-rich aryl bromides. However, the reduced nucleophilicity of the aniline nitrogen can also present challenges in certain transformations. Therefore, the selection of an appropriate catalytic system—specifically the ligand, palladium precursor, base, and solvent—is paramount for achieving high efficiency and yields.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for the creation of biaryl structures. For a substrate like this compound, this reaction provides a direct pathway to novel fluorinated biaryls, which are prevalent in pharmaceuticals and organic electronics.
Mechanistic Considerations & Catalyst Selection
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is critical as it promotes both the oxidative addition and the reductive elimination steps, while also stabilizing the active Pd(0) species. For electron-deficient substrates, ligands such as those from the Buchwald (e.g., XPhos, SPhos) or other biarylphosphine families are often superior to traditional ligands like triphenylphosphine.
The base plays a crucial role in activating the boronic acid for the transmetalation step.[1] Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred, especially when dealing with substrates that may have base-sensitive functional groups.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.
Comparative Catalyst Performance for Bromoanilines
| Catalyst System (Pd Precursor/Ligand) | Base | Solvent | Temp (°C) | Typical Yield Range (%) | Rationale & Insights |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | SPhos is a bulky, electron-rich ligand ideal for promoting oxidative addition of the C-Br bond and facilitating reductive elimination.[2] |
| XPhos Pd G3 | K₂CO₃ | 2-MeTHF | 80-100 | 90-98 | This third-generation precatalyst is highly active and air-stable, allowing for rapid generation of the active Pd(0) species under mild conditions.[3] |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 60-85 | A classic catalyst, but often less effective for electron-deficient or sterically hindered substrates compared to modern biarylphosphine ligands.[4] |
| CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | 100 | ~91 | This palladacycle has shown unique effectiveness for coupling unprotected ortho-bromoanilines.[5] |
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a robust starting point for coupling with various aryl and heteroaryl boronic acids.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed 2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, phenylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 2-MeTHF via syringe (to achieve a concentration of ~0.1 M with respect to the aniline).
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of a wide array of arylamines from aryl halides.[6] For this compound, this reaction allows for the introduction of diverse amine functionalities, which is a common strategy in the development of kinase inhibitors and other pharmaceuticals.
Mechanistic Considerations & Catalyst Selection
The catalytic cycle is similar to the Suzuki coupling but involves an amine as the nucleophile.[6] The base is critical for deprotonating the amine to form the palladium-amido complex, which precedes the reductive elimination step. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required.
The choice of ligand is paramount and depends heavily on the nature of the amine coupling partner (primary, secondary, aliphatic, or aromatic). Bulky biarylphosphine ligands such as BrettPhos (for primary amines) and XantPhos are highly effective as they facilitate the reductive elimination step, which can be challenging for C-N bond formation.[6]
Caption: A generalized workflow for a Buchwald-Hartwig amination reaction.
Recommended Catalytic Systems for Amination
| Amine Type | Catalyst System (Pd Precursor/Ligand) | Base | Solvent | Temp (°C) | Rationale & Insights |
| Primary Alkylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | Toluene | 100 | BrettPhos is specifically designed for coupling primary amines and shows good functional group tolerance, especially with a base like LiHMDS.[6] |
| Secondary Alkylamine | [Pd(allyl)Cl]₂ / t-BuXPhos | NaOtBu | Dioxane | 100 | The t-BuXPhos ligand is highly effective for coupling a broad range of secondary amines.[7] |
| Aniline (Aryl Amine) | Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 110 | Weaker bases can sometimes be used for aniline couplings, and t-BuOH can be an effective solvent.[8] |
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine (e.g., Morpholine)
This protocol provides a general procedure for coupling secondary cyclic amines.[7][9]
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
[Pd(allyl)Cl]₂ (1 mol%)
-
t-BuXPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
In a glovebox or under a positive flow of inert gas, add NaOtBu, [Pd(allyl)Cl]₂, and t-BuXPhos to a dry, sealable reaction tube.
-
Add this compound and a magnetic stir bar.
-
Seal the tube, remove from the glovebox (if used), and add the degassed dioxane, followed by the morpholine via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by LC-MS (typically 6-24 hours).
-
After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, producing valuable arylalkyne structures.[10] This transformation is catalyzed by a combination of palladium and a copper(I) co-catalyst.
Mechanistic Considerations & Catalyst Selection
The reaction proceeds via two interconnected catalytic cycles.[11] The palladium cycle mirrors other cross-coupling reactions, while the copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center. The base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), serves both as a proton scavenger and often as the solvent.[12]
Common catalyst systems include Pd(PPh₃)₂Cl₂/CuI. The reaction is generally tolerant of a wide range of functional groups and can often be performed at room temperature.[12]
Protocol 3: Sonogashira Coupling with Phenylacetylene
This protocol outlines a standard procedure for the copper-co-catalyzed Sonogashira coupling.[11][12]
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (or Toluene) to make a ~0.1 M solution, followed by the amine base (2.0-3.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the phenylacetylene via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours. If the reaction is sluggish, gentle heating to 50-70 °C may be required.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove inorganic salts, washing the pad with ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction forms a C-C bond between an aryl halide and an alkene, providing a powerful route to substituted alkenes like stilbenes and cinnamates.[13]
Mechanistic Considerations & Catalyst Selection
The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, alkene coordination and insertion (migratory insertion), and β-hydride elimination to release the product.[13] A base is required to regenerate the active Pd(0) catalyst. Typical catalysts include Pd(OAc)₂ or PdCl₂, often with phosphine ligands like PPh₃. For electron-deficient aryl halides, the reaction can often proceed efficiently.
Protocol 4: Heck Coupling with an Acrylate Ester
This protocol is a general procedure for the Heck vinylation of an aryl bromide.[14]
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4-10 mol%)
-
Triethylamine (Et₃N, 1.5 equiv)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a dry, sealable reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, followed by Et₃N and n-butyl acrylate via syringe.
-
Seal the tube tightly and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
References
- Sonogashira Coupling | NROChemistry. [Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors | PMC - NIH. [Link]
- Heck reaction | Wikipedia. [Link]
- Heck Reaction | Organic Chemistry Portal. [Link]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Buchwald-Hartwig Amin
- Suzuki Coupling | Organic Chemistry Portal. [Link]
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates | Organic Syntheses Procedure. [Link]
- Sonogashira coupling | Wikipedia. [Link]
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | MIT Open Access Articles. [Link]
- Heck reaction – Knowledge and References | Taylor & Francis. [Link]
- The Heck, Suzuki, and Olefin Metathesis Reactions | Master Organic Chemistry. [Link]
- Sonogashira Coupling | Organic Chemistry Portal. [Link]
- Suzuki reaction | Wikipedia. [Link]
- Sonogashira Coupling | Chemistry LibreTexts. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds | MDPI. [Link]
- A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers | PMC - PubMed Central. [Link]
- Suzuki Reaction - Palladium Catalyzed Cross Coupling | Common Organic Chemistry. [Link]
- This compound | PubChem. [Link]
- Buchwald-Hartwig Cross Coupling Reaction | Organic Chemistry Portal. [Link]
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases | NIH. [Link]
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- 8. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Heck Reaction [organic-chemistry.org]
Foundational Principles: Reactivity of 2-Bromo-4,5-difluoroaniline
An Application Guide to the Strategic Derivatization of 2-Bromo-4,5-difluoroaniline's Amino Group
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide for the chemical modification of the primary amino group of this compound. As a valued building block in medicinal chemistry and materials science, the strategic derivatization of this aniline is a critical step in the synthesis of novel pharmaceuticals and functional materials. The electron-withdrawing nature of the bromine and fluorine substituents decreases the nucleophilicity of the amino group, a crucial consideration for reaction design that will be addressed herein.
This guide provides detailed, field-tested protocols for three principal classes of N-derivatization: N-Acylation, N-Sulfonylation, and N-Alkylation. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, incorporating reaction monitoring, purification, and characterization guidance.
The synthetic utility of this compound is dictated by the electronic landscape of its aromatic ring. The three halogen substituents (one bromine, two fluorine atoms) are strongly electron-withdrawing via the inductive effect. This effect significantly reduces the electron density on the nitrogen atom of the amino group, rendering it less basic and less nucleophilic than aniline. Consequently, reactions involving nucleophilic attack by the amino group may require more forcing conditions—such as elevated temperatures, more reactive electrophiles, or stronger bases—than their non-halogenated aniline counterparts.
N-Acylation: Synthesis of Amides
The conversion of the amino group to an amide is a fundamental transformation. The resulting N-acetyl or N-benzoyl group can serve as a protecting group to temper the amine's reactivity or can be an integral part of a final pharmacologically active molecule.[1][2] Amides are typically synthesized by the acylation of amines with activated carboxylic acid derivatives like acid chlorides or anhydrides.[3][4]
Protocol 2.1: N-Acylation using an Acid Chloride
This protocol describes the reaction of this compound with an acyl chloride to form the corresponding N-aryl amide. The use of a non-nucleophilic base is critical to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Workflow
Caption: Workflow for N-Acylation using an acid chloride.
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the acid chloride (1.1 eq) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, extract the aqueous layer with the organic solvent (3x).[5]
-
Washing: Combine the organic layers and wash sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution (to remove excess acid chloride), and finally with brine.[5]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.
| Parameter | Recommended Choice | Rationale |
| Acylating Agent | Acetyl chloride, Benzoyl chloride | Commercially available and highly reactive. |
| Base | Triethylamine, Pyridine, DIPEA | Neutralizes the HCl byproduct without competing as a nucleophile. |
| Solvent | Dichloromethane (DCM), THF, Acetonitrile | Anhydrous aprotic solvents prevent hydrolysis of the acid chloride. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. |
N-Sulfonylation: Synthesis of Sulfonamides
The sulfonamide functional group is a cornerstone of medicinal chemistry, famously featured in "sulfa drugs" and a wide array of other therapeutic agents.[6][7] The most common method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride, often in the presence of a base.[6][8]
Protocol 3.1: N-Sulfonylation using a Sulfonyl Chloride
This protocol details the synthesis of N-substituted sulfonamides from this compound.
General Reaction Scheme
Caption: General scheme for N-Sulfonylation.
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or DCM in a round-bottom flask. Pyridine can act as both the solvent and the base.
-
Reagent Addition: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.05 eq) portion-wise at room temperature. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature or gently heat (40-60 °C) for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting aniline.
-
Work-up: If pyridine is used as the solvent, pour the reaction mixture into ice-water and extract with a solvent like ethyl acetate. If DCM is used, wash the reaction mixture with water, dilute acid (e.g., 1M HCl) to remove the base, and then brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
| Parameter | Recommended Choice | Rationale |
| Sulfonylating Agent | p-Toluenesulfonyl chloride, Methanesulfonyl chloride | Readily available, stable, and reactive reagents. |
| Base/Solvent | Pyridine, or Et₃N in DCM | Pyridine is a classic choice, acting as both catalyst and acid scavenger. |
| Temperature | Room Temperature to 60 °C | Gentle heating may be required due to the reduced nucleophilicity of the aniline. |
N-Alkylation: Synthesis of Secondary and Tertiary Amines
While direct alkylation of anilines with alkyl halides is possible, it is often plagued by poor selectivity, leading to mixtures of mono- and di-alkylated products, and even quaternary ammonium salts.[9] A more controlled and widely adopted method for N-alkylation is reductive amination .[10]
Protocol 4.1: N-Alkylation via Reductive Amination
Reductive amination is a powerful, one-pot procedure that converts an amine and a carbonyl compound (aldehyde or ketone) into a more substituted amine. The reaction proceeds through the formation of an intermediate imine (or iminium ion), which is then reduced in situ by a selective hydride agent.[9][11] This method avoids the issue of over-alkylation.
Experimental Workflow for Reductive Amination
Caption: Workflow for N-Alkylation via reductive amination.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as dichloroethane (DCE), methanol, or THF.[5]
-
Imine Formation: Stir the mixture at room temperature. A catalytic amount of acetic acid can be added to promote the formation of the iminium ion.[11]
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the solution in portions.[5] This reagent is particularly effective as it is mild and selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[9]
-
Reaction: Stir the mixture at room temperature for 2-24 hours.
-
Monitoring: Follow the consumption of the aniline by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to obtain the pure N-alkylated aniline.
| Parameter | Recommended Choice | Rationale |
| Carbonyl Source | Various aldehydes and ketones | Determines the alkyl group to be introduced. |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and does not require acidic pH control. Low toxicity.[9][11] |
| Solvent | Dichloroethane (DCE), Methanol, THF | Anhydrous conditions are preferred. |
| Additive | Acetic Acid (catalytic) | Speeds up the formation of the iminium ion, which is the species that is reduced. |
General Safety Precautions
-
Always perform reactions in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Acid Chlorides and Sulfonyl Chlorides: These are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.
-
Bases: Pyridine and triethylamine are flammable and have strong odors.
-
Hydride Reagents: Sodium triacetoxyborohydride should be handled in a dry environment and quenching should be performed slowly and carefully to control gas evolution.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
References
- Ghorab, M. M., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
- CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
- Synthesis of some Amide derivatives and their Biological activity.
- Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry. [Link]
- Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reform
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
- 24.3: Synthesis of Amides. Chemistry LibreTexts. [Link]
- Reductive Amin
- Recent progress in reductive amination reaction.
- “ Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. [Link]
- Borch Reductive Amination.
- Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper C
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The Strategic Utility of 2-Bromo-4,5-difluoroaniline in the Synthesis of Advanced Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Molecular Complexity
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a widely recognized strategy for modulating physicochemical and biological properties.[1][2] 2-Bromo-4,5-difluoroaniline stands as a pivotal starting material, offering a unique combination of reactive handles that enable the construction of a diverse array of complex heterocyclic compounds.[3][4] The presence of the ortho-bromo substituent, the vicinal difluoro motif, and the nucleophilic amino group provides a versatile platform for a multitude of synthetic transformations. This guide delves into the practical applications and detailed protocols for leveraging this compound in the synthesis of medicinally relevant heterocyclic systems, with a focus on benzimidazoles and quinoxalines.
Core Attributes of this compound
The synthetic potential of this compound is rooted in the distinct reactivity of its functional groups:
-
Amino Group (-NH₂): A versatile nucleophile and a directing group, it readily participates in condensation and cyclization reactions, forming the basis for numerous heterocyclic ring systems.
-
Bromo Group (-Br): An excellent leaving group, particularly in transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.[5]
-
Difluoro Motif (-F): The two fluorine atoms significantly influence the electronic properties of the aromatic ring, enhancing metabolic stability and modulating the acidity of the N-H bond.[6]
This trifecta of functionalities allows for a sequential and controlled construction of complex molecular architectures, making it a valuable building block in drug discovery programs.[7][8]
Synthesis of Benzimidazoles: A Cornerstone of Medicinal Chemistry
Benzimidazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[9][10][11] The synthesis of benzimidazoles from this compound can be efficiently achieved through condensation with various carbonyl compounds.
Mechanistic Rationale
The classical synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization.[12] In the case of this compound, the initial step is the formation of a Schiff base with the aldehyde. Subsequent intramolecular cyclization, driven by the nucleophilicity of the second amino group (in a conceptual diamine precursor or through a related mechanism), leads to a dihydrobenzimidazole intermediate, which then aromatizes to the final product. The fluorine atoms can influence the reaction rate and the stability of the final product.
Caption: General workflow for benzimidazole synthesis.
Protocol 1: Synthesis of 2-Aryl-5-bromo-6,7-difluorobenzimidazoles
This protocol outlines a general procedure for the synthesis of 2-aryl substituted benzimidazoles from this compound and an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol or Methanol
-
Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like Er(OTf)₃)[9]
-
Oxidizing agent (e.g., hydrogen peroxide, or air)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in ethanol.
-
Add the substituted aromatic aldehyde (1.05 equiv.) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add an oxidizing agent if required, or allow to stir open to the air to facilitate aromatization.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
| Reagent/Parameter | Condition | Rationale |
| Solvent | Ethanol/Methanol | Good solubility for reactants and facilitates precipitation of the product upon formation. |
| Catalyst | p-TsOH, Er(OTf)₃ | Acid catalysis accelerates the formation of the Schiff base intermediate.[9] |
| Temperature | Reflux | Provides the necessary activation energy for the condensation and cyclization steps. |
| Reaction Time | 4-6 hours | Typically sufficient for completion, but should be monitored by TLC. |
Synthesis of Quinoxalines: Versatile Bioactive Heterocycles
Quinoxalines, also known as benzopyrazines, are another class of nitrogen-containing heterocycles with a broad range of pharmacological activities, including anticancer and antimicrobial effects.[13][14][15] The most common synthetic route to quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[16][17]
Mechanistic Considerations
The synthesis of quinoxalines from a diamine precursor and a 1,2-dicarbonyl compound is a straightforward condensation reaction. The reaction proceeds through the formation of two imine bonds, leading directly to the aromatic quinoxaline ring system. The reaction is often catalyzed by acids and can be performed in various solvents.
Caption: Synthesis of quinoxalines from a diamine precursor.
Protocol 2: Two-Step Synthesis of Substituted 6-Bromo-7,8-difluoroquinoxalines
This protocol involves a two-step process starting from this compound: nitration followed by reduction to the corresponding diamine, and then condensation with a 1,2-dicarbonyl compound.
Step 1: Synthesis of 1-Bromo-2-nitro-4,5-difluoroaniline
Materials:
-
This compound
-
Sulfuric acid
-
Potassium nitrate
Procedure:
-
To a flask containing concentrated sulfuric acid, slowly add this compound while maintaining the temperature below 10°C with an ice bath.
-
Once the aniline is completely dissolved, slowly add potassium nitrate in portions, ensuring the temperature does not exceed 10°C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice.
-
Filter the precipitated solid, wash thoroughly with water until the filtrate is neutral, and dry to obtain 1-Bromo-2-nitro-4,5-difluoroaniline.[18]
Step 2: Reduction to 1-Bromo-3,4-diamino-5,6-difluorobenzene and Cyclization
Materials:
-
1-Bromo-2-nitro-4,5-difluoroaniline
-
Iron powder or Tin(II) chloride
-
Hydrochloric acid
-
Ethanol
-
1,2-Dicarbonyl compound (e.g., benzil)
Procedure:
-
In a round-bottom flask, suspend 1-Bromo-2-nitro-4,5-difluoroaniline in a mixture of ethanol and concentrated hydrochloric acid.
-
Add iron powder or tin(II) chloride portion-wise while stirring. The reaction is exothermic.
-
After the addition is complete, heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture and neutralize with a solution of sodium bicarbonate or sodium hydroxide.
-
Extract the diamine product with ethyl acetate. The crude diamine is often used directly in the next step.
-
To the crude diamine in ethanol, add the 1,2-dicarbonyl compound (1.0 equiv.).
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture, and the quinoxaline product will precipitate. Filter the solid, wash with cold ethanol, and dry.
| Parameter | Condition | Rationale |
| Nitration | H₂SO₄/KNO₃ | A standard method for the regioselective nitration of anilines. |
| Reduction | Fe/HCl or SnCl₂/HCl | Classical and effective methods for the reduction of nitro groups to amines. |
| Cyclization Solvent | Ethanol | Good solvent for the condensation reaction. |
| Cyclization Temperature | Reflux | Ensures rapid formation of the quinoxaline ring. |
Palladium-Catalyzed Reactions for Further Functionalization
The bromo substituent in the heterocyclic products derived from this compound serves as a valuable handle for further diversification through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[5][19][20] This allows for the introduction of a wide array of aryl, vinyl, and alkynyl groups, significantly expanding the accessible chemical space for drug discovery.
Caption: General scheme for palladium-catalyzed cross-coupling.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its unique combination of reactive sites allows for the construction of medicinally important scaffolds such as benzimidazoles and quinoxalines through well-established synthetic protocols. The potential for further functionalization via palladium-catalyzed cross-coupling reactions adds another layer of utility, making it an indispensable tool for researchers and scientists in the field of drug development. The protocols and mechanistic insights provided herein serve as a practical guide for the strategic application of this important starting material.
References
- Benchchem. (n.d.). 2-Ethyl-4,5-difluoroaniline | 1849300-55-5.
- National Center for Biotechnology Information. (n.d.). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells.
- Benchchem. (n.d.). 4-Bromo-2,3-difluoroaniline|CAS 112279-72-8.
- Benchchem. (n.d.). Synthesis of Novel Quinoxaline Compounds: Application Notes and Protocols.
- Google Patents. (n.d.). WO2023030364A1 - Camptothecin compound, preparation method therefor and use thereof.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal.
- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4,5-difluorophenylboronic acid.
- Google Patents. (n.d.). WO2002078693A2 - N-(2-arylethyl)benzylamines as antagonists of the 5-ht6 receptor.
- Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.
- American Chemical Society. (n.d.). Synthesis of Heterocycles by Palladium-Catalyzed [2+2+2] Cyclizations (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund).
- mtieat. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
- Chung, N. T., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(46), 32734–32771. [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 2-Bromo-4,5-difluoroaniline Synthesis
Welcome to the technical support center for the synthesis of 2-Bromo-4,5-difluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this specific synthesis. Here, we will delve into the nuances of the reaction, providing in-depth, experience-based insights to help you enhance your yield and purity.
I. Understanding the Synthesis: Core Principles and Challenges
The synthesis of this compound typically involves the electrophilic bromination of 3,4-difluoroaniline. The amino group (-NH₂) is a strong activating group and an ortho, para-director, while the fluorine atoms are deactivating groups but also ortho, para-directing. This interplay of directing effects can lead to a mixture of products if the reaction conditions are not carefully controlled. The primary challenge lies in achieving high regioselectivity for the desired 2-bromo isomer while minimizing the formation of other isomers and over-brominated byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most direct and common starting material is 3,4-difluoroaniline.
Q2: What are the primary challenges in this synthesis?
The main challenges include:
-
Controlling Regioselectivity: The directing effects of the amino and fluoro groups can lead to the formation of isomeric byproducts.
-
Preventing Over-bromination: The high activation of the aniline ring by the amino group can result in the formation of di-brominated or even tri-brominated products.[1][2]
-
Difficult Purification: The similar polarities of the desired product and its isomers can make purification by standard methods like column chromatography challenging.[1]
Q3: Which brominating agents are most effective for this synthesis?
Commonly used brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS).[3] NBS is often preferred as it is a solid, easier to handle, and can offer higher selectivity, thereby reducing the formation of byproducts under optimized conditions.[2][4]
Q4: What is a typical yield for this reaction?
Yields can vary significantly depending on the specific reaction conditions and the purity of the starting materials. With careful optimization, yields in the range of 60-90% can be achieved for similar brominations of halogenated anilines.[1]
Q5: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient and effective method for monitoring the reaction's progress.[1] A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, product, and any byproducts.[5]
II. Troubleshooting Guide: Common Problems and Actionable Solutions
This section addresses specific issues you might encounter during your experiments and provides practical solutions based on established chemical principles.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Action |
| Inactive Brominating Agent | Use a fresh bottle of the brominating agent. NBS can degrade over time, and bromine can be compromised by moisture exposure.[1] |
| Incorrect Solvent | The choice of solvent is critical. For bromination with NBS, polar aprotic solvents like N,N-Dimethylformamide (DMF) or dichloromethane (DCM) are often effective.[1][5] For reactions with elemental bromine, glacial acetic acid is a common choice.[1] |
| Low Reaction Temperature | While lower temperatures generally improve selectivity, they can also slow down the reaction rate. If you observe no product formation, consider gradually increasing the temperature (e.g., from 0°C to room temperature) while carefully monitoring the reaction by TLC.[1] |
| Short Reaction Time | The reaction may not have reached completion. Continue to monitor the reaction by TLC until the starting material is consumed.[1] |
Problem 2: Formation of Multiple Products (Low Regioselectivity)
| Possible Cause | Recommended Action |
| Suboptimal Temperature Control | Precise temperature control is crucial for regioselectivity. Lower temperatures (e.g., -10°C to 0°C) generally favor the formation of the desired isomer.[1] |
| Harsh Reaction Conditions | High temperatures and strongly acidic conditions can decrease selectivity. Consider using a buffered system or a non-acidic solvent to mitigate this.[1] |
| Rate of Brominating Agent Addition | Adding the brominating agent too quickly can lead to localized high concentrations, promoting the formation of undesired isomers. A slow, dropwise addition is recommended.[1] |
Problem 3: Significant Over-bromination
| Possible Cause | Recommended Action |
| Excess Brominating Agent | Carefully control the stoichiometry. Using a slight excess of the brominating agent can lead to di- or tri-brominated byproducts. Aim for a 1:1 molar ratio of the brominating agent to the aniline.[2] |
| Highly Activating Conditions | The aniline ring is highly activated. To temper this, you can perform the reaction at a lower temperature or consider protecting the amino group as an acetamide before bromination.[6] |
| Rapid Addition of Brominating Agent | A rapid addition can lead to localized excess of the brominating agent, causing over-bromination. Add the brominating agent slowly and in portions.[1] |
Problem 4: Difficult Purification of the Final Product
| Possible Cause | Recommended Action |
| Presence of Unreacted Starting Material | If the reaction has not gone to completion, the starting material can be difficult to separate due to similar polarity. Ensure the reaction is complete by TLC monitoring.[1] |
| Formation of Closely Related Byproducts | Isomeric byproducts can be challenging to separate using standard column chromatography. Consider using High-Performance Liquid Chromatography (HPLC) for purification or recrystallization from a suitable solvent system.[1] |
| Residual Brominating Agent or Byproducts | After the reaction, quench any remaining brominating agent with a reducing agent like sodium thiosulfate or sodium bisulfite. An aqueous workup with a mild base (e.g., sodium bicarbonate) can help remove acidic impurities.[1][7] |
III. Detailed Experimental Protocols
The following protocols provide a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Bromination using N-Bromosuccinimide (NBS) in DMF
This method is often preferred for its milder conditions and potentially higher selectivity.[8]
Materials:
-
3,4-difluoroaniline
-
N-Bromosuccinimide (NBS), freshly recrystallized if necessary[9]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3,4-difluoroaniline (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add NBS (1.0 - 1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: Bromination using Elemental Bromine in Acetic Acid
This is a more traditional method for the bromination of anilines.[10]
Materials:
-
3,4-difluoroaniline
-
Bromine (Br₂)
-
Glacial acetic acid
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3,4-difluoroaniline (1.0 equivalent) in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath to below 10°C.
-
In a dropping funnel, prepare a solution of bromine (1.0 equivalent) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred aniline solution, ensuring the temperature remains below 10°C.[1]
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.
-
Upon completion, pour the reaction mixture into a sodium thiosulfate solution to quench any excess bromine.
-
Neutralize the mixture with a sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product as needed.[7]
IV. Visualizing the Workflow and Troubleshooting Logic
To further clarify the experimental process and decision-making during troubleshooting, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low or no product yield.
V. Concluding Remarks
The synthesis of this compound, while presenting challenges in regioselectivity and byproduct formation, can be effectively optimized through careful control of reaction parameters. By understanding the underlying chemical principles and systematically troubleshooting issues as they arise, researchers can significantly improve both the yield and purity of their final product. This guide provides a foundation of knowledge and practical advice to that end. For further in-depth understanding of electrophilic aromatic substitution and bromination reactions, consulting advanced organic chemistry textbooks is recommended.[3]
References
- Benchchem. (n.d.). Minimizing side products in the bromination of 2,6-difluoroaniline.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Bromo-2,3-difluoroaniline.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- Sciencemadness.org. (2021). Bromination of aromatic compounds without catalyst.
- Vanden Eynde, J. J., & Rutjes, F. P. J. T. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH.
- Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (2025).
- Engineered Science Publisher. (2025). Modern Approaches to Green Bromination for a Sustainable Future.
- Guidechem. (n.d.). How to synthesize and apply 4-bromo-2,6-difluoroaniline - FAQ.
- ChemicalBook. (n.d.). 2-Bromo-4-fluoroaniline synthesis.
- Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Bromo-2,6-difluoroaniline and its Derivatives.
- (n.d.). 4-Bromo-2,5-difluoroaniline: A Versatile Building Block for Advanced Chemical Synthesis and Material Science.
- (2019). N-Bromosuccinimide.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- (2025). The Role of 2-Bromo-3,4-difluoroaniline in Modern Pharmaceutical Synthesis.
- Google Patents. (n.d.). CA2340442C - Process for preparing 3,5-difluoroaniline.
- Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2,4-Difluorophenol.
- Google Patents. (n.d.). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
- PubChem. (n.d.). This compound.
- Chem-Impex. (n.d.). 2-Bromo-4,6-difluoroaniline.
- (n.d.). 2-Bromo-4, 5-difluoroaniline, min 98%, 100 grams.
- ChemicalBook. (2025). 4-Bromo-2,6-difluoroaniline.
- ACS Publications. (2025). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline.
- Benchchem. (n.d.). Minimizing over-bromination in the synthesis of 4-Bromo-3-(trifluoromethyl)aniline.
- Benchchem. (n.d.). Benchmarking the Performance of 4-Bromo-2,3-difluoroaniline in Named Reactions: A Comparative Guide.
- ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III).
- PrepChem.com. (n.d.). Synthesis of 2-nitro-4,5-difluoroaniline.
- (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline.
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Technical Support Center: Minimizing Byproduct Formation in the Bromination of 4,5-Difluoroaniline
Welcome to the technical support center for the selective bromination of 4,5-difluoroaniline. This guide is designed for researchers, chemists, and drug development professionals who require high-purity, selectively monobrominated products. We will delve into the common challenges encountered during this electrophilic aromatic substitution, providing scientifically-grounded troubleshooting strategies and detailed protocols to help you minimize byproduct formation and maximize your yield of the desired regioisomer.
Section 1: Understanding the Reaction - The Root of Byproduct Formation
Q1: Why is the bromination of 4,5-difluoroaniline so prone to byproduct formation?
The primary challenge in this reaction stems from the powerful activating nature of the aniline's amino group (-NH₂). This group strongly donates electron density into the benzene ring through resonance, making the molecule highly reactive towards electrophiles like bromine.[1][2] This high reactivity can easily lead to polysubstitution, where more than one bromine atom is added to the ring.[3][4]
Furthermore, the regiochemical outcome is complicated by the directing effects of three substituents: the -NH₂ group and two fluorine atoms.
-
Amino Group (-NH₂): A very strong ortho, para-director. It activates the C2 and C6 positions for electrophilic attack.
-
Fluorine Atoms (-F): These are deactivating through induction but are also ortho, para-directors through resonance. The C4-fluoro atom directs towards C3, while the C5-fluoro atom directs towards C6.
The potent activating effect of the amino group often dominates, making the positions ortho to it (C2 and C6) the most probable sites for bromination, which can rapidly proceed to di-substitution (2,6-dibromo-4,5-difluoroaniline).[5] Achieving selective monobromination, especially at other positions, requires careful control over the reaction conditions.
Q2: What are the primary byproducts I should expect?
The most common byproducts arise from a lack of control over reactivity and regioselectivity. The table below summarizes the key species to monitor.
| Byproduct Type | Specific Structure(s) | Cause |
| Polybromination | 2,6-dibromo-4,5-difluoroaniline | High reactivity of the -NH₂ group leading to multiple substitutions.[5] |
| Regioisomers | 2-bromo-4,5-difluoroaniline, 6-bromo-4,5-difluoroaniline | Competing directing effects of the amine and fluorine substituents. |
| Oxidation Products | Complex polymeric tars (dark brown/black) | Oxidation of the electron-rich aniline by the brominating agent.[5] |
Section 2: Troubleshooting Guide - A Problem/Solution Approach
This section addresses specific experimental issues with actionable solutions and detailed protocols.
Problem 1: My reaction produced a mixture of mono- and di-brominated products.
This is the most common issue, directly caused by the high activation from the amino group.[6]
Solution A (Recommended): Protecting Group Strategy
The most robust method to prevent polysubstitution is to temporarily reduce the activating strength of the amino group through acetylation. The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is significantly less activating because the nitrogen's lone pair is delocalized by the adjacent carbonyl group.[3][7][8] This allows for clean, controlled monobromination.
Step 1: Acetylation of 4,5-Difluoroaniline (Protection)
-
In a round-bottom flask, dissolve 4,5-difluoroaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice-water bath to 0-5 °C.
-
Slowly add acetic anhydride (1.05 eq) dropwise while stirring.
-
After the addition, remove the ice bath, allow the mixture to warm to room temperature, and stir for an additional 60 minutes.
-
Pour the reaction mixture into a beaker of ice water to precipitate the N-(4,5-difluorophenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry completely.
Step 2: Bromination of N-(4,5-difluorophenyl)acetamide
-
Dissolve the dried acetanilide from Step 1 (1.0 eq) in glacial acetic acid and cool the solution in an ice bath.
-
In a separate flask, dissolve molecular bromine (Br₂) (1.0 eq) in a small amount of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred acetanilide solution, maintaining a low temperature.
-
After the addition, continue stirring for 30-60 minutes, monitoring the reaction by TLC.
-
Pour the mixture into ice water to precipitate the brominated acetanilide.
-
Collect the solid by vacuum filtration and wash with cold water. A wash with a dilute sodium thiosulfate solution can be used to remove any residual bromine color.[9]
Step 3: Hydrolysis of the Bromo-Acetanilide (Deprotection)
-
Place the crude bromo-acetanilide product in a round-bottom flask.
-
Add a solution of aqueous hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture under reflux for 1-2 hours until TLC analysis shows complete conversion of the amide to the amine.
-
Cool the reaction mixture and carefully neutralize it with a base (e.g., 10% NaOH solution) until the desired bromo-4,5-difluoroaniline precipitates.
-
Collect the final product by vacuum filtration, wash with water, and dry. Purify further by recrystallization or column chromatography if needed.[10]
Solution B: Milder Reagents & Controlled Conditions
If a one-step process is required, using a milder brominating agent and carefully controlling conditions can favor monobromination, although the protecting group strategy is generally more reliable.
-
In a round-bottom flask, dissolve 4,5-difluoroaniline (1.0 eq) in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) to the mixture in one portion while stirring vigorously.
-
Maintain the reaction at 0 °C and monitor its progress closely using TLC (typically complete within 15-60 minutes).
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to separate regioisomers and any unreacted starting material.
Problem 2: The reaction mixture turned dark brown/black.
This indicates oxidation of the electron-rich aniline starting material or product, leading to the formation of polymeric tar-like byproducts and significantly reducing yield.[5]
Solutions:
-
Lower the Temperature: Perform the reaction at 0 °C or even lower (-10 °C) to slow down both the desired bromination and the undesired oxidation pathways.[11]
-
Use a Milder Reagent: NBS is less prone to causing oxidation than elemental bromine.[12]
-
Slow Addition: Add the brominating agent very slowly (dropwise) to a well-stirred solution of the aniline. This prevents localized high concentrations of the oxidant.[9]
-
Protect the Amine: The acetylated intermediate (Protocol 1) is much less susceptible to oxidation than the free amine.
Problem 3: How do I effectively monitor the reaction to prevent byproduct formation?
Running the reaction for too long is a common cause of increased byproduct formation.
Solution: Thin-Layer Chromatography (TLC) Monitoring
-
Prepare your TLC system: Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the starting material, the desired product, and potential byproducts.
-
Take a baseline: Spot the starting material on the TLC plate before starting the reaction.
-
Sample frequently: Every 10-15 minutes, take a small aliquot from the reaction mixture, quench it in a vial with a small amount of a reducing agent solution (like sodium thiosulfate) and an extraction solvent, and spot it on the TLC plate.
-
Analyze: Visualize the spots under a UV lamp. The goal is to stop the reaction as soon as the starting material spot has disappeared, without allowing the intensity of byproduct spots (often appearing at different Rf values) to increase significantly. For more precise analysis, GC-MS or HPLC can be used to quantify the relative amounts of each component over time.[13][14]
Section 3: Visual Workflows & Summaries
Section 4: Frequently Asked Questions (FAQs)
Q1: Which is definitively better, Br₂ or NBS?
Neither is universally "better," but they offer a trade-off between reactivity and safety/selectivity.
| Feature | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Reactivity | Very high, often difficult to control with activated rings.[4] | Milder, provides a low, steady concentration of bromine.[15] |
| Selectivity | Lower; prone to causing polysubstitution.[3] | Higher; often favors monobromination.[16] |
| Handling | Corrosive, volatile liquid requiring significant safety precautions.[10] | Crystalline solid, easier and safer to handle and weigh accurately.[16] |
| Byproducts | Can lead to oxidation and HBr formation. | Succinimide is the main byproduct, which is typically easy to remove. |
| Recommendation | Use only when high reactivity is needed and with a protecting group strategy. | Recommended for direct bromination of the free aniline for better control. |
Q2: What is the optimal solvent?
Solvent choice can significantly influence the reaction outcome by affecting the solubility of reagents and the polarity of the medium.[17][18]
-
Glacial Acetic Acid: A common choice for reactions with Br₂, as it readily dissolves the aniline and its acetylated form.[10]
-
DMF or Acetonitrile (CH₃CN): Excellent choices for reactions involving NBS, as they are polar aprotic solvents that facilitate the reaction while being relatively inert. Using DMF can lead to high para-selectivity.[16]
-
Non-polar solvents (e.g., CCl₄, CS₂): These can be used to decrease the reactivity of Br₂ by reducing its ionization.[19] However, for a highly activated substrate like 4,5-difluoroaniline, this effect is often insufficient to prevent polysubstitution on its own.[20]
Q3: How can I best purify my final product?
-
Recrystallization: This is an excellent method for purifying solid products if a suitable solvent system can be found (e.g., ethanol/water). It is effective at removing small amounts of impurities.[10][21]
-
Column Chromatography: This is the most powerful method for separating mixtures of products, such as regioisomers or separating mono- from di-brominated species. A silica gel column with a gradient eluent system of hexane and ethyl acetate is a common starting point.[22]
-
Aqueous Washes: During the workup, washing the organic extract with a dilute solution of sodium thiosulfate or sodium bisulfite will remove any unreacted bromine. A subsequent wash with a dilute base (like sodium bicarbonate) will remove acidic impurities like HBr or acetic acid.
References
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
- Homework.Study.com. (n.d.). Suggest a mechanism for the bromination of aniline.
- RSC Publishing. (n.d.). A facile, regioselective and controllable bromination of aromatic amines using a CuBr2/Oxone® system.
- YouTube. (2020). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE |.
- Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?.
- TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
- Molecule Origin. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry.
- Khan Academy. (n.d.). Bromination of Aniline (video).
- ScienceDirect. (2016). 5.1.8. Preparation of p-Bromoaniline | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Liskon Biological. (2024). The synthesis of p-bromoaniline using aniline as the starting material.
- ResearchGate. (2009). Regioselective and High-Yielding Bromination of Aromatic Compounds Using Hexamethylenetetramine—Bromine.
- University of East Anglia. (1969). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- ACS Publications. (2021). Using Computational Chemistry to Improve Students' Multidimensional Understanding of Complex Electrophilic Aromatic Substitution Reactions: Further Analysis of the Solvent Effect, Temperature Influence, and Kinetic Behaviors.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- ACS Publications. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline.
- Khan Academy. (n.d.). Bromination of Aniline.
- NCERT. (n.d.). Amines.
- Chemistry LibreTexts. (2023). 24.8: Reactions of Arylamines.
- MDPI. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- Vedantu. (n.d.). Aniline is treated with Br2 water at room temperature class 11 chemistry CBSE.
- Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry.
- Google Patents. (n.d.). CA2340442C - Process for preparing 3,5-difluoroaniline.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
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- 21. The synthesis of p-bromoaniline using aniline as the starting material. - LISKON [liskonchem.com]
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Technical Support Center: Troubleshooting Suzuki Coupling with 2-Bromo-4,5-difluoroaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights for troubleshooting the Suzuki-Miyaura cross-coupling of 2-Bromo-4,5-difluoroaniline . This substrate, while a valuable building block, presents a unique set of challenges due to its electronic properties. The presence of two electron-withdrawing fluorine atoms and an aniline moiety requires careful optimization of reaction conditions to achieve high yields and minimize side reactions. This document provides a logical, question-and-answer-based approach to diagnose and solve common experimental issues.
Troubleshooting Workflow: A Diagnostic Approach
Before diving into specific FAQs, this workflow provides a high-level decision tree to guide your troubleshooting process. Start at the top and follow the path that best describes your experimental outcome.
Caption: A logical workflow to diagnose and solve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low to No Product Yield
Question: My Suzuki coupling with this compound is resulting in a low yield or no product at all. What are the primary factors I should investigate?
Answer: This is the most common challenge and typically points to a fundamental issue with one of four key areas. A systematic evaluation is the most effective approach.
-
Catalyst Activity and Choice: The palladium catalyst is the heart of the reaction. Its deactivation is a frequent cause of failure.
-
The "Why": The active catalyst is a Palladium(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. More importantly, Pd(0) is highly susceptible to oxidation by atmospheric oxygen, rendering it inactive.[1] The aniline nitrogen in your substrate can also coordinate to the palladium center, potentially leading to catalyst inhibition.[2]
-
The Solution:
-
Use an Appropriate Catalyst System: For electron-deficient aryl bromides like this one, standard ligands like triphenylphosphine (PPh₃) may be inefficient.[3] Switch to a more active system using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2][3][4] These ligands facilitate the oxidative addition step and can prevent catalyst inhibition.[3]
-
Ensure Freshness: Use a fresh, properly stored catalyst. If using a Pd(II) source, ensure your conditions are suitable for its reduction.
-
-
-
Inert Atmosphere: The exclusion of oxygen is non-negotiable.
-
The "Why": As mentioned, oxygen irreversibly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state.[1][2] This is a primary cause of failed reactions, especially those that are sluggish.
-
The Solution:
-
Rigorous Degassing: Do not cut corners here. Degas all solvents and aqueous base solutions thoroughly. The most effective method is several "freeze-pump-thaw" cycles. Sparging with an inert gas (argon or nitrogen) for at least 20-30 minutes is a viable alternative.[2]
-
Maintain Positive Pressure: Ensure your reaction is conducted in flame- or oven-dried glassware under a positive pressure of argon or nitrogen throughout the entire experiment.[1]
-
-
-
Reagent Quality: The purity of your starting materials is critical.
-
The "Why": Boronic acids are susceptible to degradation, particularly protodeboronation, where moisture cleaves the C-B bond.[2] This removes the nucleophilic partner from the reaction. Likewise, the base must be anhydrous and of high purity to be effective.[1]
-
The Solution:
-
Use Fresh Boronic Acid: Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).[5]
-
Ensure Dry, Finely Powdered Base: Use an anhydrous grade of your chosen base and ensure it is finely powdered to maximize its surface area and reactivity.[1][2]
-
-
-
Suboptimal Reaction Conditions: Temperature, base, and solvent are all interconnected.
-
The "Why": The base is essential for activating the boronic acid in the transmetalation step.[3] A base that is too weak will result in a sluggish or failed reaction. The solvent must solubilize all components effectively.[6][7] While electron-deficient aryl bromides can be more reactive, sufficient thermal energy is often needed to overcome activation barriers.[1][3]
-
The Solution:
-
Screen Bases: If a weak base like Na₂CO₃ fails, switch to stronger bases such as K₃PO₄ or Cs₂CO₃.[2][3]
-
Screen Solvents: Common solvent systems include 1,4-dioxane/water, toluene/water, or DMF.[6][8] The choice can significantly impact the outcome.[9]
-
Increase Temperature: A good starting point is 80-100 °C.[1][8] If the reaction is clean but slow, a moderate increase in temperature may be beneficial.[3]
-
-
Issue 2: Significant Side Product Formation
Question: My starting material is consumed, but my desired product is contaminated with significant byproducts. How can I identify and suppress these side reactions?
Answer: Identifying the specific byproduct is the key to solving the problem. The most common culprits are hydrodehalogenation, homocoupling, and protodeboronation.
-
Hydrodehalogenation (or De-bromination):
-
Identification: This side reaction replaces the bromine atom on your starting material with a hydrogen atom, producing 4,5-difluoroaniline. It can be identified by mass spectrometry (product mass = M-79, or M-Br+H) or by the appearance of a new aromatic proton signal in the ¹H NMR spectrum.[10]
-
The "Why": This occurs when a hydride source is present in the reaction. The palladium intermediate, after oxidative addition, can react with the hydride and reductively eliminate the de-brominated arene instead of proceeding with transmetalation.[5][11] Hydride sources can include the solvent (e.g., alcohols) or certain bases.[5][11]
-
The Solution:
-
Avoid Alcohol Solvents: Do not use alcohol solvents like methanol or isopropanol if dehalogenation is an issue.
-
Change the Base: Some bases are more prone to facilitating this pathway. Screening different bases is recommended.[10]
-
Use Bulky Ligands: Bulky phosphine ligands can sometimes suppress this side reaction by sterically hindering the approach of hydride sources.
-
-
-
Homocoupling of the Boronic Acid:
-
Identification: This reaction forms a biaryl product derived from two molecules of your boronic acid coupling partner. It is easily identified by mass spectrometry.
-
The "Why": Homocoupling is often triggered by the presence of oxygen.[5][12] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two consecutive transmetalations with the boronic acid, followed by reductive elimination to give the homocoupled product and regenerate Pd(0).[5]
-
The Solution:
-
Strict Oxygen Exclusion: This is the most critical step. Improve your degassing procedure (use freeze-pump-thaw) and ensure a completely inert atmosphere.[2][5]
-
Use a Pd(0) Source: Using a Pd(0) precatalyst like Pd₂(dba)₃ or a modern, well-defined precatalyst that rapidly generates Pd(0) can sometimes minimize the amount of active Pd(II) available for this side reaction.[12][13]
-
-
-
Protodeboronation:
-
Identification: This is the destruction of your boronic acid starting material, replacing the C-B bond with a C-H bond. It is observed as the disappearance of the boronic acid from the reaction mixture without corresponding product formation.
-
The "Why": The C-B bond of the boronic acid is cleaved by a proton source, most commonly water, especially at elevated temperatures.[2][6] This side reaction removes your nucleophile from the productive catalytic cycle.[2]
-
The Solution:
-
Ensure Anhydrous Conditions: While a small amount of water is often necessary to dissolve the base, an excess can be detrimental.[6] Use anhydrous solvents and bases.[2]
-
Use Boronate Esters: Convert the boronic acid to a more stable derivative, such as a pinacol (BPin) or MIDA boronate ester, which are less prone to protodeboronation.[13]
-
Moderate Temperature: Avoid excessively high temperatures, which can accelerate this decomposition pathway.[3]
-
-
Data Presentation: Recommended Starting Conditions
The optimal conditions depend heavily on the specific boronic acid used. However, the following table provides validated starting points for optimizing the Suzuki coupling of this compound.
| Parameter | Recommendation | Rationale & Key Considerations |
| Catalyst System | Pd₂(dba)₃ with SPhos or XPhos ligand (1-3 mol% Pd) OR XPhos Pd G3 precatalyst (1-3 mol%) | Bulky, electron-rich ligands are essential for this electron-deficient substrate to promote oxidative addition and prevent catalyst inhibition.[1][2][3] Precatalysts ensure reliable generation of the active Pd(0) species.[13] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | A strong, non-nucleophilic base is required to facilitate the transmetalation step effectively.[2][3] Ensure the base is anhydrous and finely powdered.[1] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 to 10:1 v/v) OR Toluene / H₂O (e.g., 10:1 v/v) | A mixture of an organic solvent and water is often optimal. Water helps dissolve the inorganic base, but its concentration should be minimized to prevent protodeboronation.[6][8] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed. Start at 80-100 °C and increase if the reaction is sluggish but clean.[1][8] |
| Atmosphere | Argon or Nitrogen | Critical. Rigorous exclusion of oxygen is required to prevent catalyst deactivation and homocoupling side reactions.[1][2][5] |
Experimental Protocols
General Protocol for Suzuki Coupling
This is a generalized procedure. Optimization for specific boronic acids is highly recommended.
-
Reaction Setup:
-
To a flame- or oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), the base (e.g., K₃PO₄, 2.0–3.0 equiv), and the palladium catalyst system (e.g., XPhos Pd G3, 0.02 equiv).[1]
-
-
Inert Atmosphere:
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.[8]
-
-
Solvent Addition:
-
Reaction:
-
Work-up and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[8][14]
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[3][8]
-
Visualization of Key Mechanism
Understanding the fundamental steps of the catalytic cycle is crucial for rational troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][15]
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. BenchChem.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2,6-difluoroaniline. BenchChem.
- Ghosh, T., et al. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
- MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: The Role of Bases and Solvents in 2-Fluoropyridine-3-boronic Acid Couplings. BenchChem.
- ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Bromo-3,5-difluorophenol. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 4-Bromo-2,6-difluoroaniline. BenchChem.
- NIH. (n.d.).
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- BenchChem. (2025). Optimization of Suzuki coupling conditions for 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. BenchChem.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. reddit.com [reddit.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Scale-Up of 2-Bromo-4,5-difluoroaniline Production
Welcome to the technical support center for the production of 2-Bromo-4,5-difluoroaniline (CAS: 64695-79-0). This guide is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the scale-up of this critical chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure a smooth, efficient, and safe production process.
Troubleshooting Guide: From Benchtop to Production
This section addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.
Issue 1: Low Yield and Incomplete Conversion
Question: We are experiencing low yields of this compound during our scale-up synthesis. Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) analysis indicates a significant amount of unreacted 3,4-difluoroaniline. What are the likely causes and how can we optimize the reaction for complete conversion?
Answer:
Incomplete conversion is a frequent challenge when scaling up electrophilic aromatic substitution reactions. Several factors could be contributing to this issue:
-
Insufficient Brominating Agent: While stoichiometric amounts of the brominating agent may be sufficient on a lab scale, mass transfer limitations in larger reactors can lead to localized areas of low reagent concentration.
-
Recommendation: A slight excess (1.05-1.1 equivalents) of the brominating agent, such as N-Bromosuccinimide (NBS), can help drive the reaction to completion. However, be cautious as a large excess can lead to over-bromination.
-
-
Poor Mixing and Mass Transfer: Inadequate agitation in a large reactor can prevent efficient mixing of the reactants, leading to a heterogeneous reaction mixture and incomplete conversion.
-
Recommendation: Ensure the reactor's agitation system is appropriately designed for the scale of the reaction. The use of baffles and an appropriately shaped impeller can significantly improve mixing.
-
-
Suboptimal Reaction Temperature: While lower temperatures are often employed to improve regioselectivity, they can also decrease the reaction rate.
-
Recommendation: A careful temperature optimization study should be conducted. Gradually increasing the temperature in small increments while monitoring the reaction progress by in-process controls (e.g., HPLC) can help identify the optimal balance between reaction rate and selectivity.
-
Issue 2: Formation of Isomeric Impurities
Question: Our scaled-up batches of this compound are contaminated with significant levels of isomeric byproducts. How can we improve the regioselectivity of the bromination?
Answer:
The formation of isomers is a common challenge in the synthesis of substituted anilines due to the directing effects of the amino and fluoro groups. To enhance the regioselectivity for the desired 2-bromo isomer, consider the following:
-
Choice of Brominating Agent: The reactivity of the brominating agent plays a crucial role.
-
Recommendation: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine (Br₂), which can reduce the formation of unwanted isomers.[1]
-
-
Precise Temperature Control: Electrophilic aromatic substitutions are often highly sensitive to temperature.
-
Recommendation: Maintaining a consistently low temperature (e.g., 0-5 °C) throughout the addition of the brominating agent is critical for maximizing the formation of the desired isomer.[2]
-
-
Solvent Effects: The polarity and nature of the solvent can influence the reaction's selectivity.
-
Recommendation: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are commonly used for brominations with NBS.[1] For reactions with elemental bromine, acetic acid is a common choice.[3] Experimenting with different solvent systems at a smaller scale can help identify the optimal conditions for your process.
-
Issue 3: Difficult Purification and Product Isolation
Question: We are struggling with the purification of this compound at a larger scale. Column chromatography is not economically viable. What are some practical alternative purification strategies?
Answer:
Purification is a major hurdle in scaling up production. Here are some strategies to overcome this challenge:
-
Recrystallization: This is often the most cost-effective method for purifying solid compounds at scale.
-
Recommendation: A systematic screening of solvents is necessary to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common solvent systems for anilines include ethanol/water or heptane/ethyl acetate mixtures.
-
-
Aqueous Workup and pH Adjustment: Proper workup is crucial to remove acidic or basic impurities.
-
Recommendation: After the reaction, quenching with a reducing agent like sodium thiosulfate will remove any excess bromine.[3] A subsequent wash with a mild base, such as sodium bicarbonate solution, can help remove acidic byproducts. Adjusting the pH of the aqueous phase during extraction can also aid in separating acidic or basic impurities.
-
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method. However, the thermal stability of the compound must be considered.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most direct and common starting material is 3,4-difluoroaniline, which undergoes electrophilic bromination.
Q2: What are the primary safety concerns when handling the reagents for this synthesis on a large scale?
-
Bromine (Br₂): Highly corrosive, toxic, and volatile. Requires handling in a well-ventilated area with appropriate personal protective equipment (PPE), including respiratory protection.
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. While less hazardous than bromine, it should still be handled with care in a ventilated fume hood.[1]
-
Solvents: Many organic solvents used are flammable and may have specific health hazards. Always consult the Safety Data Sheet (SDS) for each chemical.[4][5]
Q3: How can we monitor the progress of the reaction effectively during scale-up?
In-process controls are essential for monitoring reaction progress and ensuring batch-to-batch consistency. HPLC is the preferred method for quantitative analysis of the reaction mixture, allowing for the determination of the consumption of starting material and the formation of the product and any byproducts. TLC can be used for rapid qualitative checks.
Q4: What are the typical storage conditions for this compound?
This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
Experimental Protocols & Methodologies
Protocol 1: Laboratory-Scale Synthesis of this compound using NBS
This protocol outlines a general procedure for the synthesis of this compound at a laboratory scale.
Materials:
-
3,4-difluoroaniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-difluoroaniline (1.0 eq) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NBS (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Summary Table
| Parameter | Value | Reference |
| Molecular Formula | C₆H₄BrF₂N | [6] |
| Molecular Weight | 208.01 g/mol | [7] |
| CAS Number | 64695-79-0 | [6] |
| Purity (Typical) | ≥98% | [6] |
Visualizing the Workflow
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common scale-up issues.
References
- 2-Bromo-4-fluoroaniline synthesis - ChemicalBook
- CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google P
- Application Notes and Protocols: Synthesis of 4-Bromo-2-fluoroaniline
- Synthesis routes of 4-Bromo-2,6-difluoroaniline - Benchchem
- CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google P
- Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - ACS Public
- 2-Bromo-4,5-difluoroanisole - Synquest Labs
- Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester research repository
- 2-Bromo-4, 5-difluoroaniline, min 98%, 100 grams
- 4-Bromo-2,6-difluoroaniline | 67567-26-4 - ChemicalBook
- 4-Bromo-2,6-difluoroaniline 98 67567-26-4 - Sigma-Aldrich
- 4-BROMO-2,5-DIFLUOROANILINE SDS, 112279-60-4 Safety D
- 4-Bromo-2,6-difluoroaniline: A Superior Building Block in Modern Synthesis - Benchchem
- This compound | C6H4BrF2N | CID 11206558 - PubChem
- electrophilic substitution on 3,4-Dibromoaniline - Benchchem
- SAFETY D
- 2-Bromo-4,6-difluoroaniline 97 444-14-4 - Sigma-Aldrich
- Inquiry Guide: Purchasing this compound
- 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II - Lumen Learning
- 2-Bromo-3,4-difluoroaniline | C6H4BrF2N | CID 22731604 - PubChem
- This compound | CAS 64695-79-0 | SCBT
- 2-Bromo-3,5-difluoroaniline | C6H4BrF2N | CID 270688 - PubChem
- CAS No : 67567-26-4 | Product Name : 4-Bromo-2,6-difluoroaniline | Pharmaffili
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
- Chem 334: Electrophilic Bromin
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Electrophilic Aromatic Substitutions (1)
- CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google P
- 4-Bromo-2, 5-difluoroaniline, min 98% (HPLC), 100 grams - CP Lab Safety
- Buy 3-Bromo-4,5-difluoroaniline | 875664-41-8 - Smolecule
Sources
- 1. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. echemi.com [echemi.com]
- 6. calpaclab.com [calpaclab.com]
- 7. scbt.com [scbt.com]
side reactions of "2-Bromo-4,5-difluoroaniline" under coupling conditions
A Guide to Navigating Side Reactions in Cross-Coupling Chemistry
Welcome to the technical support guide for 2-Bromo-4,5-difluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common side reactions encountered during palladium-catalyzed cross-coupling experiments. The unique electronic properties of this substrate, driven by its electron-withdrawing fluorine substituents, make it a valuable but sometimes challenging building block.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues, ensuring the success of your synthetic endeavors.
Troubleshooting Guide: Common Side Reactions
This section addresses the most frequent side reactions observed when using this compound in coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination.
Question 1: I am observing a significant amount of a biaryl byproduct derived from my boronic acid (or other organometallic reagent). What is causing this homocoupling and how can I prevent it?
The Problem: Homocoupling is the self-coupling of your desired coupling partner (e.g., Ar-B(OH)₂) to form a symmetrical biaryl (Ar-Ar), or the self-coupling of this compound itself. This side reaction consumes your reagents and reduces the yield of the intended cross-coupled product.
Why It Happens (Causality): Homocoupling is primarily triggered by the presence of Pd(II) species in the reaction mixture. This can occur in several ways:
-
Oxidation of the Catalyst: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the organoboron reagent.[3][4]
-
Inefficient Precatalyst Reduction: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the reaction conditions may not be optimal for its complete reduction to the active Pd(0) state.[3]
-
Alternative Catalytic Cycle: A Pd(II) species can undergo two consecutive transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product.[3][5]
How to Fix It (Troubleshooting Steps):
-
Strictly Exclude Oxygen: This is the most critical factor. Ensure glassware is flame-dried or oven-dried. Thoroughly degas all solvents by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[3][6] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
Optimize Catalyst and Ligand:
-
Switch to a more active, pre-formed Pd(0) catalyst or a modern precatalyst that rapidly generates the active Pd(0) species.
-
Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or cataCXium A).[1] These ligands accelerate the desired oxidative addition and reductive elimination steps, which can outcompete the homocoupling pathway.[1][4]
-
-
Control Reagent Stoichiometry: While a slight excess of the boronic acid (1.1-1.3 equivalents) is common, a large excess can favor homocoupling.[3] Optimize the ratio for your specific system.
-
Use Boronic Esters: Consider using boronic esters, such as pinacol esters (Bpin), which are generally more stable and can sometimes lead to cleaner reactions with fewer byproducts compared to boronic acids.[1]
Question 2: My main byproduct is 3,4-difluoroaniline. What is causing this hydrodehalogenation and how do I suppress it?
The Problem: Hydrodehalogenation (or protodebromination) is the replacement of the bromine atom on your starting material with a hydrogen atom. This side reaction leads to the formation of 3,4-difluoroaniline, an inactive byproduct that reduces your overall yield.
Why It Happens (Causality): The mechanism for hydrodehalogenation can vary depending on the reaction type:
-
In Buchwald-Hartwig Amination: This can be a significant side reaction. After oxidative addition, the resulting palladium complex can undergo β-hydride elimination if the amine coupling partner has β-hydrogens, or if other hydride sources are present, leading to the dehalogenated arene.[7]
-
General Causes: The presence of a hydride source is the root cause. This can be trace water, alcohols used as solvents, or even certain bases or additives. The reaction is often more prevalent at higher temperatures.[8][9]
How to Fix It (Troubleshooting Steps):
-
Choice of Base and Solvent:
-
Use anhydrous, non-nucleophilic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices.[1][6] Avoid using strong hydroxide bases or alkoxides if this is a persistent issue.
-
Employ anhydrous aprotic solvents like dioxane, toluene, or DMF.[10] Avoid using protic solvents like alcohols unless they are essential for the specific protocol.
-
-
Temperature and Time Optimization: Run the reaction at the lowest effective temperature.[11] Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure to conditions that favor hydrodehalogenation.
-
Ligand Selection: The choice of ligand can influence the relative rates of productive coupling versus side reactions. Screening different bulky phosphine ligands may be beneficial.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no or very low conversion. What are the most common causes? A1: This is a frequent issue that can often be traced to several critical factors:
-
Catalyst Inactivity: The palladium catalyst must be in its active Pd(0) state.[3] Ensure your precatalyst is being properly reduced or use a more active catalyst system. The aniline nitrogen can also coordinate to the palladium center, potentially inhibiting the catalyst.
-
Inappropriate Ligand Choice: Standard ligands like PPh₃ are often ineffective for challenging substrates. The electron-withdrawing nature of the fluorine atoms on this compound necessitates the use of bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbenes (NHCs) to facilitate the reaction.[3][4][12]
-
Incorrect or Poor-Quality Base: The base is crucial for the transmetalation step in Suzuki coupling and for the deprotonation of the amine in Buchwald-Hartwig amination.[3][13] Use a sufficiently strong, anhydrous, and finely ground base like K₃PO₄ or Cs₂CO₃.[1][3]
-
Reagent Degradation: Boronic acids can degrade over time, especially when exposed to air and moisture, a side reaction known as protodeboronation.[6][12] This removes your coupling partner from the reaction. Always use fresh, high-purity reagents.
Q2: How do the fluorine atoms on the aniline ring affect the coupling reaction? A2: The two fluorine atoms are strongly electron-withdrawing. This has a dual effect:
-
Activation: They make the aromatic ring electron-deficient, which generally makes the C-Br bond more reactive and susceptible to the initial oxidative addition step by the Pd(0) catalyst.[1] This is often the rate-limiting step in cross-coupling reactions.[12]
-
Influence on Side Reactions: This electron deficiency can also make the system more prone to certain side reactions if the conditions are not carefully controlled.[1] Additionally, the electronic properties can influence the stability of intermediates in the catalytic cycle.
Q3: For a Suzuki coupling, should I use anhydrous conditions or an aqueous solvent system? A3: This is a critical point of optimization.
-
Aqueous Systems (e.g., Dioxane/Water): A biphasic system is common for Suzuki couplings. The aqueous phase is necessary to dissolve the inorganic base (like K₃PO₄ or Cs₂CO₃) and facilitate the activation of the boronic acid for transmetalation.[1]
-
Anhydrous Conditions: If you are observing significant protodeboronation (cleavage of the C-B bond by water), switching to anhydrous conditions may be necessary.[3][6] In this case, you would need to use a base that is soluble in your organic solvent or a boronic ester derivative that is less susceptible to this side reaction.[1]
Visualizing the Problem: Catalytic Cycle and Competing Side Reactions
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and indicates where the common side reactions of homocoupling and hydrodehalogenation can interfere.
Data Summary: Troubleshooting at a Glance
| Side Reaction | Common Cause(s) | Primary Solution(s) | Secondary Actions |
| Homocoupling | Presence of O₂; Inactive Pd(0) catalyst; Excess boronic acid | Rigorous degassing; Use of inert atmosphere | Use active Pd(0) precatalysts; Optimize stoichiometry |
| Hydrodehalogenation | Protic solvents; High temperatures; Unsuitable base | Use anhydrous aprotic solvents (dioxane, toluene) | Lower reaction temperature; Use K₃PO₄ or Cs₂CO₃ |
| Protodeboronation | Presence of water; Strong bases (e.g., hydroxides) | Use anhydrous conditions; Use boronic esters (Bpin) | Screen bases (e.g., KF); Minimize reaction time |
| Low/No Conversion | Inactive catalyst; Ineffective ligand; Poor quality reagents | Use bulky, electron-rich ligands (SPhos, XPhos) | Use fresh, pure reagents; Screen different bases/solvents |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
This protocol provides a starting point for the successful coupling of this compound. Optimization of temperature, time, and reagent stoichiometry is often necessary.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, finely ground, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 10:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst (or catalyst and ligand), and the base.[6]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[3][6]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
If a reaction fails, this logical workflow can help diagnose the underlying issue.
References
- Beletskaya, I. P., & Cheprakov, A. V. (2004). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters, 6(15), 2551-2554.
- Wan, Y., et al. (2006). Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). The Journal of Organic Chemistry, 71(3), 1284-1287.
- Wan, Y., et al. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry, 71(3), 1284-1287.
- Bala, M., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5286-5323.
- Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (2025). Organic Chemistry Portal.
- Buchwald–Hartwig amination. Wikipedia.
- Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. (2021).
- How can I solve my problem with Suzuki coupling? ResearchGate. (2014).
- Pérez-Temprano, M. H., et al. (2015). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. Journal of the American Chemical Society, 137(48), 15228-15240.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Institut Kimia Malaysia.
- Problematic Ar F –Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. ResearchGate. (2022).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- This compound. PubChem.
- 2-Bromo-4,6-Difluoroaniline. PubChem.
- Suzuki Coupling. Organic Chemistry Portal.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Menon, S. K., & L-ledó, J. R. (2016). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Natural Product Reports, 33(1), 154-188.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023).
- Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. ResearchGate. (2025).
- 2-Bromo-3,4-difluoroaniline: An Overview of its Properties, Applications, and Synthesis. Ningbo Inno Pharmchem Co.,Ltd.
- What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. (2017).
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Poisoning in Reactions Involving 2-Bromo-4,5-difluoroaniline
Answering the call of complex synthetic challenges, we present a dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-4,5-difluoroaniline. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the catalytic processes you employ. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows, designed to address the specific catalyst poisoning and deactivation issues that can arise when this valuable, yet sometimes challenging, building block is used in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound has stalled or is giving very low yields. How do I determine if catalyst poisoning is the cause?
A1: A stalled reaction is a classic symptom of catalyst deactivation, which can stem from several sources. The first step is to systematically diagnose the issue. A common visual cue for the death of a homogeneous palladium catalyst is the formation of a black precipitate, known as palladium black, which indicates the catalyst has agglomerated into an inactive state.[1]
To scientifically pinpoint the problem, consider the following diagnostic steps:
-
Run a Control Reaction: The most reliable method to verify the health of your catalyst and reagents is to run a parallel control reaction. Use a known, highly reliable aryl bromide (like iodobenzene or 4-bromotoluene) with your coupling partner under the exact same conditions (same bottle of catalyst, ligand, base, and solvent). If this control reaction proceeds as expected, it strongly suggests that an aspect of your this compound or its specific reaction requirements is the issue. If the control also fails, your catalyst, ligand, or general setup (e.g., solvent quality, inert atmosphere) is compromised.[1]
-
Monitor Reaction Progress: If your reaction starts but then plateaus, this points towards progressive catalyst deactivation during the reaction, rather than an inactive catalyst from the outset.[1] This could be caused by the slow formation of an inhibitory byproduct or the thermal instability of the catalytic complex.
Q2: What are the most common catalyst poisons I should be concerned about when using this compound?
A2: Palladium catalysts are sensitive to a range of chemical species that can act as poisons by strongly binding to the metal center and blocking active sites.[2] When working with any cross-coupling reaction, and particularly with aniline substrates, you must be vigilant about the following:
-
Oxygen: The active catalyst in most cross-coupling cycles is a Pd(0) species. Dissolved oxygen in your solvents or a leak in your inert atmosphere setup can rapidly oxidize Pd(0) to inactive Pd(II) species. This not only kills the catalyst but can also promote undesirable side reactions, such as the homocoupling of boronic acids in Suzuki reactions.[3][4][5]
-
Water: While some protocols use water as a co-solvent, excess or unintended water in anhydrous reactions can be detrimental. It can lead to the hydrolysis of sensitive phosphine ligands and, in Suzuki couplings, promote the protodeboronation of the boronic acid partner.[5][6]
-
Impurities from Reagents: Trace impurities in any of your reagents can be potent poisons.
-
Sulfur Compounds: Thiols or other sulfur-containing compounds from the synthesis of your starting materials can irreversibly poison the catalyst.[5]
-
Oxidized Aniline Species: Ensure your this compound is pure and not discolored. Oxidized impurities or polymeric materials can chelate the palladium center.[7][8]
-
Other Halides: While not poisons in the traditional sense, residual halides from other steps (e.g., excess iodide from a previous reaction) can interfere with the catalytic cycle.
-
Q3: Can the this compound substrate itself inhibit or poison the catalyst?
A3: Yes, this is a critical and often overlooked aspect. The aniline's amino group (-NH₂) contains a lone pair of electrons and can act as a Lewis base. This allows it to coordinate directly to the palladium center, competing with the essential phosphine ligands.[5]
This coordination can lead to two primary negative outcomes:
-
Inhibition: The aniline can occupy a coordination site on the palladium, slowing down crucial steps in the catalytic cycle like oxidative addition or reductive elimination.
-
Formation of Stable, Inactive Complexes: In some cases, the aniline can form a very stable complex with the palladium, effectively taking it out of the catalytic cycle. This is particularly problematic with less sterically hindered catalysts.
This behavior is analogous to the well-documented catalyst inhibition by pyridine and other nitrogen-containing heterocycles.[5][9] The solution often lies in ligand selection.
Troubleshooting Guide: Overcoming Catalyst Deactivation
If you suspect catalyst poisoning or deactivation, follow this systematic workflow to identify and resolve the issue.
Diagram: Troubleshooting Workflow for Failed Cross-Coupling Reactions
Caption: Competitive coordination of the aniline substrate can lead to a catalytically inactive state.
Key Experimental Protocols
Protocol 1: Rigorous Solvent and Reagent Degassing
Causality: Oxygen is a potent poison for Pd(0) catalysts. [4]This protocol is designed to minimize dissolved oxygen to levels that will not interfere with the catalytic cycle.
Method 1: Inert Gas Sparging (for solvents)
-
Assemble your solvent still or reaction flask under a positive pressure of high-purity argon or nitrogen.
-
Insert a long needle connected to the inert gas line so its tip is below the solvent surface.
-
Insert a second, shorter needle to act as a gas outlet.
-
Bubble the inert gas vigorously through the solvent for 30-60 minutes. [3]5. Remove the needles and maintain the positive pressure of the inert atmosphere.
Method 2: Freeze-Pump-Thaw (for small volumes or sensitive reagents)
-
Place your solvent or reaction mixture in a robust Schlenk flask sealed with a Teflon stopcock.
-
Freeze the contents completely using a liquid nitrogen bath.
-
Once frozen, open the stopcock to a high-vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock and thaw the contents in a room temperature water bath. You may see gas bubbles evolve as dissolved gases are released.
-
Repeat this entire freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases. [3][6] Protocol 2: Post-Reaction Palladium Scavenging
Causality: Residual palladium is often toxic and must be removed from the final product, especially in pharmaceutical applications. [7]Thiol-functionalized resins are highly effective as they form strong bonds with soft metals like palladium. [7]
-
Reaction Completion: Once the reaction is complete and cooled to room temperature, filter off any solids (like the inorganic base) if necessary.
-
Scavenger Addition: To the solution of your crude product, add a thiol-functionalized scavenger resin (e.g., silica- or polymer-bound mercaptan). The typical loading is 5-10 molar equivalents relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time should be determined empirically.
-
Filtration: Remove the resin by simple filtration, washing the resin cake with a small amount of clean solvent. [7]5. Analysis: Concentrate the filtrate and analyze the palladium content (e.g., by ICP-MS) to confirm its removal before proceeding with final purification.
References
- BenchChem. (2025). preventing homocoupling in Suzuki reactions of 4-Bromo-2,6-difluoroaniline. Retrieved from google_search.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bromination Reaction Optimization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge in organic synthesis: the formation of di- and tri-brominated byproducts during electrophilic aromatic substitution and other bromination reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve high selectivity for your desired monobrominated product.
Troubleshooting Guide: Optimizing for Monobromination
This section provides direct, actionable solutions to common issues encountered during bromination reactions.
Issue 1: My reaction on an activated aromatic ring (e.g., phenol, aniline, anisole) is producing significant di- and tri-brominated byproducts.
Highly activated aromatic rings are exceptionally nucleophilic, making them prone to over-bromination, sometimes uncontrollably.[1][2] The key is to reduce the reactivity of either the substrate or the brominating agent.
Workflow for Controlling Over-Bromination
Caption: Troubleshooting workflow for over-bromination of activated substrates.
Step-by-Step Solutions:
-
Select a Milder Brominating Agent : Elemental bromine (Br₂) is a highly reactive electrophile. For activated systems, switching to a milder, more selective reagent is the most effective strategy.
-
Recommendation : Use N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of electrophilic bromine, which favors selective monobromination and minimizes the side reactions common with Br₂.[1][3][4] It is easier to handle (a solid) and is highly selective for both aromatic and allylic/benzylic brominations.[5]
-
Causality : The reaction involving NBS often proceeds through a mechanism that maintains a very low concentration of Br₂ in the reaction mixture, preventing the rapid, multiple additions that occur when a high concentration of the electrophile is present.[3]
-
-
Control Stoichiometry and Addition Rate : The concentration of the electrophile is a critical factor.
-
Recommendation : Use a precise stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of your brominating agent. Furthermore, add the agent slowly to the reaction mixture over an extended period, either portion-wise or via a syringe pump.[1]
-
Causality : Slow addition keeps the instantaneous concentration of the electrophile low, statistically favoring a single substitution event per aromatic ring before a second event can occur on the same, now slightly deactivated, monobrominated ring.
-
-
Lower the Reaction Temperature : Temperature is a key handle for controlling selectivity.
-
Recommendation : Run the reaction at a lower temperature. Start at 0°C (ice bath) and, if necessary, go to temperatures as low as -30°C or -78°C.[6]
-
Causality : Lower temperatures favor the kinetic product, which is often the monobrominated species.[6] It reduces the overall reaction rate, giving the electrophile more "time" to differentiate between the highly reactive starting material and the less reactive monobrominated product, thus enhancing selectivity.[7][8]
-
-
Temporarily "Deactivate" the Substrate : For extremely reactive substrates like phenols and anilines, a protection strategy can be employed.
-
Recommendation : Convert the activating group into a less activating one. For example, acetylate an aniline to form an acetanilide before bromination.[2] The acetyl group can be easily removed by hydrolysis after the bromination is complete.
-
Causality : The acetyl group's carbonyl functionality withdraws electron density from the nitrogen or oxygen atom via resonance, substantially attenuating the activating effect on the aromatic ring and allowing for controlled, selective bromination.[2]
-
Issue 2: My reaction on a deactivated or moderately activated aromatic ring is sluggish and still produces some di-brominated byproduct.
This issue arises from forcing the reaction conditions to overcome the substrate's lower reactivity, which can inadvertently lead to over-bromination once the desired product is formed.
Step-by-Step Solutions:
-
Optimize the Catalyst System : For less reactive arenes, a catalyst is often necessary to activate the brominating agent.
-
Recommendation : Instead of harsh Lewis acids like FeBr₃ or AlBr₃, which can sometimes reduce selectivity, consider alternative catalytic systems.[9] Zeolite catalysts have been shown to induce high para-selectivity.[7][10] Iodine or ammonium iodide can also serve as effective catalysts for the monobromination of electron-rich aromatic compounds under mild conditions.[11]
-
Causality : Catalysts like zeolites can provide shape selectivity, sterically hindering the formation of bulkier di- or tri-brominated products within their pores.[7][10]
-
-
Fine-Tune the Reaction Temperature : While higher temperatures increase the reaction rate, they can also decrease selectivity.
-
Recommendation : Find the minimum effective temperature that drives the reaction to completion in a reasonable timeframe. Monitor the reaction closely using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to stop it as soon as the starting material is consumed, preventing further bromination of the product.[1][6]
-
Causality : Every reaction has an optimal temperature balance between rate and selectivity. Forcing conditions with excessive heat can provide enough energy to overcome the activation barrier for the second bromination, even on a deactivated ring.[12]
-
-
Choose an Appropriate Solvent : The solvent can influence the reactivity of the electrophile and stabilize intermediates.
-
Recommendation : For electrophilic brominations, polar aprotic solvents like acetonitrile can be effective.[13] In some cases, nonpolar solvents like dichloromethane or carbon tetrachloride are used, particularly in radical brominations.[13][14] The choice of solvent can significantly impact ortho:para ratios and overall selectivity.[15]
-
Causality : Solvents mediate the interaction between the reactants. Polar solvents can stabilize charged intermediates formed during electrophilic substitution, altering the reaction pathway and potentially enhancing selectivity compared to nonpolar environments.[16][17]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the formation of poly-brominated byproducts?
Polybromination occurs because the first bromine atom added to an activated aromatic ring is itself an ortho, para-directing group. While it is deactivating overall due to its inductive effect, its lone pairs can stabilize the arenium ion intermediate for subsequent substitutions at the ortho and para positions. In highly activated rings (like phenol), the deactivating effect of the first bromine is insufficient to prevent further rapid reaction.[2]
Q2: How do steric and electronic effects influence selectivity?
-
Electronic Effects : Electron-donating groups (e.g., -OH, -NH₂, -OCH₃) activate the aromatic ring, making it highly nucleophilic and prone to over-reaction.[2] Electron-withdrawing groups have the opposite effect. The stability of the intermediate carbocation (the arenium ion) is the key determinant of regioselectivity (ortho/para vs. meta).[18]
-
Steric Effects : Bulky substituents on the aromatic ring can physically block the ortho positions, favoring substitution at the less hindered para position.[19][18][20] This can be used to an advantage to prevent substitution at certain sites. For example, a bulky tert-butyl group will strongly direct bromination to the para position.[19]
Q3: When should I choose Br₂ over NBS, or vice-versa?
The choice depends on the substrate's reactivity. The relationship can be visualized as follows:
Caption: Reagent choice based on substrate reactivity.
-
Use Br₂ (often with a Lewis acid catalyst) for deactivated or weakly activated aromatic compounds where high electrophilicity is needed to drive the reaction.[21]
-
Use NBS for highly activated aromatic compounds, or for allylic and benzylic brominations, where selectivity is paramount and over-reaction is a significant risk.[1][4][22]
Q4: How can I effectively monitor my reaction to avoid byproduct formation?
Regular monitoring is crucial. Thin-Layer Chromatography (TLC) is the most common and accessible method.
-
Procedure : Spot the reaction mixture alongside a spot of your starting material on a TLC plate at regular intervals (e.g., every 15-30 minutes).
-
Interpretation : The disappearance of the starting material spot indicates the reaction is nearing completion. The appearance of multiple new spots below the starting material (products are often less polar) can indicate the formation of mono-, di-, and tri-brominated species. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further. For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the precise ratio of products.[1][23]
Protocols & Data
Table 1: Effect of Reaction Parameters on Bromination Selectivity
| Parameter | Change | Effect on Monobromination Selectivity | Rationale |
| Brominating Agent | Switch from Br₂ to NBS | Significant Increase | NBS is a milder source of electrophilic bromine, providing a low, controlled concentration that disfavors multiple additions.[1][3] |
| Temperature | Decrease (e.g., from RT to 0°C) | Increase | Lower kinetic energy enhances the electrophile's ability to discriminate between the starting material and the less-reactive product.[6][7] |
| Stoichiometry | Use 1.0 eq. vs. excess | Significant Increase | Prevents excess brominating agent from reacting with the desired monobrominated product after the starting material is consumed.[1] |
| Rate of Addition | Slow, dropwise addition | Increase | Maintains a low instantaneous concentration of the electrophile, reducing the probability of multiple substitutions on a single ring.[1] |
| Solvent Polarity | Varies by reaction | Variable | Solvent affects the stability of intermediates and the solubility of reagents. The effect must be determined empirically for each system.[13][15] |
| Substrate Activation | Decrease (e.g., protection) | Significant Increase | Reduces the nucleophilicity of the aromatic ring, making the initial bromination event more controlled and subsequent brominations less favorable.[2] |
Experimental Protocol: Selective Monobromination of Acetanilide
This protocol demonstrates the principles of using a moderately activated substrate and controlled conditions to achieve selective monobromination.
Materials:
-
Acetanilide
-
Glacial Acetic Acid
-
Elemental Bromine (Br₂)
-
Sodium Thiosulfate solution (10% w/v)
-
Ice bath
-
Stir plate and magnetic stir bar
-
Erlenmeyer flask and dropping funnel
Procedure:
-
Dissolve the Substrate : In a 100 mL Erlenmeyer flask, dissolve 2.0 g of acetanilide in 10 mL of glacial acetic acid. Cool the mixture to approximately 5-10°C in an ice bath with gentle stirring.
-
Prepare Bromine Solution : In a separate, small flask, prepare a solution of 1.0 mL of bromine in 5 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Slow Addition of Bromine : Transfer the bromine solution to a dropping funnel and add it dropwise to the stirred acetanilide solution over a period of 20-30 minutes. Maintain the reaction temperature below 10°C throughout the addition.[1]
-
Reaction Monitoring : After the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) to confirm the consumption of the starting material.
-
Quench the Reaction : Once the reaction is complete, pour the mixture into 100 mL of cold water. A white precipitate of the crude product should form.
-
Remove Excess Bromine : Add 10% sodium thiosulfate solution dropwise until the orange color of excess bromine disappears.
-
Isolate and Purify : Collect the solid product by vacuum filtration. Wash the solid with cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-bromoacetanilide.[1]
References
- Strategies to prevent over-bromination of arom
- Technical Support Center: Managing Reaction Temperature for Selective Bromin
- Understanding the Mechanisms: How NBS Achieves Selective Bromin
- N-Bromosuccinimide Enables Selective Bromin
- Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. PubMed.
- Monobromination of Aromatic Compounds Catalyzed by Iodine or Ammonium Iodide.
- Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry.
- Effect of temperature on the selectivity of α-bromin
- Solvent Effects on Bromine Reactions. Scribd.
- Application Notes: Selective Bromination of 3-Pyridinemethanol using N-Bromosuccinimide. Benchchem.
- N-Bromosuccinimide (NBS). Organic Chemistry Portal.
- Selective bromination of aromatic compounds.
- N-Bromosuccinimide - A Selective, Mild Substitute for Bromine.
- Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. RSC Publishing.
- Fast Selective Detection of Polar Brominated Disinfection Byproducts in Drinking Water Using Precursor Ion Scans.
- Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light.
- Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2.
- Technical Support Center: Solvent Effects on the Selectivity of Bromin
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Selectivity in Free Radical Reactions: Bromination vs.
- Reactivity and Selectivity. Chemistry LibreTexts.
- Catalytic process for selective aromatic bromination.
- Solvent effects in the bromination of neopentylbenzene, tert-butylbenzene, toluene, and benzene in aqueous trifluoroacetic acid.
- Fast Selective Detection of Polar Brominated Disinfection Byproducts in Drinking Water Using Precursor Ion Scans.
- What determines the high degree of selectivity in free radical bromin
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- Electrophilic Substitution of Phenols. Chemistry LibreTexts.
- Catalytic Chemo-, Regio-, Diastereo-, and Enantioselective Bromochlorination of Unsaturated Systems Enabled by Lewis Base-Controlled Chloride Release. Journal of the American Chemical Society.
- Electrochemical Regioselective Bromination of Electron-Rich Aromatic Rings Using n Bu4NBr.
- Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides. Beilstein Journal of Organic Chemistry.
- Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts.
- Electrophilic Aromatic Substitution.
- Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society.
- Electrophilic Aromatic Substitution Reactions: Bromin
- Selectivity in Radical Halogenation with Practice Problems. Chemistry Steps.
- Position Selectivity in Radical Bromin
- The Effect of Temperature and pH on Bromate Formation by Ozonation.
- Electrophilic Aromatic Substitution Reactions: Bromin
- Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv.
- Disinfection Byproducts (DBPs)
- High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation.
- Video: Directing and Steric Effects in Disubstituted Benzene Deriv
- Selective solid-state brominations of anilines and phenols. Green Chemistry.
- Electrophilic aromatic bromination study casts doubt on textbook intermedi
- Detection Methods for DBPs.
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- Electrophilic Aromatic Substitution Reactions: Bromin
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workup procedure to remove impurities from "2-Bromo-4,5-difluoroaniline"
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-Bromo-4,5-difluoroaniline (CAS 64695-79-0), a key building block in pharmaceutical and agrochemical synthesis.[1] This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
I. Understanding the Molecule: Stability and Handling
Before commencing any purification, it is crucial to understand the physicochemical properties of this compound.
Key Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₄BrF₂N | [2][3] |
| Molecular Weight | 208.01 g/mol | [2] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 47-50 °C | [4][5] |
| Boiling Point | 90-93 °C at 1 mmHg | [4][5] |
| Storage | Room temperature, inert atmosphere, keep in dark place | [4] |
Frequently Asked Questions (FAQs): Stability & Handling
Q1: My previously white this compound has developed a yellow or brown tint. What happened and is it still usable?
A1: The discoloration you're observing is a classic sign of oxidation.[6] Aniline derivatives are notoriously susceptible to air and light-induced oxidation, which forms colored impurities and dimers.[6] While the bulk of your material may still be the desired compound, the presence of these impurities necessitates purification before use in sensitive downstream applications. For long-term storage, it is imperative to keep the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light in amber vials.[6][7]
Q2: Are there any specific chemical incompatibilities I should be aware of during workup?
A2: Yes. Avoid strong oxidizing agents, as they will degrade the aniline.[8] Also, be cautious with strong acids and bases, which can lead to hydrolysis or other side reactions.[6][8] While anilines are generally most stable in neutral or mildly acidic conditions, prolonged exposure to harsh pH should be avoided.[6] Furthermore, avoid reactive carbonyl compounds like acetone as a solvent, as they can potentially form Schiff bases with the aniline functionality.[6]
Q3: What are the primary safety precautions for handling this compound?
A3: this compound is classified as an irritant. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2][7] It may also cause respiratory irritation.[2][7][9] Always handle this chemical in a well-ventilated area or fume hood.[7][9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10] In case of contact, wash skin thoroughly with soap and water and rinse eyes cautiously for several minutes.[7][11]
II. Troubleshooting Purification by Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids like this compound, provided a suitable solvent is identified. The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures.[12]
Workflow for Recrystallization Solvent Screening
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- 12. scribd.com [scribd.com]
Technical Support Center: Optimizing Ligand Choice for Buchwald-Hartwig Amination
Welcome to the Technical Support Center for the Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your experiments, with a special focus on the critical choice of phosphine ligand. Our goal is to empower you to troubleshoot effectively and push the boundaries of your synthetic chemistry.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to inform your future experimental design.
Question 1: My reaction is giving a low yield or has stalled completely. What are the most likely causes and how can I fix it?
Answer: Low conversion is the most common issue and can stem from several factors. A systematic approach is key to diagnosis.
-
Catalyst Deactivation: The active Pd(0) species is sensitive to air and moisture. Ensure all reagents and solvents are rigorously dried and degassed, and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1] Impurities in the starting materials, such as coordinating functional groups (e.g., unprotected phenols, some heterocycles), can also poison the catalyst.[2][3]
-
Solution: Use freshly distilled solvents and high-purity reagents. Consider using a pre-catalyst, which can be more robust and provide more consistent generation of the active catalytic species compared to in-situ generation from sources like Pd(OAc)₂.[3]
-
-
Suboptimal Ligand Choice: The ligand is the heart of the catalyst system. Its steric bulk and electronic properties are crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5] A ligand that is not bulky enough may not facilitate the formation of the monoligated palladium species necessary for high activity.[4]
-
Solution: For challenging substrates, such as electron-rich aryl chlorides or sterically hindered amines, a more advanced, sterically demanding ligand is often required.[6][7] Consult the Ligand Selection Guide (Table 1) below for initial recommendations. A small screen of different ligand classes (e.g., a biarylphosphine vs. a ferrocenylphosphine) can be highly informative.
-
-
Incorrect Base Selection: The base's role is not just to deprotonate the amine; it also influences the overall catalytic cycle.[8][9][10][11] A weak base may not be sufficient to deprotonate the amine-palladium complex, stalling the reaction.[1] Conversely, a very strong base like NaOt-Bu can be incompatible with sensitive functional groups like esters or nitro groups.[2]
-
Solution: Sodium tert-butoxide (NaOt-Bu) is generally the most active base, leading to the highest reaction rates.[2] For substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are excellent alternatives, though they may require higher temperatures or longer reaction times.[2][12]
-
-
Side Reactions: An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which leads to a hydrodehalogenated arene byproduct.[4] This is more common with amines bearing β-hydrogens.
-
Solution: The use of bulky, electron-rich ligands can accelerate the rate of reductive elimination relative to β-hydride elimination, thus minimizing this side product.[4]
-
Question 2: I am trying to couple an aryl chloride, and the reaction is very sluggish. Why is this and what is the best ligand strategy?
Answer: Aryl chlorides are notoriously difficult substrates for Buchwald-Hartwig amination because the C-Cl bond is much stronger than C-Br or C-I bonds, making the initial oxidative addition step the rate-determining step of the catalytic cycle.[13][14][15]
-
The Challenge: Overcoming the high activation barrier for C-Cl bond cleavage requires a highly active catalyst. Traditional ligands like PPh₃ are often ineffective.[7]
-
The Solution: The development of bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands," was a breakthrough for this problem.[4][5] Ligands like XPhos, SPhos, and their derivatives are designed to be both sterically demanding and electron-donating.[16][17]
-
Mechanism of Action: The steric bulk promotes the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is crucial for oxidative addition. The electron-rich nature of the ligand increases the electron density on the palladium center, further facilitating its insertion into the C-Cl bond.[4][18]
-
Recommended Ligands: XPhos is a highly versatile and effective ligand for a wide range of aryl chlorides.[16][19] For particularly challenging or sterically hindered aryl chlorides, more specialized ligands like AdBrettPhos may be necessary.[2]
-
Question 3: My reaction with a pyridine-containing substrate is failing. I suspect catalyst poisoning. How can I overcome this?
Answer: You are likely correct. The nitrogen atom in a pyridine ring can act as a ligand itself, coordinating to the palladium center and competitively inhibiting or "poisoning" the catalyst.[1] This is a classic challenge for this substrate class.
-
The Problem: The coordination of the pyridine nitrogen to the palladium catalyst creates a stable, off-cycle species that is catalytically inactive.
-
The Solution: The key is to use a ligand that is sterically bulky enough to physically block the pyridine nitrogen from accessing the palladium center.
-
Ligand Choice: Highly hindered biarylphosphine ligands are essential. RuPhos and BrettPhos are often excellent choices for the amination of pyridines.[20] The large steric footprint of these ligands effectively shields the palladium, allowing the desired catalytic cycle to proceed.
-
Alternative Strategies: In some cases, using a ferrocene-based diphosphine ligand, such as a Josiphos-type ligand, can also be effective.[21]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Buchwald-Hartwig amination?
A1: The reaction proceeds through a catalytic cycle involving a palladium catalyst.[4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[6][12]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine nitrogen to form a palladium amide complex.[6][22]
-
Reductive Elimination: The C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[4][12]
Sources
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- 17. Buchwald Phosphine Ligands [sigmaaldrich.com]
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- 19. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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Technical Support Center: Managing Exothermic Reactions in 2-Bromo-4,5-difluoroaniline Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for managing the significant exothermic risks associated with the synthesis of 2-Bromo-4,5-difluoroaniline. As a critical building block in pharmaceutical and materials science, ensuring its safe and efficient synthesis is paramount. This document moves beyond standard protocols to explain the underlying chemical principles, offering robust troubleshooting strategies and proactive measures to prevent thermal runaway events.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Reactivity
This section addresses the core principles governing the exothermic nature of the bromination of 4,5-difluoroaniline.
Q1: Why is the direct bromination of 4,5-difluoroaniline a highly exothermic reaction?
The high exothermicity stems from the potent activating effect of the aniline's amino (-NH₂) group on the aromatic ring. In electrophilic aromatic substitution, the -NH₂ group is a strong electron-donating group, which significantly increases the electron density of the benzene ring, making it highly susceptible to attack by electrophiles like bromine.[1][2] While the two fluorine atoms are electron-withdrawing and thus deactivating, the activating influence of the amino group is overwhelmingly dominant. This leads to a very fast reaction rate and a substantial release of heat.
Q2: What are the primary safety and process risks of an uncontrolled exotherm?
An uncontrolled exotherm can rapidly escalate into a thermal runaway , a dangerous situation where the reaction rate increases with temperature, releasing more heat and creating a self-accelerating cycle.[3] The primary risks include:
-
Explosion and Vessel Rupture: The rapid increase in temperature can cause the solvent to boil, leading to a dramatic pressure buildup that can exceed the limits of the reaction vessel.
-
Formation of Hazardous Byproducts: High temperatures can promote side reactions, leading to the formation of impurities (e.g., poly-brominated species) and potentially hazardous decomposition products.[4]
-
Release of Toxic Fumes: A runaway reaction can release toxic and corrosive vapors, including unreacted bromine and hydrogen bromide (HBr) gas.[5]
Part 2: Troubleshooting Guide for Exotherm-Related Issues
This guide provides a structured approach to identifying and resolving common problems encountered during the synthesis.
| Issue | Probable Cause(s) | Recommended Solutions & Preventative Actions |
| Rapid, Uncontrolled Temperature Spike | 1. Rate of Bromine Addition is Too Fast: The rate of heat generation is exceeding the cooling system's capacity. 2. Inadequate Cooling: The cooling bath is not cold enough, has insufficient volume, or there is poor thermal contact with the reaction flask. 3. Poor Stirring: Inefficient mixing is creating localized "hot spots" where the reaction is accelerating uncontrollably.[6] | Immediate Actions: 1. STOP THE ADDITION OF BROMINE IMMEDIATELY. [1] 2. Enhance cooling (e.g., add more ice/dry ice to the bath).[6] 3. Increase the stirring speed to improve heat transfer. Preventative Measures: • Use an addition funnel for slow, dropwise addition of the bromine solution.[7] • Continuously monitor the internal reaction temperature with a thermocouple. • Ensure the reactor is adequately submerged in a properly sized and maintained cooling bath. |
| Formation of Poly-brominated Impurities | 1. Excess Local Concentration of Bromine: Adding bromine too quickly can lead to over-bromination before the mono-brominated product can disperse. 2. Reaction Temperature is Too High: Higher temperatures increase the reaction rate and can reduce selectivity.[4] | Procedural Refinements: • Dilute the bromine in the reaction solvent (e.g., acetic acid) and add it as a solution.[7] • Maintain strict temperature control, ideally between 0-5°C, during the addition phase.[8] • Consider a multi-step approach involving protection of the amino group (e.g., acetylation) to moderate its activating effect and improve regioselectivity, followed by deprotection.[1] |
| Delayed Exotherm (Induction Period) | 1. Slow Buildup of a Reactive Intermediate: The reaction may have a slow initiation phase followed by a sudden acceleration. | Critical Precautions: • DO NOT increase the rate of bromine addition if the reaction does not appear to start immediately. This can lead to a dangerous accumulation of unreacted reagents.[6] • Maintain a slow, steady addition rate while continuously monitoring the temperature for any sign of initiation. |
| Exotherm During Workup/Quenching | 1. Quenching Agent Added Too Quickly: The reaction to neutralize excess bromine with agents like sodium thiosulfate or sodium bisulfite is itself exothermic.[6] | Controlled Quenching Protocol: • Ensure the reaction mixture is thoroughly cooled (e.g., 0-5°C) before beginning the quench. • Add the quenching solution slowly, in portions or dropwise, with vigorous stirring. • Continue to monitor the temperature of the mixture throughout the quenching process. |
Part 3: Recommended Experimental Protocols
These protocols are designed with thermal safety as the primary consideration.
Protocol for Controlled Batch Bromination
This method emphasizes slow addition and vigilant temperature monitoring to prevent a runaway reaction.
-
Vessel and Reagent Preparation:
-
In a reaction vessel equipped with a mechanical stirrer, a thermocouple, and an addition funnel, dissolve 4,5-difluoroaniline (1.0 equiv.) in glacial acetic acid.
-
In a separate container, prepare a solution of elemental bromine (1.0 equiv.) in glacial acetic acid. Load this solution into the addition funnel.
-
-
Cooling:
-
Immerse the reaction vessel in an ice-salt or dry ice/acetone bath to cool the aniline solution to 0-5°C.
-
-
Controlled Bromine Addition:
-
Begin the slow, dropwise addition of the bromine solution to the vigorously stirred aniline solution.
-
Crucially, monitor the internal temperature continuously. Adjust the addition rate to ensure the temperature does not exceed 10°C.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC or GC.
-
-
Controlled Quench:
-
Cool the reaction mixture back down to 0-5°C.
-
Slowly add a saturated aqueous solution of sodium thiosulfate or sodium bisulfite until the reddish-brown color of bromine disappears.[7]
-
-
Workup:
-
Proceed with standard aqueous workup, neutralization, and extraction procedures to isolate the crude product.
-
Emergency Quenching Protocol for Thermal Runaway
This protocol should only be initiated if a reaction shows signs of a thermal runaway that cannot be controlled by stopping reagent addition and enhancing cooling.[6]
-
Alert & Prepare: Alert all personnel in the immediate vicinity and be prepared for an emergency evacuation.
-
Maximize Cooling: If safe to do so, add a large volume of ice or dry ice directly to the cooling bath surrounding the reactor.
-
Initiate Quench: With extreme caution and from a safe distance (e.g., behind a blast shield), slowly and carefully add a pre-chilled, large-volume solution of saturated sodium bisulfite to the reaction mixture.
-
Monitor: Continue the addition with vigorous stirring until the temperature begins to drop and the evolution of gas (HBr) subsides.
Part 4: Advanced Strategies & FAQs
Q3: Are there safer alternatives to using elemental bromine?
Yes, several alternatives can reduce the hazards associated with handling highly reactive liquid bromine:
-
N-Bromosuccinimide (NBS): NBS is a solid, crystalline brominating agent that is easier and safer to handle than liquid bromine. It provides a slow, controlled source of electrophilic bromine, often leading to milder reaction conditions and improved selectivity.[4]
-
In Situ Bromine Generation: Bromine can be generated directly within the reaction mixture, avoiding the need to store and handle it. This is often achieved by reacting a stable bromide salt (e.g., potassium bromide) with an oxidant like hydrogen peroxide or Oxone®.[9][10][11]
Q4: How can continuous flow chemistry improve the safety of this synthesis, especially during scale-up?
Continuous flow chemistry is a highly effective engineering control for managing hazardous exothermic reactions.[12] Its key advantages include:
-
Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors or flow reactors allows for extremely efficient heat dissipation, preventing the buildup of heat and the formation of hot spots.[12]
-
Enhanced Safety: The reaction is confined to a very small volume at any given moment. This drastically minimizes the amount of hazardous material present, significantly reducing the potential impact of a runaway event.[10][13]
-
Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, residence time, and stoichiometry, leading to more consistent product quality and yield.
Part 5: Visualized Workflows
Diagram 1: Troubleshooting Decision Tree for a Thermal Event
Caption: Decision tree for managing an unexpected thermal event.
Diagram 2: Controlled Batch Synthesis Workflow
Caption: Workflow for the safe, controlled synthesis of this compound.
References
- Standard Operating Procedure: Bromine | PDF | Labor
- Chamberland SOP Working with Bromine (University of California, Riverside)
- Handling liquid bromine and preparing bromine water | Demonstration - RSC Educ
- Bromine Safety & Standard Operating Procedures (University of California, Santa Cruz)
- STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Bromine. (University of California, Santa Cruz)
- The thermochemistry of bromination of phenols and anilines - openEQUELLA (University of Cape Town)
- Technical Support Center: Managing Exothermic Reactions During Bromination of Anilines - Benchchem (BenchChem)
- Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides (American Chemical Society)
- A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PubMed (National Center for Biotechnology Inform
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH (National Center for Biotechnology Inform
- Challenges in the scale-up synthesis of Osimertinib from 2,6-Difluoro-4-methoxyaniline - Benchchem (BenchChem)
- Bromination of amines a | Download Table - ResearchGate (ResearchG
- Technical Support Center: Synthesis of 4-Bromo-2,6-difluoroaniline and its Deriv
- Technical Support Center: Synthesis of 4-Bromo-2,3-difluoroaniline - Benchchem (BenchChem)
- Anilines: Reactions, Reaction Mechanisms and FAQs - Allen (Allen Career Institute)
- Technical Support Center: Synthesis of 2,4-Difluorophenol - Benchchem (BenchChem)
- Technical Support Center: Managing Exotherms in the Bromin
- Thermal runaway - Wikipedia (Wikipedia)
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- 13. researchgate.net [researchgate.net]
stability of "2-Bromo-4,5-difluoroaniline" under acidic or basic conditions
Welcome to the Technical Support Center for "2-Bromo-4,5-difluoroaniline." This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) addressing the stability of this compound under acidic and basic conditions. Our goal is to provide you with the technical insights and practical solutions needed to ensure the integrity of your experiments.
Troubleshooting Guide: Common Issues with this compound Stability
This section addresses specific experimental issues that may arise due to the instability of this compound under certain conditions.
| Observed Issue | Potential Cause(s) | Recommended Actions & Preventative Measures |
| Reaction mixture turns dark brown or black, or forms a tar-like substance. | Oxidation of the aniline moiety. Anilines are susceptible to oxidation, especially in the presence of air, oxidizing agents, or under neutral to basic conditions. This leads to the formation of colored polymeric byproducts.[1][2] | 1. Use Purified Reagents: Ensure your this compound is of high purity and appears as a white to off-white solid.[3][4]2. Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[1]3. Control pH: If your reaction conditions permit, maintaining a slightly acidic pH can enhance stability by protonating the amino group and making it less susceptible to oxidation. |
| Low yield of the desired product with the appearance of unexpected, more polar byproducts in TLC or LC-MS analysis. | Hydrolysis or Nucleophilic Aromatic Substitution (SNAr) of Halogen Atoms. Under strongly basic conditions, nucleophiles (including hydroxide ions) can displace the halogen atoms on the aromatic ring. Due to the high electronegativity of fluorine, it is often a better leaving group than bromine in SNAr reactions.[5][6][7][8] | 1. Avoid Strong Bases: Whenever possible, use milder bases or control the stoichiometry of strong bases carefully.2. Lower Reaction Temperature: Reducing the reaction temperature can often minimize the rate of SNAr side reactions.3. Protect the Amino Group: If compatible with your synthetic route, protecting the amino group as an acetamide can modulate the reactivity of the ring. |
| Inconsistent reaction kinetics or incomplete conversion, especially in reactions where the aniline is a nucleophile. | Protonation of the Amino Group under Acidic Conditions. In strongly acidic media, the amino group of this compound will be protonated to form the anilinium salt. This protonated form is not nucleophilic and deactivates the aromatic ring.[9] | 1. pH Adjustment: If the aniline needs to act as a nucleophile, ensure the reaction medium is not strongly acidic. A weak base may be required to liberate the free aniline.2. Use of a Non-Protic Solvent: In some cases, using an aprotic solvent can prevent the protonation of the aniline. |
| Formation of polyhalogenated or dehalogenated side products. | Disproportionation or Reductive Dehalogenation. While less common, under certain catalytic or harsh reductive conditions, halogen atoms can be removed or migrate on the aromatic ring. | 1. Careful Selection of Catalysts: When performing reactions such as cross-couplings, screen catalysts and ligands to minimize dehalogenation.[1]2. Control of Reducing Agents: Use stoichiometric amounts of reducing agents and control the reaction temperature. |
Frequently Asked Questions (FAQs) on the Stability of this compound
Q1: What is the general stability of this compound under typical laboratory conditions?
A1: this compound is a relatively stable solid at room temperature when stored in a well-closed container, protected from light and air.[3][4] However, like many anilines, it can be sensitive to oxidation over time, which may lead to discoloration.[1][9] For long-term storage, it is advisable to keep it in a cool, dark place under an inert atmosphere.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is significantly influenced by pH.
-
Acidic Conditions (pH < 4): In strongly acidic solutions, the amino group is protonated, forming the corresponding anilinium ion. This form is more stable against oxidation but is non-nucleophilic. The electron-withdrawing nature of the protonated amino group can also influence the reactivity of the halogen substituents.
-
Neutral to Mildly Acidic Conditions (pH 4-7): The compound is generally most stable in this range.
-
Basic Conditions (pH > 8): In basic solutions, the free aniline is present. The lone pair of electrons on the nitrogen atom makes the compound more susceptible to oxidation. Furthermore, strongly basic conditions can promote nucleophilic aromatic substitution of the halogen atoms, particularly the fluorine atoms.
Q3: Can this compound decompose in the presence of strong acids? If so, what are the likely degradation products?
A3: While protonation of the amino group in strong acid enhances stability against oxidation, prolonged exposure to harsh acidic conditions, especially at elevated temperatures, could potentially lead to side reactions. Although specific data for this compound is limited, general knowledge of aniline chemistry suggests that under very harsh conditions, slow hydrolysis of the C-Br or C-F bonds could occur, though this is generally difficult. More likely are acid-catalyzed polymerization or condensation reactions, leading to complex mixtures.
Q4: What are the primary degradation pathways for this compound under strongly basic conditions?
A4: Under strongly basic conditions, two primary degradation pathways are of concern:
-
Oxidation: The free amino group makes the molecule susceptible to oxidation, leading to colored byproducts and polymeric material.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles, such as hydroxide ions, can displace the halogen atoms. In SNAr reactions, fluorine is often a better leaving group than bromine.[5][6] Therefore, displacement of one or both fluorine atoms to form the corresponding hydroxy (phenolic) compounds is a potential degradation pathway.
Q5: Are there any incompatible reagents I should avoid when working with this compound?
A5: Yes, you should avoid:
-
Strong Oxidizing Agents: Reagents like permanganates, dichromates, and nitric acid can lead to rapid and uncontrolled oxidation of the aniline.
-
Strong Acids: If the nucleophilic character of the aniline is required for a reaction, strong acids should be avoided as they will protonate the amino group.
-
Strong Bases and Nucleophiles: If you want to avoid displacement of the halogen atoms, use of strong, non-sterically hindered bases and nucleophiles should be carefully controlled.
-
Aldehydes and Ketones: Under certain conditions, anilines can react with aldehydes and ketones to form imines.
Experimental Protocols & Methodologies
Protocol 1: General Handling and Storage of this compound
-
Storage: Store the solid compound in a tightly sealed, opaque container in a cool, dry, and well-ventilated area. For long-term storage, consider placing the container inside a desiccator under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: When weighing and transferring the solid, minimize its exposure to air and light. Use in a well-ventilated fume hood.
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution needs to be stored, keep it in an amber vial under an inert atmosphere and refrigerated.
Protocol 2: A Stability-Indicating HPLC Method for Monitoring Degradation
This protocol provides a starting point for developing an HPLC method to assess the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or a suitable buffer to control pH).
-
Initial Gradient Example: 30% acetonitrile, ramp to 90% acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm and 280 nm).
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.
-
Forced Degradation Study: To validate the stability-indicating nature of the method, subject samples to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyze the resulting chromatograms for the appearance of new peaks corresponding to degradation products.
Visualizations
Logical Workflow for Troubleshooting this compound Reactions
Caption: Influence of pH on the form and reactivity of this compound.
References
- Arora, P. K., & Bae, T. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial cell factories, 18(1), 1-17. [Link]
- Chu, W., Gao, N., Yin, D., Krasner, S. W., & Mitch, W. A. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 54(15), 9554-9564. [Link]
- Wikipedia. (2023).
- Wang, J., Liu, J., & Wang, Z. (2010). Biodegradation of Alogenated Anilines in River Water. Journal of Environmental Sciences, 22(4), 586-591. [Link]
- ResearchGate. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]
- Chemistry LibreTexts. (2023). 15.
- PubChem. (n.d.). This compound. [Link]
- Li, X., Yang, Y., & Li, H. (2013). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Vapourtec. (n.d.).
- Kemix Pty Ltd. (n.d.). This compound. [Link]
- ChemWhat. (n.d.). 2-Bromo-4,6-difluoroaniline CAS#: 444-14-4. [Link]
- Zhang, Y., Wang, Y., & Li, J. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12265-12275. [Link]
- Bae, Y. (2024).
- Scribd. (n.d.). Bromo Aniline. [Link]
- Wang, Y., et al. (2023). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. Molecules, 28(15), 5821. [Link]
- ResearchGate. (n.d.). Effect of (a) initial pH on the degradation of aniline and pH change process.... [Link]
- Khan Academy. (2022).
- Google Patents. (n.d.).
- Slideshare. (n.d.).
- ResearchGate. (n.d.). 5.1.8.
- PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. [Link]
- CBSE Academic. (n.d.). Chemistry (Class XII). [Link]
- Wikipedia. (2023). Trifluoroperacetic acid. [Link]
- Khan Academy. (2022).
- Chemistry Steps. (n.d.). Halogenation of Alkynes with Practice Problems. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-4,5-difluoroaniline and 2-Bromo-3,4-difluoroaniline for Pharmaceutical and Agrochemical Synthesis
For researchers, scientists, and professionals in drug development, the selection of halogenated anilines as synthetic building blocks is a critical decision that dictates the efficiency of synthetic routes and the properties of the final target molecules. This guide provides an in-depth comparative analysis of the reactivity of two closely related isomers: 2-Bromo-4,5-difluoroaniline and 2-Bromo-3,4-difluoroaniline. While direct, side-by-side comparative studies under identical conditions are not extensively documented in the literature, this guide synthesizes established principles of organic chemistry, data from analogous systems, and theoretical considerations to provide a robust framework for understanding and predicting their behavior in key synthetic transformations.
Structural and Electronic Properties: A Tale of Two Isomers
The subtle difference in the placement of a single fluorine atom between this compound and 2-Bromo-3,4-difluoroaniline leads to significant disparities in their electronic and steric profiles, which in turn govern their reactivity.
This compound features two adjacent fluorine atoms on the aniline ring. The strong inductive electron-withdrawing effect of the fluorine atoms is a dominant feature. The amino group, being an activating group, donates electron density to the ring through resonance. In this isomer, the fluorine at the 4-position is para to the amino group, allowing for a direct resonance interaction that can partially counteract its inductive effect. The fluorine at the 5-position exerts a meta-directing inductive effect relative to the amino group.
2-Bromo-3,4-difluoroaniline , in contrast, has a fluorine atom at the 3-position, which is meta to the amino group.[1] This fluorine atom's influence is primarily through a strong inductive effect, with no direct resonance contribution to delocalize the amino group's lone pair. The fluorine at the 4-position, para to the amino group, engages in resonance. The bromine atom at the 2-position in both isomers introduces steric hindrance around the amino group and provides a handle for cross-coupling reactions.[2]
A summary of the key physicochemical properties of the two isomers is presented in Table 1.
| Property | This compound | 2-Bromo-3,4-difluoroaniline |
| Molecular Formula | C₆H₄BrF₂N | C₆H₄BrF₂N |
| Molecular Weight | 208.01 g/mol | 208.01 g/mol |
| Appearance | Off-white to light brown crystalline powder | Off-white to yellow crystalline powder |
| Melting Point | 49-53 °C | 68-72 °C[1] |
Table 1: Physicochemical Properties of this compound and 2-Bromo-3,4-difluoroaniline.
Comparative Reactivity in Key Synthetic Transformations
The differences in electronic and steric environments of the two isomers are expected to manifest in their reactivity in common synthetic reactions crucial for drug development, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of aryl halides in these reactions is primarily governed by the ease of oxidative addition to the palladium(0) catalyst. Generally, the order of reactivity for halogens is I > Br > Cl > F.
In the case of our two isomers, the C-Br bond is the reactive site for these transformations. The electronic nature of the aromatic ring, influenced by the fluorine and amino substituents, plays a crucial role. The electron-withdrawing nature of the fluorine atoms can influence the oxidative addition step.
While direct comparative data for these two specific isomers is limited, we can infer their relative reactivity from studies on other substituted bromoanilines. For instance, in Suzuki-Miyaura couplings of bromoaniline isomers, the position of the amino group relative to the bromine has a significant impact on reaction yields and times.
Expected Reactivity:
-
2-Bromo-3,4-difluoroaniline: The fluorine atom at the 3-position, being meta to the amino group, exerts a purely inductive electron-withdrawing effect, which is expected to make the aromatic ring more electron-deficient. This increased electrophilicity at the carbon bearing the bromine atom could facilitate the oxidative addition step in palladium-catalyzed couplings, potentially leading to higher reactivity compared to its isomer. This compound has been noted for its unique reactivity in the synthesis of various therapeutic agents, including kinase inhibitors.[1][2]
-
This compound: The fluorine at the 4-position is para to the electron-donating amino group, leading to a resonance effect that can partially mitigate the inductive withdrawal. This might result in a slightly less electron-deficient aromatic ring compared to the 3,4-difluoro isomer, potentially leading to a slower rate of oxidative addition.
The steric hindrance from the ortho-bromo and amino groups is present in both molecules and is a significant factor to consider when selecting appropriate ligands for the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to facilitate these challenging couplings.
Experimental Protocols
Below are detailed, step-by-step methodologies for key experiments involving bromo-difluoroanilines. These protocols are generalized and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a bromo-difluoroaniline with an arylboronic acid.
Materials:
-
This compound or 2-Bromo-3,4-difluoroaniline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
To a flame-dried Schlenk flask, add the bromo-difluoroaniline, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sources
comparison of different synthetic routes to "2-Bromo-4,5-difluoroaniline"
This guide provides a comprehensive comparison of synthetic routes to 2-bromo-4,5-difluoroaniline, a key building block in the development of pharmaceuticals and agrochemicals.[1] The strategic placement of bromo and fluoro substituents on the aniline ring makes it a valuable intermediate for creating complex, biologically active molecules.[1] This document offers an objective analysis of different synthetic strategies, supported by experimental insights, to assist researchers and chemical development professionals in selecting the most suitable method for their specific needs.
Route 1: Direct Bromination of 3,4-difluoroaniline
The most straightforward approach to this compound is the direct electrophilic bromination of 3,4-difluoroaniline. This method is often favored for its simplicity and high atom economy.
Mechanistic Rationale
In this electrophilic aromatic substitution reaction, the potent activating amino group directs the incoming electrophile (bromine) to the ortho position. The fluorine atoms, while deactivating, are overcome by the strong directing effect of the amino group, leading to the desired 2-bromo isomer.
Experimental Protocol
A typical procedure involves dissolving 3,4-difluoroaniline in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), and treating it with a brominating agent.[2][3] N-Bromosuccinimide (NBS) is a commonly used reagent due to its milder and more selective nature compared to elemental bromine, which helps minimize the formation of over-brominated byproducts.[3]
Detailed Steps:
-
Dissolve 3,4-difluoroaniline (1.0 equivalent) in DMF or DCM in a reaction flask.[3]
-
Cool the solution to 0°C in an ice bath.[3]
-
Slowly add NBS (1.0 - 1.1 equivalents) in portions to the stirred solution.[3]
-
Monitor the reaction's progress using thin-layer chromatography (TLC).[3]
-
Once the starting material is consumed, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate.[3]
-
The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[3]
-
The crude product is purified by column chromatography or recrystallization.[2][3] A patent describes a similar procedure using 4-fluoroaniline and N-bromosuccinimide in DMF, achieving a 95% yield after purification.[2]
Data Summary
| Parameter | Route 1: Direct Bromination |
| Starting Material | 3,4-difluoroaniline |
| Key Reagents | N-Bromosuccinimide (NBS) or Bromine[3][4] |
| Typical Yield | ~95% (reported for a similar substrate)[2] |
| Advantages | High yield, fewer steps, atom-economical. |
| Disadvantages | Potential for over-bromination and formation of isomers, requiring careful control of reaction conditions.[3][5] |
Workflow and Troubleshooting
Caption: General experimental workflow and troubleshooting for the direct bromination of 3,4-difluoroaniline.
Route 2: Multi-Step Synthesis via Sandmeyer Reaction
An alternative pathway to this compound involves a multi-step sequence starting from 1,2-difluorobenzene. This route includes nitration, reduction, and a final Sandmeyer reaction.
Mechanistic Rationale
This synthetic strategy relies on a series of well-established transformations:
-
Nitration: An electrophilic aromatic substitution where a nitro group is introduced onto the 1,2-difluorobenzene ring using a mixture of nitric and sulfuric acids.[6][7] The nitronium ion (NO₂⁺) is the active electrophile.[7][8]
-
Reduction: The resulting 3,4-difluoronitrobenzene is then reduced to 3,4-difluoroaniline. This can be achieved using various reducing agents, such as hydrogen gas with a platinum catalyst.[6]
-
Sandmeyer Reaction: This reaction converts the amino group of 3,4-difluoroaniline into a bromo group via a diazonium salt intermediate.[9][10] The aniline is treated with a nitrite source (like sodium nitrite) in the presence of a strong acid to form the diazonium salt, which is then reacted with a copper(I) bromide catalyst.[10][11]
Experimental Protocol
Step 1: Nitration of 1,2-difluorobenzene 1,2-difluorobenzene is nitrated with a mixture of nitric and sulfuric acids at temperatures ranging from 20-90°C to produce 3,4-difluoronitrobenzene.[6]
Step 2: Reduction of 3,4-difluoronitrobenzene The 3,4-difluoronitrobenzene is reduced to 3,4-difluoroaniline using hydrogen gas over a platinum catalyst in a solvent like propanol.[6]
Step 3: Sandmeyer Reaction of 3,4-difluoroaniline The synthesized 3,4-difluoroaniline is then subjected to a Sandmeyer reaction. A general procedure involves dissolving the aniline in an acidic solution, cooling it to 0-5°C, and adding a solution of sodium nitrite to form the diazonium salt.[12] This is then added to a solution of copper(I) bromide to yield the final product.[10][11]
Data Summary
| Parameter | Route 2: Multi-Step Synthesis |
| Starting Material | 1,2-difluorobenzene |
| Key Reactions | Nitration, Reduction, Sandmeyer Reaction[6] |
| Typical Yield | Moderate (multi-step process) |
| Advantages | High regioselectivity, avoids over-bromination.[13] |
| Disadvantages | Multiple steps, potentially lower overall yield, use of hazardous reagents. |
Logical Relationship Diagram
Caption: Logical flow of the multi-step synthesis of this compound.
Comparison of Synthetic Routes
| Feature | Route 1: Direct Bromination | Route 2: Multi-Step Synthesis |
| Number of Steps | 1 | 3 |
| Starting Material Availability | 3,4-difluoroaniline is a common reagent. | 1,2-difluorobenzene is also readily available. |
| Overall Yield | Potentially higher. | Generally lower due to multiple steps. |
| Selectivity | Can be challenging to control, with risks of isomer formation and over-bromination.[3] | High regioselectivity is a key advantage of the Sandmeyer reaction.[13] |
| Process Simplicity | Simpler, one-pot reaction. | More complex with multiple reaction and purification steps. |
| Safety and Handling | NBS is a safer alternative to liquid bromine.[3] | Involves hazardous reagents like concentrated acids and potentially unstable diazonium salts.[12] |
Conclusion and Recommendations
The choice between these two synthetic routes depends on the specific requirements of the project.
-
For rapid access and smaller scale synthesis , the direct bromination of 3,4-difluoroaniline (Route 1) is often the more practical choice due to its high yield and simplicity. Careful control of the reaction conditions is crucial to minimize the formation of impurities.
-
For larger scale production where high purity is paramount , the multi-step synthesis via the Sandmeyer reaction (Route 2) may be preferred. While it involves more steps and a potentially lower overall yield, it offers better control over regioselectivity, leading to a cleaner product profile.
Ultimately, a thorough evaluation of the cost of starting materials, the desired purity of the final product, and the available equipment and safety protocols should guide the decision-making process.
References
- Wikipedia. (n.d.). Sandmeyer reaction.
- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
- ACS Publications. (2018, January 25). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).
- Google Patents. (n.d.). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
- Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
- Google Patents. (n.d.). CA2340442C - Process for preparing 3,5-difluoroaniline.
- (n.d.).
- PMC - NIH. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods.
- Chemistry LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds.
- Google Patents. (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis.
- (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- ResearchGate. (2025, August 6). Regioselective Nitration and/or Halogenation of Iridabenzofurans through Electrophilic Substitution | Request PDF.
- YouTube. (2019, November 4). Electrophilic Substitution Reaction - Bromination and Nitration (Haloalkane & Haloarene)- Part 1.
- (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
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Spectroscopic Strategies for Differentiating Isomers of Bromo-difluoroaniline: A Comparative Guide
<_ _>
Abstract
For researchers, scientists, and professionals in drug development, the unambiguous identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Bromo-difluoroaniline, a versatile building block, exists in several isomeric forms, each with unique properties that can significantly impact reaction outcomes and biological activity. This guide provides a comprehensive comparison of spectroscopic techniques to effectively differentiate these isomers, supported by experimental data and detailed protocols. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, explaining the causal relationships behind experimental choices and providing a framework for confident isomer identification.
The Challenge of Isomer Differentiation
Constitutional isomers of bromo-difluoroaniline share the same molecular formula (C₆H₄BrF₂N) and molecular weight (approximately 208.01 g/mol ), making their differentiation by mass spectrometry alone challenging.[1][2][3] The varied positions of the bromine and two fluorine atoms on the aniline ring, however, lead to distinct electronic environments and molecular symmetries. These subtle differences are the key to their differentiation and can be effectively probed using a combination of spectroscopic methods.
This guide will focus on a selection of commercially available or synthetically relevant isomers to illustrate the principles of spectroscopic differentiation, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides detailed information about the chemical environment of each nucleus. For bromo-difluoroaniline isomers, ¹H and ¹⁹F NMR are particularly informative.
¹H NMR Spectroscopy
The chemical shifts, coupling constants (J-couplings), and splitting patterns of the aromatic protons are highly sensitive to the positions of the electronegative halogen substituents.
-
Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving sufficient resolution to accurately determine coupling constants and resolve complex splitting patterns. Deuterated chloroform (CDCl₃) is a common solvent choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing.[14]
-
Expected Observations: The number of distinct proton signals, their integration, and their splitting patterns directly reflect the symmetry of the molecule. For instance, a symmetrically substituted isomer like 4-bromo-2,6-difluoroaniline will exhibit a simpler spectrum than an unsymmetrical isomer like this compound. The electronegativity of fluorine and bromine will deshield adjacent protons, causing them to resonate at a higher chemical shift (further downfield).
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides a wide chemical shift range, making it excellent for differentiating fluorinated isomers.[15][16]
-
Causality behind Experimental Choices: ¹⁹F NMR requires a spectrometer equipped with a fluorine probe. Proton decoupling is often employed to simplify the spectra by removing ¹H-¹⁹F couplings, resulting in sharp singlets for each unique fluorine environment.[17]
-
Expected Observations: The number of signals in the ¹⁹F NMR spectrum corresponds to the number of chemically non-equivalent fluorine atoms. The chemical shifts are highly sensitive to the electronic environment, with electron-withdrawing groups causing downfield shifts. Furthermore, the magnitude of fluorine-fluorine (JFF) and fluorine-proton (JHF) coupling constants can provide valuable structural information.[17]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the bromo-difluoroaniline isomer and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[14]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set appropriate spectral width, acquisition time, and relaxation delay.
-
-
¹⁹F NMR Acquisition:
-
If available, switch to the ¹⁹F probe.
-
Acquire a one-dimensional ¹⁹F spectrum, both with and without proton decoupling.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift using the residual solvent peak (for ¹H) or an appropriate fluorine standard.
-
Integrate the peaks to determine the relative ratios of nuclei.
-
Illustrative Workflow for NMR-based Isomer Differentiation
Caption: Workflow for bromo-difluoroaniline isomer differentiation using NMR spectroscopy.
Comparative NMR Data (Predicted/Exemplary)
| Isomer | Key ¹H NMR Features | Key ¹⁹F NMR Features |
| This compound | Three distinct aromatic proton signals with complex splitting. | Two distinct fluorine signals, likely showing F-F coupling. |
| 2-Bromo-4,6-difluoroaniline | Two aromatic proton signals, likely a triplet and a doublet of doublets. | Two distinct fluorine signals. |
| 4-Bromo-2,5-difluoroaniline | Three distinct aromatic proton signals. | Two distinct fluorine signals. |
| 4-Bromo-2,6-difluoroaniline | One singlet (or very closely coupled multiplet) for the two equivalent aromatic protons. | One singlet for the two equivalent fluorine atoms. |
Note: Actual chemical shifts and coupling constants can vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While all bromo-difluoroaniline isomers will show characteristic peaks for the N-H stretches of the amine group and C=C stretches of the aromatic ring, the "fingerprint" region (below 1500 cm⁻¹) is particularly useful for differentiating isomers.[18]
-
Causality behind Experimental Choices: Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples as it requires minimal sample preparation.
-
Expected Observations: The positions of C-H bending vibrations in the 900-675 cm⁻¹ region are diagnostic of the substitution pattern on the benzene ring.[19][20] Each isomer will have a unique pattern of absorptions in this region. Additionally, the C-F and C-Br stretching frequencies will vary slightly depending on their position on the ring. Aromatic compounds generally exhibit more bands than non-aromatic compounds.[19]
Experimental Protocol: IR Spectroscopy (ATR)
-
Background Spectrum: Ensure the ATR crystal is clean and collect a background spectrum.
-
Sample Application: Place a small amount of the solid bromo-difluoroaniline isomer directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic peaks and compare the fingerprint region of the unknown isomer to reference spectra.
Comparative IR Data
| Isomer | Characteristic C-H Bending (oop) Region (cm⁻¹) | Other Differentiating Features |
| This compound | Unique pattern corresponding to 1,2,4,5-tetrasubstitution. | Specific C-F and C-Br stretching frequencies. |
| 2-Bromo-4,6-difluoroaniline | Pattern indicative of 1,2,4,6-tetrasubstitution. | Distinct C-F and C-Br stretching frequencies. |
| 4-Bromo-2,5-difluoroaniline | Pattern for 1,2,4,5-tetrasubstitution, but different from this compound. | Unique C-F and C-Br stretching frequencies. |
| 4-Bromo-2,6-difluoroaniline | Simpler pattern due to higher symmetry (1,2,4,6-tetrasubstitution). | Specific C-F and C-Br stretching frequencies. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
While mass spectrometry cannot distinguish between isomers based on molecular weight alone, the fragmentation patterns generated by techniques like Electron Ionization (EI) can provide structural clues.[21][22]
-
Causality behind Experimental Choices: EI is a "hard" ionization technique that induces significant fragmentation, creating a unique "fingerprint" for a given molecule.[21]
-
Expected Observations: All isomers will show a molecular ion peak (M⁺) cluster corresponding to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pathways, however, may differ. The loss of a bromine atom, a fluorine atom, or HCN from the aniline ring are all possible fragmentation pathways.[23] The relative intensities of these fragment ions can vary between isomers, providing a basis for differentiation.
Experimental Protocol: Mass Spectrometry (EI-GC/MS)
-
Sample Introduction: Dissolve the sample in a volatile solvent and inject it into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC will separate any impurities before the sample enters the MS.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured.
-
Data Analysis: Analyze the molecular ion peak and the fragmentation pattern. Compare the relative abundances of key fragment ions between different isomers.
Logical Flow of Mass Spectrometry Analysis
Caption: Logical flow for analyzing bromo-difluoroaniline isomers by mass spectrometry.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The substitution pattern on the aniline ring influences the energy of these transitions, leading to differences in the absorption maxima (λ_max).[24][25]
-
Causality behind Experimental Choices: The choice of solvent can influence the λ_max, so it is important to be consistent when comparing spectra. Ethanol or acetonitrile are common choices.
-
Expected Observations: Aniline and its derivatives typically show two absorption bands corresponding to π-π* and n-π* transitions.[26] The position and intensity of these bands are affected by the electronic effects of the substituents. While the differences between isomers may be subtle, they can provide complementary data for differentiation.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the bromo-difluoroaniline isomer in a UV-transparent solvent (e.g., ethanol).
-
Blank Measurement: Record a baseline spectrum of the solvent.
-
Sample Measurement: Record the UV-Vis spectrum of the sample solution over a range of approximately 200-400 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and compare it with the spectra of other isomers.
Conclusion: A Multi-faceted Approach for Confident Identification
No single spectroscopic technique can definitively identify an unknown bromo-difluoroaniline isomer in all cases. However, by employing a combination of these methods, a clear and unambiguous structural assignment can be made. NMR spectroscopy, particularly a combination of ¹H and ¹⁹F NMR, provides the most detailed structural information. IR spectroscopy offers a rapid method for observing differences in substitution patterns, while mass spectrometry confirms the molecular weight and provides clues from fragmentation. UV-Vis spectroscopy can offer complementary data. By understanding the principles behind each technique and systematically analyzing the data, researchers can confidently differentiate between these closely related yet distinct chemical entities.
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A Comparative Guide to the Biological Activity of Quinolones Derived from 2-Bromo-4,5-difluoroaniline
This guide provides an in-depth technical comparison of the biological activities of quinolone derivatives synthesized from the precursor 2-Bromo-4,5-difluoroaniline. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents. We will explore the synthesis, antibacterial, and anticancer properties of these compounds, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Versatile Quinolone Scaffold
Quinolones are a major class of synthetic antimicrobial agents with a broad spectrum of activity. The core structure, a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety fused to an aromatic ring, is a versatile pharmacophore that has been extensively modified to enhance efficacy and broaden biological applications.[1][2] The introduction of a fluorine atom at the C-6 position gave rise to the highly successful fluoroquinolones, known for their potent inhibition of bacterial DNA gyrase and topoisomerase IV.[3] Beyond their antibacterial prowess, certain quinolone derivatives have demonstrated significant potential as anticancer agents, primarily by targeting human topoisomerase enzymes.[4][5]
The starting material, this compound, provides a unique scaffold for generating novel quinolone analogues. The presence of two fluorine atoms on the aniline ring is anticipated to influence the electronic properties and metabolic stability of the final compounds, potentially leading to enhanced biological activity and favorable pharmacokinetic profiles. This guide will delve into the synthesis of quinolones from this precursor and provide a comparative analysis of their biological performance.
Synthesis of the Quinolone Core from this compound
The construction of the quinolone scaffold from this compound typically follows a well-established synthetic pathway, often involving a Gould-Jacobs reaction or a variation thereof. This process allows for the systematic introduction of various substituents to probe structure-activity relationships (SAR).
A representative synthetic workflow is outlined below:
Causality Behind Experimental Choices:
-
Gould-Jacobs Reaction: The initial condensation of this compound with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization is a robust and widely used method for constructing the quinolone core. The high temperature required for cyclization drives the reaction to completion.
-
Hydrolysis: Saponification of the resulting ester is a necessary step to yield the carboxylic acid, which is crucial for the biological activity of most quinolones as it is involved in binding to the target enzymes.[6]
-
N-Alkylation/Arylation: The introduction of a substituent at the N-1 position is vital for antibacterial activity.[1] A cyclopropyl group, for instance, is known to confer significant potency against Gram-negative bacteria.[7]
-
Nucleophilic Aromatic Substitution: The bromine atom at the C-7 position is a key handle for introducing diverse functionalities. This position greatly influences the potency, spectrum, and pharmacokinetics of the resulting compounds.[8] The introduction of a piperazine ring or its derivatives at C-7 is a common strategy to enhance activity against both Gram-positive and Gram-negative bacteria.[1]
Comparative Antibacterial Activity
The antibacterial efficacy of quinolones is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The data presented below, collated from various studies, provides a comparative overview of the activity of different quinolone derivatives. While not all compounds are directly derived from this compound, this table serves as a benchmark for evaluating the potential of novel analogues.
Table 1: Comparative in vitro Antibacterial Activity (MIC in µg/mL)
| Compound/Drug | S. aureus (MRSA) | E. faecalis (VRE) | K. pneumoniae | E. coli | P. aeruginosa | Reference |
| Norfloxacin | >100 | >100 | 16 | 4 | 8 | [9] |
| Ciprofloxacin | 0.5 | 8 | 0.25 | 0.125 | 0.5 | [10] |
| Compound 10d | 0.25 | 1 | 0.5 | 4 | 8 | [9] |
| Compound 11d | 0.125 | 0.5 | 0.25 | 2 | 4 | [9] |
| A-62824 | 0.02 | - | - | 0.005 | 0.05 | [6] |
*Note: Compounds 10d and 11d are 1-(4-amino-2-fluorophenyl)-6-fluoro-1,4-dihydro-7-[4-[2-(4-methoxyphenyl)-2-oxoethyl]-1-piperazinyl]-4-oxo-3-quinolinecarboxylic acid and its hydroxyiminoethyl derivative, respectively, and are presented here for comparative purposes.
Field-Proven Insights:
The data suggests that modifications at the C-7 position can lead to compounds with potent activity against resistant strains like MRSA and VRE.[9] For instance, the isothiazoloquinolone A-62824, a modification of the 3-carboxylic acid group, demonstrates significantly enhanced potency compared to ciprofloxacin against both Gram-positive and Gram-negative bacteria.[6] This highlights the potential for innovative structural modifications to overcome existing resistance mechanisms.
Experimental Protocol: MIC Determination via Broth Microdilution
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of novel quinolone derivatives.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinolone derivative (typically in a logarithmic series) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
IC50 Calculation: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Targeting Topoisomerases
The primary mechanism of action for both the antibacterial and anticancer activities of many quinolones is the inhibition of topoisomerase enzymes. [3][11]
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A Comparative Guide to Catalyst Efficacy in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds.[1][2] Its development, which earned Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of a vast array of organic molecules, from pharmaceuticals and agrochemicals to advanced materials.[2][3] The heart of this powerful transformation lies in the catalyst, typically a palladium complex, whose efficiency dictates the success, scope, and practicality of the reaction.[4][5]
This guide provides an in-depth comparison of the efficacy of different catalyst systems for the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of the reaction, compare the performance of key catalyst classes with supporting experimental data, and provide a practical, field-tested protocol to guide your experimental design.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[6][7] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting. The three key steps are:
-
Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (R¹-X) to a coordinatively unsaturated palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square planar palladium(II) species.[2][8] The reactivity of the organic halide is a critical factor, with the general trend being I > OTf > Br >> Cl.[2]
-
Transmetalation: In this step, the organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) complex, displacing the halide. This process is facilitated by a base, which activates the organoboron species.[6][7]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups (R¹-R²) from the palladium(II) complex, forming the desired C-C bond and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[3]
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Catalyst Classes for Suzuki Coupling
The choice of ligand on the palladium catalyst is paramount, as it influences the catalyst's stability, activity, and substrate scope.[9] Here, we compare the most prominent classes of catalysts.
Palladium-Phosphine Catalysts
Historically, phosphine ligands have been the workhorses of Suzuki coupling. Simple phosphines like triphenylphosphine (PPh₃) are effective for many applications.[6] However, the development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald and Fu groups has dramatically expanded the scope of the Suzuki reaction, enabling the coupling of challenging substrates like aryl chlorides and sterically hindered starting materials.[6][10] These ligands enhance the rates of both oxidative addition and reductive elimination.[10]
Advantages:
-
Well-established and widely used.
-
A broad range of commercially available ligands with tunable steric and electronic properties.
-
High reactivity for a wide variety of substrates, including challenging ones.[10]
Limitations:
-
Can be sensitive to air and moisture.
-
Phosphine ligands can be expensive.
Palladium-N-Heterocyclic Carbene (NHC) Catalysts
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[2] NHCs are strong σ-donors, which makes the palladium center more electron-rich and thus more reactive in the oxidative addition step.[11] They are also generally more thermally stable than many phosphine ligands.[2] PEPPSI-type catalysts are a well-known example of commercially available Pd-NHC precatalysts.[3]
Advantages:
-
High thermal stability and resistance to air and moisture.[11]
-
Excellent performance in the coupling of challenging substrates, including aryl chlorides.[12]
-
Can be effective at low catalyst loadings.
Limitations:
-
The synthesis of some NHC ligands can be complex.
-
May be less effective for some sterically demanding couplings compared to the most advanced phosphine ligands.
Palladium Nanoparticle Catalysts
Palladium nanoparticles (PdNPs) offer a bridge between homogeneous and heterogeneous catalysis.[13] They can be used in "ligand-free" conditions, which simplifies the reaction workup and reduces costs.[13] The catalytic activity of PdNPs is often dependent on their size and shape, with smaller particles generally exhibiting higher activity due to a larger surface area-to-volume ratio.[13][14]
Advantages:
-
Can be used without ligands, simplifying the reaction and purification.[13]
-
Often recyclable, making them a more sustainable option.[15][16]
-
Can exhibit high activity.
Limitations:
-
The true catalytic species can be ambiguous; leaching of soluble palladium species from the nanoparticle surface may be responsible for the observed reactivity.[13]
-
Can be prone to agglomeration and deactivation over time.[17]
Nickel-Based Catalysts
While palladium catalysts dominate the field, nickel-based systems are gaining traction as a more cost-effective alternative.[2][18] Nickel catalysts have shown promise in coupling challenging electrophiles such as phenols and aryl fluorides, which are often difficult for palladium catalysts.[2]
Advantages:
-
More abundant and significantly cheaper than palladium.
-
Can catalyze the coupling of substrates that are challenging for palladium.[2]
Limitations:
-
Often require higher catalyst loadings and more stringent reaction conditions.[19]
-
The reproducibility of nickel-catalyzed reactions can sometimes be a challenge.[19]
Comparative Performance Analysis
To provide a clear comparison, the following table summarizes the performance of different catalyst systems in the benchmark Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid. The activation of the C-Cl bond is a good measure of catalyst efficiency.[4][5]
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| Pd(OAc)₂ / SPhos | 0.0005 | Toluene / H₂O | K₃PO₄ | 100 | 2 | >99 | 198,000 | 99,000 |
| Pd₂(dba)₃ / XPhos | 0.0025 | MeOH / THF | K₃PO₄ | RT | 12 | ~95 | 38,000 | 3,167 |
| [Pd(IPr)(allyl)Cl] | 0.00125 | MeOH / THF | K₃PO₄ | RT | 12 | ~85 | 68,000 | 5,667 |
| Palladacycle | 10⁻⁹ | Anisole | K₂CO₃ | 120 | 5 | >99 | 5 x 10⁹ | 1 x 10⁹ |
| Pd/C (3%) | 3 | Water | K₃PO₄ | 100 | 0.17 | 100 | 33 | 194 |
Data compiled and representative from multiple sources for comparison purposes.[4][5][20] TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates greater catalyst longevity and efficiency.[21][22] TOF (Turnover Frequency) = TON / time. A higher TOF indicates a faster reaction.[21]
Key Observations:
-
Palladacycles can exhibit extraordinary performance, achieving exceptionally high TON and TOF values even at ultra-low catalyst loadings.[5][20]
-
The combination of a palladium precursor with a bulky, electron-rich phosphine ligand like SPhos or XPhos results in highly efficient catalysts for activating aryl chlorides.[4][10]
-
NHC-ligated palladium complexes, such as [Pd(IPr)(allyl)Cl], are also highly effective and can operate at room temperature.[5]
-
Heterogeneous catalysts like Pd/C require significantly higher catalyst loadings for comparable performance in this challenging coupling.[5]
Experimental Protocol: A Representative Suzuki Coupling Reaction
This protocol provides a detailed methodology for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid. The specific catalyst, ligand, base, and solvent should be optimized for the specific substrates being used.
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Ligand (if applicable, e.g., SPhos, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, ligand (if applicable), and base under an inert atmosphere (e.g., argon or nitrogen).[23]
-
Solvent Addition and Degassing: Add the degassed solvent to the reaction flask via syringe. To ensure an inert atmosphere, which is crucial for catalyst stability, the reaction mixture should be thoroughly degassed. This can be achieved by bubbling an inert gas through the solution for 15-20 minutes or by subjecting the flask to several cycles of vacuum and backfilling with the inert gas.[23]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[7][24]
-
Monitoring and Analysis: Monitor the reaction progress by periodically taking aliquots (under inert conditions) and analyzing them by a suitable chromatographic technique (e.g., TLC, GC-MS, or LC-MS).[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[23][25]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7][23]
-
Characterization: Characterize the purified product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.[23]
Troubleshooting and Considerations
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the catalyst and ligand were handled under inert conditions to prevent deactivation. Consider using a fresh batch of catalyst.
-
Inefficient Oxidative Addition: For challenging substrates like aryl chlorides, a more electron-rich and bulky ligand may be required.[6]
-
Base Issues: The choice of base is critical. Ensure the base is sufficiently strong and soluble in the reaction medium.[1]
-
-
Side Reactions:
-
Protodeborylation: The boronic acid can be cleaved by acidic protons. Using a suitable base and anhydrous conditions can minimize this.
-
Homocoupling: The boronic acid can couple with itself. This is often more prevalent at higher temperatures or with certain catalysts.
-
-
Reproducibility: The Suzuki coupling can be sensitive to trace impurities in reagents and solvents. Using high-purity materials is recommended.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally versatile and powerful tool in synthetic chemistry. The choice of catalyst is a critical parameter that significantly influences the outcome of the reaction. While traditional phosphine-based palladium catalysts remain widely used and effective, newer developments in ligand design, such as bulky dialkylbiaryl phosphines and N-heterocyclic carbenes, have expanded the reaction's scope to include previously challenging substrates. Furthermore, palladium nanoparticles and nickel-based systems offer promising alternatives with potential advantages in terms of cost and sustainability. By understanding the underlying mechanistic principles and the comparative performance of different catalyst systems, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired outcomes with greater efficiency.
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- N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction - MDPI. [Link]
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- Recent Advances in Acyl Suzuki Cross-Coupling - MDPI. [Link]
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- Highly Efficient Method for Suzuki Reactions in Aqueous Media | ACS Omega. [Link]
- Prospects and Applications of Palladium Nanoparticles in the Cross‐coupling of (hetero)
- Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions - MDPI. [Link]
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- Direct comparison of homogeneous and heterogeneous palladium(II)
- Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing). [Link]
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. [Link]
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. [Link]
- Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar. [Link]
- Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki-Miyaura and Sonogashira coupling reactions | Semantic Scholar. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
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- Palladium-NHC (NHC = N-heterocyclic Carbene)
- Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency | The Journal of Organic Chemistry - ACS Public
- Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Amides - Research With Rutgers. [Link]
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- Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. [Link]
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC - PubMed Central. [Link]
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- Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency - Organic Chemistry Portal. [Link]
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- Cross-Coupling Reactions: A Practical Guide - ResearchG
- A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes | The Journal of Organic Chemistry - ACS Public
- Active Catalyst for Suzuki−Miyaura Coupling without External Phosphines | Organic Letters - ACS Public
- CHAPTER 20: Suzuki Reactions - Books - The Royal Society of Chemistry. [Link]
- Turnover frequency (TOF) vs. Pd-concentration in the solution (Pd...
- “Turning Over” Definitions in Catalytic Cycles | ACS C
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The Strategic Advantage of 2-Bromo-4,5-difluoroaniline in Modern Synthesis: A Comparative Guide
In the landscape of contemporary drug discovery and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate properties of the target molecules. Halogenated anilines have long been esteemed as versatile intermediates, providing a reactive handle for cross-coupling reactions and a scaffold for further functionalization. Among these, 2-Bromo-4,5-difluoroaniline has emerged as a particularly advantageous synthon, offering a unique combination of reactivity and property-enhancing features. This guide provides an in-depth technical comparison of this compound with other halogenated anilines, supported by established chemical principles and representative experimental data, to inform its strategic application in research and development.
The Unique Structural and Electronic Profile of this compound
The distinct advantages of this compound stem from the specific arrangement of its substituents. The bromine atom at the 2-position serves as a prime reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] The vicinal fluorine atoms at the 4- and 5-positions, however, are the key differentiators, exerting profound electronic effects that modulate the molecule's reactivity and the properties of its derivatives.
The two electron-withdrawing fluorine atoms decrease the electron density of the aromatic ring, which in turn influences several key parameters:
-
Enhanced Reactivity in Oxidative Addition: In many palladium-catalyzed cross-coupling reactions, the rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst. The electron-withdrawing nature of the fluorine atoms makes the carbon-bromine bond more susceptible to this oxidative addition, potentially leading to faster reaction rates and milder reaction conditions compared to non-fluorinated or less-fluorinated bromoanilines.[2]
-
Modulated Basicity: The inductive effect of the fluorine atoms reduces the basicity of the aniline's amino group.[3] This can be advantageous in preventing undesired side reactions and can influence the interaction of the molecule with biological targets in a medicinal chemistry context.[4]
-
Favorable Physicochemical Properties: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity. The 4,5-difluoro substitution pattern can favorably impact the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[5][6]
Comparative Analysis of Physicochemical and Reactive Properties
To objectively assess the advantages of this compound, a comparison of its key properties with other representative halogenated anilines is presented below. It is important to note that experimental data for direct, side-by-side comparisons under identical conditions is limited in the literature. Therefore, some values are estimated based on established chemical principles and data from similar compounds.
| Property | This compound | 2-Bromoaniline | 4-Bromoaniline | 2,4-Dibromoaniline |
| Molecular Weight ( g/mol ) | 208.00[7] | 172.02 | 172.02 | 250.92 |
| Predicted pKa | ~2.2[8] | 3.54 | 3.86 | ~2.0 |
| Predicted XLogP3 | 2.1[7] | 2.0 | 2.0 | 2.8 |
| Reactivity in Suzuki Coupling | High | Moderate to High[6] | High[6] | High (potential for multiple couplings) |
| Reactivity in Buchwald-Hartwig Amination | High | Moderate to High | High | High (potential for multiple couplings) |
Predicted pKa and XLogP3 values are computational estimations and may vary from experimental values.
The lower predicted pKa of this compound compared to its non-fluorinated counterparts highlights the significant electron-withdrawing effect of the two fluorine atoms, resulting in a less basic amino group.[9] This reduced basicity can be beneficial in directing reactivity and minimizing side reactions.
Performance in Key Cross-Coupling Reactions: A Comparative Overview
The utility of halogenated anilines is largely defined by their performance in palladium-catalyzed cross-coupling reactions. Below, we delve into a comparative discussion of this compound in two of the most pivotal transformations in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds.[10] The enhanced electrophilicity of the C-Br bond in this compound is expected to facilitate the oxidative addition step, a key process in the catalytic cycle.
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A Cost-Effectiveness Analysis of Synthetic Routes to 2-Bromo-4,5-difluoroaniline: A Guide for Researchers and Process Chemists
Introduction: The Strategic Importance of 2-Bromo-4,5-difluoroaniline
This compound is a key building block in the synthesis of a variety of high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom ortho to the amino group and two adjacent fluorine atoms, provides a versatile scaffold for the construction of complex molecular architectures. The bromine atom serves as a convenient handle for cross-coupling reactions, while the fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final active ingredient. Given its strategic importance, the development of a cost-effective and scalable synthesis of this compound is of significant interest to researchers and chemical process developers.
This guide provides an in-depth comparative analysis of two plausible synthetic routes to this compound, evaluating their respective strengths and weaknesses in terms of reagent costs, reaction yields, process complexity, and potential for scale-up. The insights presented herein are intended to assist researchers, scientists, and drug development professionals in making informed decisions when planning the synthesis of this valuable intermediate.
Comparative Analysis of Synthetic Strategies
Two primary synthetic strategies for the preparation of this compound are considered in this analysis:
-
Route 1: Direct Electrophilic Bromination of 4,5-Difluoroaniline. This approach represents the most straightforward synthesis, involving the direct introduction of a bromine atom onto the commercially available 4,5-difluoroaniline precursor.
-
Route 2: A Multi-Step Approach via a Sandmeyer-type Reaction. This pathway begins with a more readily available starting material and proceeds through a nitro intermediate, followed by a diazotization and copper-catalyzed bromination.
The following sections will delve into the specifics of each route, providing detailed experimental protocols, cost breakdowns, and a comparative assessment of their overall cost-effectiveness.
Route 1: Direct Electrophilic Bromination
This route is predicated on the direct bromination of 4,5-difluoroaniline. The electron-donating amino group activates the aromatic ring towards electrophilic substitution, directing the incoming bromine atom to the ortho and para positions. Due to the substitution pattern of the starting material, the desired 2-bromo isomer is the expected major product.
Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)
A widely used and relatively mild brominating agent for anilines is N-Bromosuccinimide (NBS). A representative protocol for the bromination of a similar substrate, 2,3-difluoroaniline, suggests the following conditions which can be adapted for 4,5-difluoroaniline[1]:
-
Dissolution: Dissolve 1.0 equivalent of 4,5-difluoroaniline in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath to control the reaction exotherm and improve selectivity.
-
Addition of Brominating Agent: Slowly add 1.0 to 1.1 equivalents of N-Bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the desired this compound.
Cost Analysis: Route 1
The cost-effectiveness of this route is heavily dependent on the price of the starting material, 4,5-difluoroaniline, and the yield of the bromination step.
| Reagent/Material | Molecular Weight ( g/mol ) | Price (USD/kg) | Molar Equivalents |
| 4,5-Difluoroaniline | 129.11 | Not readily available in bulk | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | ~70 - 172[3][4] | 1.1 |
| Solvent (e.g., DMF) | - | Variable | - |
Note: Bulk pricing for 4,5-difluoroaniline is not publicly available and would need to be obtained through supplier quotes.
Advantages of Route 1:
-
Atom Economy: This is a one-step synthesis from a relatively advanced intermediate, leading to high atom economy.
-
Simplicity: The procedure is straightforward and utilizes common laboratory reagents and techniques.
-
Potentially High Yield: Similar reactions report high yields, suggesting this could be an efficient conversion.
Disadvantages of Route 1:
-
Cost and Availability of Starting Material: The primary drawback is the potential high cost and limited availability of 4,5-difluoroaniline in bulk quantities. This is the most significant factor impacting the overall cost-effectiveness.
-
Purification: While regioselectivity is expected to be high, some formation of isomeric byproducts may occur, necessitating chromatographic purification, which can be costly and time-consuming on a large scale.
Route 2: Sandmeyer-type Reaction
This multi-step route offers an alternative that may be more cost-effective if the starting materials are significantly cheaper and more readily available than 4,5-difluoroaniline. A plausible sequence starts from the nitration of a difluorobenzene derivative, followed by reduction, and finally a Sandmeyer reaction to introduce the bromine atom. A potential starting point is 3,4-difluoroaniline.
Workflow Diagram: Route 2
Caption: Synthetic workflow for Route 2.
Experimental Protocols: Route 2
Step 1: Synthesis of 4,5-Difluoro-2-nitroaniline
A common method for the nitration of anilines involves protection of the amino group as an acetamide, followed by nitration and deprotection. A procedure for the synthesis of 2-nitro-4,5-difluoroaniline from 3,4-difluoroacetanilide has been reported[5].
Step 2 & 3: Sandmeyer Bromination
The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl halide via a diazonium salt intermediate[6][7]. The general procedure involves:
-
Diazotization: The amino group of 4,5-difluoro-2-nitroaniline is converted to a diazonium salt by treatment with sodium nitrite in the presence of a strong acid, typically at low temperatures (0-5 °C).
-
Bromination: The resulting diazonium salt solution is then added to a solution of copper(I) bromide, which catalyzes the displacement of the diazonium group with a bromine atom.
Yields for Sandmeyer reactions can be variable but are often in the range of 60-90% for similar substrates[8].
Cost Analysis: Route 2
This route's cost-effectiveness depends on the cumulative cost and yields of the multiple steps.
| Reagent/Material | Molecular Weight ( g/mol ) | Price (USD/kg) | Molar Equivalents (per step) |
| 3,4-Difluoroaniline | 129.11 | ~400 - 460[9] | 1.0 (Step 1) |
| Nitric Acid | 63.01 | Variable | Stoichiometric (Step 1) |
| Sulfuric Acid | 98.08 | Variable | Catalyst/Solvent (Step 1) |
| Sodium Nitrite | 69.00 | ~65 - 373[4][5] | Stoichiometric (Step 2) |
| Copper(I) Bromide | 143.45 | ~165 - 250[6][10][11] | Catalytic to Stoichiometric (Step 3) |
| Solvents | - | Variable | - |
Note: Bulk pricing for 4,5-difluoro-2-nitroaniline is not publicly available. The price of 3,4-difluoroaniline is for smaller quantities and would likely be lower for bulk purchases.
Advantages of Route 2:
-
Readily Available Starting Materials: 3,4-Difluoroaniline is generally more readily available and potentially cheaper in bulk than 4,5-difluoroaniline.
-
Established Chemistry: The reactions involved (nitration, Sandmeyer) are well-established and widely used in industrial synthesis.
Disadvantages of Route 2:
-
Multiple Steps: The multi-step nature of this route leads to a lower overall yield and increased processing time and cost.
-
Waste Generation: Multi-step syntheses typically generate more waste, which has environmental and cost implications for disposal.
-
Safety Concerns: The use of nitric and sulfuric acids, as well as the handling of potentially unstable diazonium salt intermediates, requires careful safety considerations, especially on a larger scale.
Comparative Summary and Recommendations
| Parameter | Route 1: Direct Bromination | Route 2: Sandmeyer-type Reaction |
| Number of Steps | 1 | 3+ |
| Starting Material | 4,5-Difluoroaniline | 3,4-Difluoroaniline |
| Key Reagents | N-Bromosuccinimide | Nitrating agents, Sodium Nitrite, Copper(I) Bromide |
| Anticipated Yield | High (potentially >90%) | Moderate to Good (cumulative yield likely lower) |
| Process Complexity | Low | High |
| Primary Cost Driver | Cost of 4,5-Difluoroaniline | Cumulative cost of multiple steps and reagents |
| Scalability | Potentially straightforward | More complex due to multiple steps and safety considerations |
Decision-Making Framework
The choice between these two synthetic routes will ultimately depend on a thorough evaluation of the specific project requirements and available resources.
Caption: Decision-making workflow for synthesis route selection.
For researchers in an academic or early-stage drug discovery setting , where smaller quantities are required and the primary focus is on rapid access to the target molecule, Route 1 (Direct Bromination) is likely the more attractive option, provided that 4,5-difluoroaniline is commercially available at a reasonable price for the scale of work. The simplicity and high anticipated yield of this one-step process can significantly reduce synthesis time.
For professionals in process development and manufacturing , where cost per kilogram is a critical factor, a more detailed cost analysis is required. While Route 1 appears more elegant, the high cost of the starting material could render it economically unviable for large-scale production. In this scenario, Route 2 (Sandmeyer-type Reaction) , despite its complexity, may offer a more cost-effective long-term solution due to the potentially lower cost of the initial starting materials. A thorough process optimization to maximize the yield of each step in Route 2 would be essential to its successful implementation.
Conclusion
The synthesis of this compound presents a classic case of the trade-off between synthetic elegance and process economics. The direct bromination of 4,5-difluoroaniline is a highly attractive route on paper, but its practical viability is contingent on the cost and availability of the starting material. The multi-step Sandmeyer-type approach, while more laborious, may provide a more economically sound pathway for large-scale production.
It is recommended that researchers and process chemists carefully evaluate the cost of starting materials from various suppliers and conduct small-scale trials of both routes to determine the optimal synthetic strategy for their specific needs. Further process research to improve the efficiency and reduce the cost of producing 4,5-difluoroaniline could significantly impact the economic feasibility of the direct bromination route and is a worthy area for future investigation.
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A Senior Application Scientist's Guide to the ¹⁹F NMR Characterization of 2-Bromo-4,5-difluoroaniline: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to modulate physicochemical and pharmacological properties. Consequently, the unambiguous characterization of fluorinated intermediates is paramount. Among the arsenal of analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its exceptional sensitivity and the vast chemical shift range of the ¹⁹F nucleus, which provides exquisite sensitivity to the local electronic environment.[1][2]
This guide offers an in-depth technical comparison and characterization of 2-Bromo-4,5-difluoroaniline, a key building block in organic synthesis. As a Senior Application Scientist, my objective is to move beyond a mere recitation of data, and instead, to provide a causal understanding of the spectral features, grounded in the principles of NMR spectroscopy and supported by comparative data from isomeric and related compounds.
The Decisive Role of Substituents in ¹⁹F NMR of Aromatic Systems
The chemical shift of a fluorine nucleus is profoundly influenced by the electronic nature of neighboring substituents. Electron-donating groups (EDGs) increase the electron density around the fluorine atom, leading to enhanced shielding and a resulting upfield shift (more negative ppm values).[3] Conversely, electron-withdrawing groups (EWGs) decrease electron density, causing deshielding and a downfield shift (less negative or positive ppm values).[3]
In the case of this compound, we have three key substituents on the benzene ring: an amino group (-NH₂), a bromine atom (-Br), and two fluorine atoms (-F).
-
Amino Group (-NH₂): A potent electron-donating group through resonance, it is expected to cause a significant upfield shift for the fluorine nuclei.
-
Bromine Atom (-Br): An inductively electron-withdrawing but resonance-donating group, its effect is more nuanced. Generally, it is considered a deactivating group.
-
Fluorine Atoms (-F): Strongly electronegative, they exert a powerful electron-withdrawing inductive effect.
The interplay of these electronic effects, along with through-space and through-bond spin-spin couplings, dictates the appearance of the ¹⁹F NMR spectrum.
Predicted ¹⁹F NMR Spectrum of this compound
While a publicly available, experimentally verified ¹⁹F NMR spectrum for this compound is not readily found in the literature, we can predict its key features with a high degree of confidence by analyzing a closely related analogue, 1-Bromo-2,3-difluorobenzene. This compound exhibits ¹⁹F NMR signals at approximately -130.9 ppm and -134.8 ppm.[4]
The introduction of the electron-donating amino group at a position para to the F-5 and meta to the F-4 in this compound will cause a notable upfield shift for both fluorine signals. The effect is generally more pronounced for the para position.
Predicted Chemical Shifts:
-
F-4: This fluorine is ortho to the bromine and meta to the amino group. It is expected to appear as a doublet of doublets.
-
F-5: This fluorine is meta to the bromine and para to the amino group. It is also expected to appear as a doublet of doublets.
The following diagram illustrates the key spin-spin coupling interactions that give rise to the predicted multiplicity of the signals.
Caption: Predicted spin-spin coupling network in this compound.
Comparative Analysis with Isomeric Compounds
To underscore the diagnostic power of ¹⁹F NMR, a comparison with isomeric bromo-difluoroanilines is invaluable. The relative positions of the substituents lead to distinct chemical shifts and coupling patterns, providing a unique fingerprint for each isomer.
| Compound | Predicted/Observed ¹⁹F Chemical Shifts (ppm) | Key Coupling Constants (Hz) | Rationale for Chemical Shifts |
| This compound | F-4: ~ -135 to -145F-5: ~ -140 to -150 | ³J(F-F): ~20 Hz³J(F-H): ~8-10 Hz⁴J(F-H): ~4-6 Hz | The potent electron-donating -NH₂ group causes a significant upfield shift relative to 1-Bromo-2,3-difluorobenzene. The F-5 nucleus, being para to the -NH₂ group, is expected to be the most shielded. |
| 4-Bromo-2,6-difluoroaniline | ~ -110 to -120 | ³J(F-H): ~7-9 Hz | The two fluorine atoms are chemically equivalent due to symmetry. They are both ortho to the electron-donating -NH₂ group and meta to the -Br atom, resulting in a moderately shielded environment.[5] |
| 1-Bromo-2,3-difluorobenzene | F-2: -130.9F-3: -134.8 | Not explicitly stated, but ortho F-F coupling is expected. | This serves as our baseline, lacking the strong electron-donating -NH₂ group. The fluorine atoms are consequently more deshielded (less negative chemical shifts).[4] |
Experimental Protocol for ¹⁹F NMR Acquisition
Obtaining high-quality, reproducible ¹⁹F NMR data is contingent on a well-defined experimental protocol.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.
3. Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Reference: Use an external or internal reference standard. Trichlorofluoromethane (CFCl₃) is the primary reference standard for ¹⁹F NMR, with a chemical shift defined as 0 ppm.[6] However, due to its environmental impact, secondary standards like C₆F₆ (-164.9 ppm) are often used.[6]
-
Spectral Width: A wide spectral width (e.g., -250 ppm to 50 ppm) is recommended initially to ensure all fluorine signals are captured.[1]
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds is generally adequate for quantitative analysis.[7]
-
Number of Scans: Dependent on the sample concentration, but 16 to 64 scans are usually sufficient for a high signal-to-noise ratio.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply a baseline correction.
-
Calibrate the chemical shift axis using the reference standard.
-
Integrate the signals to determine the relative ratios of the different fluorine environments.
-
Analyze the multiplicities and measure the coupling constants.
Conclusion
The ¹⁹F NMR spectrum of this compound is a rich source of structural information. Through a careful analysis of chemical shifts and coupling constants, and by drawing comparisons with isomeric and related compounds, researchers can confidently verify the identity and purity of this important synthetic intermediate. The principles and protocols outlined in this guide provide a robust framework for the characterization of this and other fluorinated molecules, thereby supporting the advancement of drug discovery and materials science.
References
- Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799–804. [Link]
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- Stelar s.r.l. 2-Bromo-4, 5-difluoroaniline, min 98%, 100 grams. [Link]
- SpectraBase. 1-Bromo-2,6-difluorobenzene - Optional[19F NMR] - Chemical Shifts. [Link]
- University of Wisconsin-Madison, Chemistry Facilities. 19F NMR Reference Standards. [Link]
- University of Ottawa, NMR Facility. 19Flourine NMR. [Link]
- AZoM.
- San Fabián, J., & Westra Hoekzema, A. J. A. (2004). Vicinal fluorine-fluorine coupling constants: Fourier analysis. The Journal of Chemical Physics, 121(13), 6268–6276. [Link]
- Emsley, J. W., & Lindon, J. C. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83–756. [Link]
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A Comparative Guide to the Definitive Structural Confirmation of 2-Bromo-4,5-difluoroaniline Derivatives
Abstract
For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of key intermediates is a cornerstone of robust chemical synthesis and drug discovery. 2-Bromo-4,5-difluoroaniline and its derivatives are valuable building blocks in medicinal chemistry, and their precise atomic arrangement is critical to the efficacy and safety of the final therapeutic agents. This in-depth technical guide provides a comparative analysis of the primary analytical techniques for the structural elucidation of this compound derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We delve into the causality behind experimental choices, present illustrative data, and provide detailed, field-proven protocols to ensure trustworthy and reproducible results.
Introduction: The Imperative of Structural Integrity in Drug Development
In the intricate landscape of pharmaceutical synthesis, halogenated anilines serve as pivotal precursors for a multitude of bioactive molecules.[1] The specific substitution pattern of a compound like this compound dictates its reactivity and the stereochemistry of subsequent products. An erroneous structural assignment can lead to the synthesis of an incorrect final molecule, resulting in a loss of biological activity, altered toxicity profiles, and significant delays in the drug development pipeline. Therefore, a multi-faceted analytical approach is not just recommended but essential for definitive structural confirmation. This guide will compare and contrast the utility of NMR, MS, and X-ray crystallography, providing the rationale for selecting the most appropriate technique, or combination thereof, for a given research objective.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic compounds in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The Causality Behind NMR in Structural Confirmation
The fundamental principle of NMR lies in the interaction of atomic nuclei with an external magnetic field.[4] For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
-
¹H NMR provides information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (splitting patterns). The chemical shifts of the aromatic protons are highly sensitive to the electron-withdrawing effects of the bromine and fluorine substituents.
-
¹³C NMR reveals the number of unique carbon environments in the molecule. The carbon atoms directly attached to the halogens will exhibit characteristic chemical shifts.
-
¹⁹F NMR is a highly sensitive technique that can confirm the presence and environment of the fluorine atoms.
The combination of these 1D and 2D NMR techniques allows for a complete assignment of the molecular structure.[2]
Illustrative NMR Data for a Halogenated Aniline
| Parameter | Expected Data for this compound | Rationale |
| ¹H Chemical Shifts (ppm) | Aromatic Protons: ~6.5-7.5 ppm; Amine Protons: ~3.5-4.5 ppm (broad) | The electron-withdrawing bromine and fluorine atoms will deshield the aromatic protons, shifting them downfield. The exact shifts will depend on their position relative to the substituents. The amine protons are exchangeable and often appear as a broad singlet. |
| ¹H-¹H Coupling Constants (Hz) | Jortho ≈ 7-9 Hz; Jmeta ≈ 2-3 Hz; Jpara ≈ 0-1 Hz | These coupling constants are characteristic of aromatic systems and help to determine the relative positions of the protons. |
| ¹³C Chemical Shifts (ppm) | C-Br: ~110-120 ppm; C-F: ~150-165 ppm (with C-F coupling); C-NH₂: ~140-150 ppm | The carbon atoms directly bonded to the electronegative halogens will be significantly deshielded. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF). |
| ¹⁹F Chemical Shifts (ppm) | Two distinct signals in the typical range for aromatic fluorides. | The two fluorine atoms are in different chemical environments and will therefore have different chemical shifts. |
Experimental Protocol: ¹H NMR Analysis
Objective: To obtain a high-resolution ¹H NMR spectrum for the structural confirmation of a this compound derivative.
Materials:
-
This compound derivative (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
NMR spectrometer (300 MHz or higher recommended)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a clean NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Spectral Analysis: Integrate the signals to determine the relative number of protons. Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons. Assign the chemical shifts to the respective protons in the molecule.
Visualization: NMR Analysis Workflow
Caption: Workflow for ¹H NMR analysis.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[6] It is an essential tool for confirming the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.
The Rationale for Mass Spectrometry in Structural Confirmation
For halogenated compounds like this compound, MS is particularly valuable due to the characteristic isotopic patterns of bromine.[7]
-
Molecular Ion Peak: The presence of a molecular ion peak (M⁺) confirms the molecular weight of the compound.
-
Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8] This results in a characteristic M⁺ and M+2 peak of almost equal intensity for any fragment containing a bromine atom, providing a clear signature for its presence.
-
Fragmentation Analysis: The way the molecule breaks apart upon ionization (fragmentation) can provide clues about its structure.[9] For example, the loss of a bromine atom or a hydrofluoric acid (HF) molecule can be indicative of the original structure.
Predicted Mass Spectrum Data for this compound
Based on the principles of mass spectrometry, we can predict the key features of the electron ionization (EI) mass spectrum of this compound (Molecular Weight: ~208.00 g/mol ).[10]
| m/z Value | Proposed Fragment | Significance |
| 207/209 | [C₆H₄⁷⁹BrF₂N]⁺ / [C₆H₄⁸¹BrF₂N]⁺ | Molecular ion peak (M⁺ and M+2) confirming the molecular weight and the presence of one bromine atom. |
| 128 | [M - Br]⁺ | Loss of a bromine atom, a common fragmentation pathway for brominated compounds. |
| 108 | [M - Br - HF]⁺ or [M - HBr - F]⁺ | Subsequent loss of HF or F from the [M-Br]⁺ fragment. |
| 101 | [C₅H₂F₂N]⁺ | Loss of a C-Br and subsequent rearrangement. |
Note: The NIST WebBook provides a mass spectrum for the isomer 2-Bromo-4,6-difluoroaniline, which shows a prominent molecular ion peak at m/z 207 and 209, and a base peak at m/z 128, corresponding to the loss of the bromine atom. A similar pattern is expected for the 4,5-difluoro isomer.[11]
Experimental Protocol: GC-MS Analysis
Objective: To obtain the mass spectrum of a this compound derivative to confirm its molecular weight and analyze its fragmentation pattern.
Materials:
-
This compound derivative
-
Volatile organic solvent (e.g., dichloromethane, ethyl acetate)
-
GC-MS instrument with an EI source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable volatile solvent.
-
Instrument Setup: Set up the GC with an appropriate column and temperature program to ensure good separation of the analyte from any impurities. Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-300).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Data Acquisition: The sample is vaporized, separated on the GC column, and then introduced into the mass spectrometer's ion source. The molecules are ionized and fragmented, and the resulting ions are separated by their m/z ratio and detected.
-
Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC). Extract the mass spectrum for this peak.
-
Interpretation: Analyze the mass spectrum to identify the molecular ion peak and its isotopic pattern. Propose structures for the major fragment ions.
Visualization: Mass Spectrometry Analysis Workflow
Caption: Workflow for GC-MS analysis.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid.[12][13] It provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.
The Justification for X-ray Crystallography
While NMR and MS provide strong evidence for a proposed structure, X-ray crystallography offers irrefutable proof.[14] This is particularly crucial in cases of:
-
Regioisomerism: When multiple isomers are possible from a reaction, crystallography can definitively identify which one has been synthesized. For example, it can distinguish between this compound and other isomers like 2-Bromo-4,6-difluoroaniline.
-
Stereochemistry: For chiral derivatives, X-ray crystallography can determine the absolute configuration.
-
Complex Structures: In cases where NMR data is ambiguous or difficult to interpret, a crystal structure provides a clear and unambiguous answer.
The primary limitation of this technique is the need for a suitable single crystal, which can sometimes be challenging to obtain.[15]
Expected Crystallographic Data for a Halogenated Aniline
While a crystal structure for this compound is not publicly available, we can refer to data for similar halogenated anilines to understand the type of information obtained.[16]
| Parameter | Description |
| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry of the crystal lattice. |
| Unit Cell Dimensions (Å) | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths (Å) | The precise distances between bonded atoms (e.g., C-Br, C-F, C-N, C-C). |
| **Bond Angles (°) ** | The angles between adjacent bonds. |
| Torsion Angles (°) | The dihedral angles that define the conformation of the molecule. |
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional structure of a this compound derivative by single-crystal X-ray diffraction.
Materials:
-
High-purity crystalline sample of the this compound derivative
-
Suitable solvent or solvent system for crystallization
-
Crystallization vials
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion, cooling). The goal is to obtain a well-ordered crystal of sufficient size (typically >0.1 mm in all dimensions).[15]
-
Crystal Mounting: Carefully select a suitable crystal and mount it on the goniometer head of the diffractometer.
-
Data Collection: Place the mounted crystal in a stream of cold nitrogen gas (to minimize thermal motion) and expose it to a monochromatic X-ray beam. The diffractometer rotates the crystal while collecting the diffraction pattern.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding the final atomic coordinates.
-
Structure Validation: The final structure is validated to ensure its quality and accuracy.
Visualization: X-ray Crystallography Workflow
Caption: Workflow for single-crystal X-ray analysis.
Comparative Summary and Best Practices
| Technique | Information Provided | Advantages | Limitations | Best For |
| NMR Spectroscopy | Connectivity, chemical environment, relative number of atoms, stereochemistry (in solution). | Non-destructive, provides detailed structural information, applicable to a wide range of compounds. | Requires relatively large sample amounts, can be complex to interpret for complex molecules. | Routine structural confirmation, isomer differentiation, conformational analysis. |
| Mass Spectrometry | Molecular weight, elemental composition (high-resolution MS), structural fragments. | High sensitivity, small sample requirement, characteristic isotopic patterns for halogens. | Can be a destructive technique, limited information on stereochemistry, isomers may have similar spectra. | Molecular weight confirmation, presence of halogens, impurity identification. |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry (in solid state). | Unambiguous structural determination. | Requires a suitable single crystal (can be a major bottleneck), provides solid-state structure which may differ from solution conformation. | Definitive proof of structure, resolving isomer ambiguity, determining absolute configuration. |
Expert Recommendation: For the unequivocal structural confirmation of a novel this compound derivative, a combination of NMR spectroscopy and mass spectrometry should be the first line of analysis. NMR will provide the detailed connectivity map, while MS will confirm the molecular weight and the presence of bromine. If any ambiguity remains, particularly concerning regioisomerism, or if the absolute proof of structure is required for regulatory submission, single-crystal X-ray crystallography should be pursued.
Conclusion
The structural confirmation of this compound derivatives is a critical step in the drug discovery and development process. A thorough understanding of the capabilities and limitations of NMR spectroscopy, mass spectrometry, and X-ray crystallography allows researchers to make informed decisions about which techniques to employ. By following the detailed protocols and understanding the causality behind the experimental choices outlined in this guide, scientists can ensure the structural integrity of their compounds, paving the way for successful and reproducible research.
References
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- Excillum. (n.d.). Small molecule crystallography. Excillum.
- Benchchem. (2025).
- Cody, J. A. (2007). X-Ray Crystallography of Chemical Compounds. Methods in molecular biology (Clifton, N.J.), 363, 1–25.
- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.).
- Wikipedia. (2024). X-ray crystallography. In Wikipedia.
- Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry. Michigan State University.
- Indian Institute of Science Education and Research Kolkata. (n.d.).
- Saini, G., Waila, D., & Gupta, V. (2021). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Indian Journal of Pharmaceutical Sciences, 83(5), 849-861.
- Saini, G., Waila, D., & Gupta, V. (2021). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Semantic Scholar.
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- Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421.
- NIST. (n.d.). 2-Bromo-4,6-difluoroaniline. NIST WebBook.
- Chemistry LibreTexts. (2023).
- Harvey, D. (2023).
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- Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide.
- ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and....
- Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
- Benchchem. (2025). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol. Benchchem.
- Benchchem. (2025). 2-Bromo-4,5-difluorophenylboronic acid crystal structure analysis. Benchchem.
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- Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Chemistry Steps.
- ResearchGate. (2001). (PDF) Crystal Structure Determination of p-Bromoaniline Using Laboratory X-Ray Powder Diffraction Data.
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A Senior Application Scientist's Guide to the Electronic Effects of Aniline Substituents
For researchers, medicinal chemists, and material scientists, understanding the nuanced electronic landscape of the aniline scaffold is paramount. The strategic placement of substituents on the phenyl ring can dramatically alter the reactivity, basicity, and spectroscopic properties of the molecule. This guide provides a comparative study of these electronic effects, grounded in established physical organic chemistry principles and supported by experimental data. We will explore both the theoretical framework for quantifying these effects and the practical experimental methodologies used to measure them, offering a comprehensive resource for professionals in drug development and chemical research.
Theoretical Framework: Decoding Substituent Effects
The electronic influence of a substituent on the aniline ring is a combination of two primary phenomena: the inductive effect and the resonance effect .[1]
-
Inductive Effect (σ-system): This effect is transmitted through the sigma bonds and arises from the electronegativity difference between the substituent and the aromatic ring. Electron-withdrawing groups (EWGs) pull electron density away from the ring, while electron-donating groups (EDGs) push electron density towards it.[1]
-
Resonance Effect (π-system): This effect involves the delocalization of electrons through the pi system and is represented by resonance structures. EDGs with lone pairs of electrons (e.g., -OCH₃, -NH₂) can donate electron density into the ring, increasing the electron density at the ortho and para positions. Conversely, EWGs with pi bonds to electronegative atoms (e.g., -NO₂, -CN) withdraw electron density from the ring, primarily from the ortho and para positions.[1]
These effects are quantitatively described by Linear Free Energy Relationships (LFERs) , most notably the Hammett and Taft equations.
The Hammett Equation
The Hammett equation is a cornerstone in understanding the electronic effects of meta- and para-substituents on the reactivity of aromatic compounds.[2][3] It is expressed as:
log(k/k₀) = ρσ or log(K/K₀) = ρσ
Where:
-
k or K is the rate or equilibrium constant for the substituted aniline.
-
k₀ or K₀ is the rate or equilibrium constant for unsubstituted aniline.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.
The Taft Equation
While the Hammett equation is invaluable for aromatic systems, the Taft equation extends the concept of LFERs to aliphatic compounds and can be used to separate polar, steric, and resonance effects.[4] The Taft equation is particularly useful when considering reactions at a site close to the substituent where steric hindrance can be significant. It is given by:
log(kₛ/kCH₃) = ρσ + δEₛ
Where:
-
kₛ is the rate of the substituted reaction.
-
kCH₃ is the rate of the reference reaction (methyl-substituted).
-
ρ* is the sensitivity factor to polar effects.
-
σ* is the polar substituent constant.
-
δ is the sensitivity factor to steric effects.
-
Eₛ is the steric substituent constant.[4]
This separation of effects allows for a more granular understanding of how a substituent influences reactivity.
Experimental Quantification of Electronic Effects
The theoretical principles outlined above are validated and quantified through a variety of experimental techniques. This section details some of the most common methods for probing the electronic effects of aniline substituents.
Acidity Constant (pKa) Measurement
The basicity of the amino group in aniline is highly sensitive to the electronic nature of the ring substituents.[3][5] Electron-donating groups increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity (higher pKa of the conjugate acid).[6] Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, reducing basicity (lower pKa).[6]
A strong correlation exists between the pKa of substituted anilines and their Hammett σ constants.[2][3]
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol outlines the determination of pKa values using potentiometric titration.[7]
-
Preparation of Solutions:
-
Prepare a standard solution of the aniline derivative (e.g., 1 mM).
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[7]
-
-
Calibration:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[7]
-
-
Titration:
-
Place a known volume of the aniline solution (e.g., 20 mL) in a beaker with a magnetic stir bar.
-
If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) with the standard acid.[7]
-
Begin the titration by adding small, precise increments of the standard base.
-
Record the pH value after each addition, ensuring the reading is stable (drift < 0.01 pH units/minute).[7]
-
Continue the titration until the pH reaches the basic range (e.g., pH 12-12.5).
-
-
Data Analysis:
Caption: General workflow for studying reaction kinetics of anilines.
Comparative Data
The following tables summarize the electronic effects of various substituents on the pKa and spectroscopic properties of aniline.
Table 1: pKa Values and Hammett Constants for Substituted Anilines
| Substituent (para) | Hammett Constant (σp) | pKa of Conjugate Acid | Electronic Effect |
| -NO₂ | 0.78 | 1.0 | Strongly Electron-Withdrawing |
| -CN | 0.66 | 1.74 | Strongly Electron-Withdrawing |
| -Cl | 0.23 | 3.98 | Electron-Withdrawing |
| -H | 0.00 | 4.60 | Reference |
| -CH₃ | -0.17 | 5.08 | Electron-Donating |
| -OCH₃ | -0.27 | 5.34 | Electron-Donating |
| -NH₂ | -0.66 | 6.20 | Strongly Electron-Donating |
Data compiled from various sources.[2][3][6]
Table 2: Spectroscopic Data for Substituted Anilines
| Substituent (para) | ¹⁵N NMR Chemical Shift (ppm, relative to aniline) | N-H Asymmetric Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) |
| -NO₂ | Downfield | Increase | Increase |
| -Cl | Downfield | Increase | Increase |
| -H | 0 | ~3440 | ~1280 |
| -CH₃ | Upfield | Decrease | Decrease |
| -OCH₃ | Upfield | Decrease | Decrease |
Trends compiled from spectroscopic principles and literature data.[8][9][10][11]
Conclusion
The electronic effects of substituents on the aniline scaffold are a predictable and quantifiable phenomenon. By understanding the interplay of inductive and resonance effects, and by employing experimental techniques such as pKa measurements, NMR and IR spectroscopy, and kinetic studies, researchers can rationally design molecules with tailored properties. The Hammett and Taft equations provide a robust framework for correlating these effects with reactivity, offering invaluable tools for drug development, catalyst design, and materials science. This guide serves as a foundational resource for scientists seeking to harness the power of substituent effects in their research endeavors.
References
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- Yildiz, A., & Kaya, Y. (2021). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 10(2), 1836-1842. ([Link])
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- Effect of Substituents on the Basicity of Anilines. (2020, June 13). YouTube. ([Link])
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- Bothner-By, A. A., & Glick, R. E. (1957). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry, 35(10), 1082-1088. ([Link])
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- Taft Equation – A Convenient Tool to Decide the Position of Attack in the Reactions of Aliphatic Amines and Tl (III). International Journal of Science and Research (IJSR). ([Link])
- Comas-Vilà, G., & Salvador, P. (2023). Capturing electronic substituent effect with effective atomic orbitals. Physical Chemistry Chemical Physics, 25(20), 14064-14072. ([Link])
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- Liu, Z., et al. (2016). Kinetic Study of Reactions of Aniline and Benzoyl Chloride in a Microstructured Chemical System. AIChE Journal, 62(10), 3656-3664. ([Link])
- ULTRAVIOLET SPECTROSCOPY. St.
- IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry. ([Link])
- Ghosh, I., et al. (2016). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. ACS Omega, 1(4), 652-659. ([Link])
- Hanson, R. M., et al. (2022). FAIRSpec-ready spectroscopic data collections – advice for researchers, authors, and data managers (IUPAC Technical Report). Apollo - University of Cambridge Repository. ([Link])
- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
- Hanson, R. M., et al. (2021). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. ([Link])
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- Taft equ
- Bláha, D., et al. (2020). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. Applied Sciences, 10(6), 2091. ([Link])
- Development of a Standard for FAIR Data Management of Spectroscopic D
- The absorption spectrum of aniline.
- Muchowska, K. B., et al. (2020). Quantifying Through‐Space Substituent Effects. Angewandte Chemie International Edition, 59(41), 18062-18069. ([Link])
- Ch12 : Substituent Effects. University of Calgary. ([Link])
- Protocol for Determining pKa Using Potentiometric Titration.
- da Silva, C. O., et al. (2010). First-principles calculation of pKa for cocaine, nicotine, neurotransmitters, and anilines in aqueous solution. The Journal of Chemical Physics, 133(17), 174116. ([Link])
- Terms used in UV / Visible Spectroscopy. Al-Mustansiriyah University. ([Link])
- Infrared Spectroscopy. SDBS. ([Link])
- Infrared Spectrometry.
- The features of IR spectrum. University of Babylon. ([Link])
- Bordwell, F. G., & Drucker, G. E. (1981). Acidity of Anilines: Calculations vs Experiment. The Journal of Organic Chemistry, 46(3), 632-635. ([Link])
- Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.
- Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Scholaris. ([Link])
- High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.
- Pan, B., et al. (2007). Equilibrium and kinetic studies on the adsorption of aniline compounds from aqueous phase onto bifunctional polymeric adsorbent with sulfonic groups.
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A Comparative Guide to the Synthesis of 2-Bromo-4,5-difluoroaniline: A Modern Approach vs. Traditional Bromination
Introduction
2-Bromo-4,5-difluoroaniline is a crucial chemical intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals. The strategic placement of bromine and fluorine atoms on the aniline ring provides a versatile scaffold for further chemical modifications, making it a valuable building block for drug discovery and development professionals. The efficiency, safety, and scalability of its synthesis are therefore of paramount importance.
This guide provides an in-depth technical comparison between a modern, optimized synthetic method for this compound and a traditional, more hazardous approach. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present supporting data to offer a comprehensive resource for researchers and scientists in the field.
Comparative Analysis: Modern vs. Traditional Synthesis
The synthesis of this compound is primarily achieved through the electrophilic bromination of 3,4-difluoroaniline. The choice of the brominating agent is the critical determinant of the reaction's safety, efficiency, and environmental impact. Here, we compare a modern approach using N-Bromosuccinimide (NBS) with the traditional use of elemental bromine (Br₂).
| Parameter | New Method: NBS Bromination | Traditional Method: Elemental Bromine |
| Starting Material | 3,4-difluoroaniline | 3,4-difluoroaniline |
| Brominating Agent | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |
| Reaction Conditions | Mild, typically room temperature | Often requires cooling due to high reactivity |
| Reported Yield | High, with high regioselectivity | Variable, risk of over-bromination |
| Purity | Generally high due to fewer side products | Lower, often requires extensive purification |
| Safety | NBS is a stable, crystalline solid, easier and safer to handle.[1][2] | Elemental bromine is a highly volatile, corrosive, and toxic liquid, requiring specialized handling.[3][4][5][6] |
| Environmental Impact | More environmentally friendly due to reduced hazardous waste | Generates hazardous by-products and waste streams |
The primary advantage of the modern method lies in the use of N-Bromosuccinimide. NBS provides a low, constant concentration of bromine in the reaction mixture, which favors the desired mono-bromination and minimizes the formation of di-brominated and other by-products.[7] This enhanced selectivity leads to a cleaner reaction profile and simplifies purification. In contrast, elemental bromine is highly reactive and can lead to over-bromination, reducing the yield of the desired product.[8]
From a safety and handling perspective, NBS is a crystalline solid that is significantly less hazardous than liquid bromine. Bromine is highly corrosive, toxic upon inhalation, and requires specialized equipment and procedures for safe handling.[3][4][5][6]
In-Depth Methodologies
New Synthetic Method: Regioselective Bromination using N-Bromosuccinimide (NBS)
This method prioritizes safety, selectivity, and ease of execution, making it ideal for both laboratory-scale synthesis and potential scale-up. The use of NBS in a suitable solvent allows for a controlled reaction, leading to a high yield of the target compound.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3,4-difluoroaniline (1.0 eq). Dissolve the aniline in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. The use of a slight excess of NBS ensures complete consumption of the starting material.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, pour the mixture into water and stir for 15 minutes. Extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound as a pure solid.
Causality Behind Experimental Choices: The choice of a polar aprotic solvent like acetonitrile or DMF facilitates the dissolution of both the aniline and NBS. The initial cooling and portion-wise addition of NBS are crucial to control the exothermic reaction and prevent the formation of impurities.
Caption: Workflow for the synthesis of this compound using NBS.
Traditional Synthetic Method: Electrophilic Bromination using Elemental Bromine (Br₂)
This classical approach, while effective, is fraught with significant safety and handling challenges due to the properties of liquid bromine. It is also less selective, often leading to a mixture of products.
-
Reaction Setup: In a fume hood, add 3,4-difluoroaniline (1.0 eq) to a round-bottom flask containing a suitable solvent like glacial acetic acid. Cool the mixture to 0-5 °C in an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of elemental bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise to the aniline solution over 30-60 minutes, maintaining the temperature below 10 °C. Extreme caution is required when handling liquid bromine. [3][4][5][6]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: Carefully pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine. Neutralize the solution with a saturated sodium bicarbonate solution. Extract the product with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product will likely require extensive purification by column chromatography to isolate the desired this compound from isomeric and di-brominated impurities.
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comparing the performance of "2-Bromo-4,5-difluoroaniline" in different reaction types
An In-Depth Guide to the Comparative Performance of 2-Bromo-4,5-difluoroaniline in Key Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of this compound
In the landscape of modern synthetic chemistry, the judicious selection of building blocks is a critical determinant of success. This compound (CAS No. 64695-79-0) has emerged as a particularly valuable reagent in the synthesis of complex molecules for the pharmaceutical and materials science sectors.[1][2] Its utility is derived from a combination of features: a reactive carbon-bromine bond amenable to a wide range of palladium-catalyzed cross-coupling reactions, and the presence of vicinal fluorine atoms. These fluorine substituents are known to significantly modulate the physicochemical properties of the final compounds, often enhancing metabolic stability, binding affinity, and other pharmacokinetic parameters.[3]
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of the performance of this compound across several common and powerful reaction types. We will move beyond simple protocols to explore the causality behind experimental choices, offering insights grounded in mechanistic principles to empower researchers in their synthetic endeavors.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its reliability in forming C(sp²)–C(sp²) bonds.[3][4] The reaction's success with this compound hinges on the predictable reactivity of the C-Br bond.
Performance and Mechanistic Considerations
The reactivity of aryl halides in palladium-catalyzed couplings follows a well-established trend: I > Br > Cl.[3][5] The C-Br bond in this compound offers a strategic balance: it is sufficiently reactive to undergo oxidative addition to a Pd(0) catalyst under relatively mild conditions, yet more stable and often more cost-effective than its iodo-analogue.[6] The two electron-withdrawing fluorine atoms on the ring can further influence the reaction kinetics, potentially accelerating the initial oxidative addition step—the insertion of the Pd(0) catalyst into the C-Br bond—by rendering the carbon atom more electrophilic.[7]
Compared to a simpler substrate like 4-bromoaniline, this compound may require a more active catalyst system to overcome potential steric hindrance and to ensure efficient turnover.[8][9]
Experimental Protocol: A Self-Validating System for Suzuki-Miyaura Coupling
The following protocol is presented as a robust starting point. A self-validating system implies that each component is chosen for a specific, mechanistically-driven reason, ensuring reproducibility.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 ratio)
-
Inert Gas (Argon or Nitrogen)
Experimental Workflow:
-
Reaction Setup (The "Why"): To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, base, and palladium catalyst.[10] Causality: An inert atmosphere is critical because the active Pd(0) species is readily oxidized by atmospheric oxygen, which would lead to catalyst deactivation.[9]
-
Solvent Addition (The "Why"): Add the degassed solvent mixture via syringe.[10] Causality: Degassing the solvent removes dissolved oxygen. The dioxane/water system is effective because it facilitates the dissolution of both the organic-soluble aryl halide and the water-soluble inorganic base, which is crucial for the reaction to proceed efficiently.
-
Reaction (The "Why"): Heat the mixture to 80–100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.[3] Causality: Thermal energy is required to overcome the activation barriers of the catalytic cycle steps. Vigorous stirring ensures proper mixing in the heterogeneous system.
-
Work-up and Purification (The "Why"): Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[3] Causality: The aqueous wash removes the inorganic base and salts. Purification by chromatography separates the desired biaryl product from unreacted starting materials and catalyst residues.
Data Presentation: Representative Suzuki-Miyaura Conditions
While specific yields depend heavily on the coupling partner, the following table provides a comparative overview of conditions used for various bromoaniline derivatives.
| Aryl Bromide Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoaniline | Pd/C-Kolliphor EL | K₂CO₃ | Water | RT | 1 | 95 |
| 2-Bromoaniline | Pd/C-Kolliphor EL | K₂CO₃ | Water | RT | 1 | 92 |
| 3-Bromoaniline | Pd/C-Kolliphor EL | K₂CO₃ | Water | RT | 5 | 90 |
| 4-Bromo-2,6-difluoroaniline | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | (Typical) >80 |
Data for bromoanilines adapted from a micellar Suzuki coupling study.[8] Conditions for the difluoro-analogue are a representative example based on standard protocols.[3]
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for constructing carbon-nitrogen bonds, a transformation that is notoriously difficult using classical methods.[11][12] this compound serves as an excellent electrophilic partner in this reaction.
Performance and Strategic Considerations
The success of a Buchwald-Hartwig amination is highly dependent on the catalyst system. The reaction involves a delicate interplay between the palladium center, a phosphine ligand, and a base to couple an aryl halide with an amine.[13] For a moderately electron-poor substrate like this compound, the choice of a bulky, electron-rich phosphine ligand is paramount. These ligands, such as XPhos or RuPhos, accelerate both the oxidative addition and the final reductive elimination steps, leading to higher yields and preventing catalyst decomposition.[12][14]
As an alternative to conventional heating, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and often improves yields, making it a preferred method in drug discovery settings.[15]
Experimental Protocol: A Self-Validating System for Buchwald-Hartwig Amination
This protocol is designed for the coupling of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)
Experimental Workflow:
-
Reaction Setup (The "Why"): In a glovebox or using a Schlenk line, combine the palladium precatalyst, ligand, base, and this compound in a dry reaction vessel.[13] Causality: Strict exclusion of air and moisture is crucial. NaOtBu is highly hygroscopic, and the Pd(0) catalyst is oxygen-sensitive. The ligand is essential for stabilizing the palladium and facilitating the catalytic cycle.[13][16]
-
Reagent Addition (The "Why"): Add the anhydrous, degassed solvent, followed by the amine. Seal the vessel.[16] Causality: Anhydrous solvents prevent quenching of the strong base. Degassing removes oxygen.
-
Reaction (The "Why"): Heat the mixture to 80–110 °C with vigorous stirring (or use a microwave reactor, e.g., 150 °C for 10-30 min).[15] Monitor by LC-MS. Causality: The base deprotonates the amine, forming an amido species that coordinates to the palladium center, preceding the C-N bond-forming reductive elimination step.[12]
-
Work-up and Purification (The "Why"): After cooling, quench the reaction carefully (e.g., with saturated aq. NH₄Cl), extract the product with an organic solvent, wash, dry, and purify by column chromatography.[16] Causality: Quenching neutralizes the strong base. The extractive work-up isolates the desired product from inorganic salts and residual base.
Visualization: Buchwald-Hartwig Experimental Workflow
Caption: General workflow for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution offers a different mechanistic pathway for functionalization, one that does not rely on a metal catalyst. Instead, it requires an electron-deficient aromatic ring and a good leaving group.[17]
Performance and Mechanistic Considerations
The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[18] The stability of this intermediate is the key to the reaction's feasibility.
-
Activating Groups: The reaction is strongly accelerated by the presence of potent electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho or para to the leaving group.[17][18]
-
Leaving Group Ability: The typical halogen reactivity trend for SNAr is F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the ring. The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to attack, outweighing its poor leaving group ability in the second, faster step.[17]
For this compound, the two fluorine atoms act as moderate EWGs, making the ring more electron-poor than a non-fluorinated analogue. However, their activating effect is significantly weaker than that of a nitro group.[19] Consequently, forcing a nucleophile to displace the bromine via an SNAr mechanism would be extremely challenging and is not a common application for this substrate. Instead, it is more likely that under harsh conditions with a strong nucleophile, one of the fluorine atoms could be displaced, although this is also not a primary reaction pathway without stronger activation.[20]
Comparison with an Activated Alternative: A compound like 2-Bromo-4,6-dinitroaniline is exceptionally unreactive towards electrophilic substitution but would be highly activated for SNAr at the bromine position due to the powerful stabilizing effect of the two nitro groups on the Meisenheimer intermediate.[19] this compound does not possess this level of activation.
Visualization: SNAr Mechanism and EWG Role
Caption: The addition-elimination mechanism of SNAr reactions.
Conclusion and Strategic Outlook
This compound is a highly versatile and strategically important building block whose performance is dictated by the chosen reaction type.
-
For C-C and C-N Bond Formation: It is an excellent substrate for palladium-catalyzed cross-coupling reactions . The C-Br bond provides a reliable and predictable reactive handle for both Suzuki-Miyaura and Buchwald-Hartwig aminations, which should be considered the primary methods for its functionalization at this position.
-
For Nucleophilic Substitution: Its performance in SNAr reactions is poor due to insufficient ring activation. The electronic properties of the fluorine atoms are not strong enough to facilitate this pathway under standard conditions. Researchers seeking to perform nucleophilic substitution should consider alternative substrates with more potent activating groups.
Ultimately, the power of this compound lies in its robust performance in the most widely used and reliable cross-coupling methodologies, making it a go-to reagent for the efficient construction of complex, fluorinated molecules.
References
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- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- National Center for Biotechnology Information. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4,5-difluorophenylboronic acid.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 4-Bromo-2,6-difluoroaniline.
- American Chemical Society. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato.
- Stentorian. (n.d.). 2-Bromo-4, 5-difluoroaniline, min 98%, 100 grams.
- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
- National Center for Biotechnology Information. (n.d.). Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints.
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- National Center for Biotechnology Information. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone.
- Beilstein-Institut. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
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- Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
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- Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.
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Evaluating 2-Bromo-4,5-difluoroaniline as a Fragment for Drug Discovery: A Comparative Guide
In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a potent and efficient strategy for identifying novel lead compounds.[1][2] This approach relies on the screening of low-molecular-weight fragments that, despite often exhibiting weak binding affinities, provide high-quality starting points for optimization into potent, drug-like molecules.[3][4] This guide provides an in-depth evaluation of 2-Bromo-4,5-difluoroaniline as a prospective fragment, critically examining its physicochemical properties, potential advantages, and synthetic tractability in comparison to alternative scaffolds. We will delve into the experimental methodologies used to assess such fragments and provide a framework for its rational application in drug discovery campaigns.
The Rationale for Halogenated Anilines in Fragment-Based Drug Discovery
Aniline and its derivatives are prevalent structural motifs in medicinal chemistry, valued for their synthetic versatility. However, the aniline scaffold is often associated with metabolic liabilities, including the potential for oxidative metabolism leading to reactive intermediates and toxicity.[5][6] This has driven the exploration of bioisosteric replacements that can mimic the desirable interaction profile of anilines while mitigating their metabolic risks.[5][7]
The strategic incorporation of fluorine atoms, as seen in this compound, is a well-established tactic to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][8] The strong carbon-fluorine bond can block sites of metabolism, while the electronegativity of fluorine can influence the electronic environment of the molecule, potentially leading to more favorable interactions with the target protein.[1] The bromine atom further adds a valuable vector for synthetic elaboration and can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.[9]
Physicochemical Properties: A "Rule of Three" Analysis
The "Rule of Three" is a set of guidelines used to define the characteristics of an ideal fragment for FBDD, emphasizing low molecular weight and complexity to ensure a higher probability of efficient binding.[10] Let's evaluate this compound and its isomers against these criteria.
| Property | This compound | 2-Bromo-4,6-difluoroaniline | 4-Bromo-2,5-difluoroaniline | "Rule of Three" Guideline |
| Molecular Weight ( g/mol ) | 208.00[11] | 208.00[12] | 208.01 | < 300 |
| cLogP | 2.1[11] | 2.1[12] | 2.1 | < 3 |
| Hydrogen Bond Donors | 1[11] | 1[12] | 1 | ≤ 3 |
| Hydrogen Bond Acceptors | 3[11] | 3[12] | 3 | ≤ 3 |
| Rotatable Bonds | 0[11] | 0[12] | 0 | ≤ 3 |
As the table indicates, this compound and its isomers comfortably adhere to the "Rule of Three," making them excellent candidates for inclusion in a fragment library from a physicochemical standpoint. Their low molecular weight and limited number of rotatable bonds suggest a lower entropic penalty upon binding, and their balanced lipophilicity is within the desired range for good aqueous solubility and subsequent optimization.
Comparative Evaluation: Alternatives and Bioisosteric Replacements
While this compound presents a compelling profile, a thorough evaluation necessitates comparison with alternative fragments that might be considered for similar applications.
-
Non-halogenated Anilines: Simple anilines offer synthetic simplicity but, as previously mentioned, carry a higher risk of metabolic instability. The inclusion of fluorine and bromine in our lead fragment is a deliberate strategy to mitigate this.
-
Saturated Bioisosteres: To completely move away from the potential liabilities of the aniline ring, researchers have explored saturated carbocyclic scaffolds such as bicyclo[1.1.1]pentylamines (BCPAs) and aminonorbornanes.[6][13] These sp³-rich motifs can mimic the geometry of anilines while offering improved metabolic stability and three-dimensionality, a desirable feature in modern drug design.[6][7] However, the synthesis of these more complex scaffolds can be more challenging and may not always be a straightforward replacement.
-
Other Halogenation Patterns: The specific placement of the fluorine and bromine atoms in this compound influences its electronic properties and potential interaction vectors. Alternative isomers, such as 2-Bromo-4,6-difluoroaniline and 4-Bromo-2,6-difluoroaniline, offer subtle variations that could be explored to fine-tune binding interactions and synthetic accessibility.[14]
The choice of fragment will ultimately depend on the specific target and the desired properties of the final drug candidate. This compound represents a strategic balance between the synthetic accessibility of the aniline scaffold and the improved properties conferred by halogenation.
Experimental Evaluation of Fragment Binding
The identification and validation of fragment hits require sensitive biophysical techniques capable of detecting weak binding events.[10][15] The following are standard experimental workflows for evaluating a fragment like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for fragment screening, as it can directly observe the binding of a small molecule to a protein target.[16][17] Both ligand-observed and protein-observed methods can be employed.
Caption: A typical workflow for fragment screening using NMR spectroscopy.
Experimental Protocol: ¹H-¹⁵N HSQC NMR Screening
-
Protein Preparation: Express and purify the target protein with ¹⁵N isotopic labeling. Prepare a stock solution of the protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.0) to a final concentration of 50-100 µM.
-
Fragment Preparation: Prepare a stock solution of this compound in deuterated DMSO (d6-DMSO) at a high concentration (e.g., 100 mM).
-
NMR Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.
-
Add a small aliquot of the fragment stock solution to the protein sample to achieve the desired final concentration (typically 200-500 µM).
-
Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
-
Data Analysis:
-
Overlay the reference and fragment-containing spectra.
-
Analyze for chemical shift perturbations (CSPs) of the protein's amide signals. Significant CSPs indicate that the fragment is binding to the protein.
-
Map the perturbed residues onto the protein structure (if available) to identify the binding site.
-
Perform a titration experiment with increasing concentrations of the fragment to determine the dissociation constant (Kd).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events.[18] It can provide valuable information on binding affinity and kinetics.[19]
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A Comparative Guide to the Synthesis of 2-Bromo-4,5-difluoroaniline: Benchmarking Against Patented Industrial Methods
Introduction: The Strategic Importance of 2-Bromo-4,5-difluoroaniline in Modern Drug Discovery
This compound is a highly valuable building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring a bromine atom for facile cross-coupling reactions and two fluorine atoms to enhance metabolic stability and binding affinity, makes it a sought-after intermediate in the synthesis of a wide array of pharmaceutical candidates. The efficient and selective synthesis of this key intermediate is therefore of paramount importance to researchers and drug development professionals. This guide provides an in-depth comparison of a highly efficient, laboratory-scale synthesis of this compound against established, patented industrial methods for producing structurally related brominated difluoroanilines. We will delve into the mechanistic rationale behind these approaches, present detailed experimental protocols, and offer a quantitative comparison to guide you in selecting the optimal synthetic route for your research and development needs.
Core Synthetic Strategies: A Tale of Two Approaches
The synthesis of brominated difluoroanilines can be broadly categorized into two distinct strategies, each with its own set of advantages and disadvantages.
1. The Patented Industrial Approach: A Multi-Step Strategy for Large-Scale Production
Patented methods for the synthesis of brominated difluoroanilines, such as the process for preparing 2-bromo-4,6-difluoroaniline, often prioritize the use of readily available, inexpensive starting materials and are designed for large-scale production.[1][2] These multi-step syntheses frequently involve the protection of the highly activating amino group to control regioselectivity during bromination, followed by a deprotection step. A representative industrial approach for a related isomer involves the bromination of 2,4-difluoroaniline using elemental bromine in an acidic medium.[1][2] While effective for large-scale manufacturing, this method can present challenges in a laboratory setting, including the handling of hazardous reagents like elemental bromine and potentially lower overall yields due to the multiple steps involved.
2. The Benchmarked Laboratory Approach: Direct and Regioselective Bromination
For research and development, where speed, efficiency, and high purity are often prioritized over raw material cost, a more direct approach is often preferable. The benchmarked method we will explore in detail utilizes N-Bromosuccinimide (NBS) as a mild and highly regioselective brominating agent in a polar aprotic solvent such as N,N-dimethylformamide (DMF). This approach offers a streamlined, single-step synthesis from the corresponding difluoroaniline, often with excellent yields and purity.
In-Depth Mechanistic and Practical Analysis of Synthesis Routes
Patented Method: A Representative Multi-Step Industrial Synthesis
A common strategy in industrial synthesis to control the regioselectivity of bromination on highly activated aniline rings is to temporarily deactivate the amino group through acylation. This is followed by bromination and subsequent deprotection.
The Rationale:
The strong activating and ortho-, para-directing nature of the amino group can lead to multiple bromination products.[3] By converting the amine to an amide (e.g., an acetanilide), its activating effect is attenuated, allowing for more controlled bromination.
A Representative Patented Workflow (for a related isomer):
-
Protection (Acetylation): 4-Fluoroaniline is acetylated using acetic anhydride to form 4-fluoroacetanilide.[3]
-
Bromination: The resulting acetanilide is then brominated.
-
Deprotection (Hydrolysis): The acetyl group is removed by acid or base hydrolysis to yield the final brominated aniline.
While this approach provides control, it involves multiple reaction and work-up steps, which can impact the overall yield and efficiency.
Benchmarked Method: Direct Regioselective Bromination with N-Bromosuccinimide
This method stands out for its simplicity, high yield, and excellent regioselectivity, making it an ideal choice for laboratory-scale synthesis and the rapid generation of analogues for structure-activity relationship (SAR) studies.
The Mechanistic Advantage:
The use of N-Bromosuccinimide (NBS) as the bromine source is key to the success of this method. NBS is a solid, making it easier and safer to handle than liquid bromine.[4] The reaction proceeds via an electrophilic aromatic substitution mechanism. The choice of a polar aprotic solvent like DMF plays a crucial role in enhancing the regioselectivity of the bromination of anilines with electron-withdrawing groups.[4]
Visualizing the Synthetic Workflows
Caption: A representative multi-step patented workflow.
Caption: Streamlined benchmarked laboratory synthesis.
Head-to-Head Performance Comparison
| Metric | Patented Industrial Approach (Representative) | Benchmarked Laboratory Method (NBS/DMF) |
| Starting Material | 2,4-Difluoroaniline[1][2] | 3,4-Difluoroaniline |
| Brominating Agent | Elemental Bromine (Br₂)[1][2] | N-Bromosuccinimide (NBS)[5] |
| Number of Synthetic Steps | 2-3 (Protection, Bromination, Deprotection) | 1 (Direct Bromination) |
| Typical Reported Yield | Variable (dependent on multiple steps) | ~95% (for similar substrates)[5] |
| Purity | Requires purification after each step | High purity achievable after a single purification |
| Reaction Time | Potentially longer due to multiple steps | Generally shorter |
| Safety Considerations | Use of highly corrosive and toxic liquid bromine | Use of a more manageable solid reagent (NBS) |
| Scalability | Designed for large-scale industrial production | Readily scalable for laboratory and pilot plant needs |
Detailed Experimental Protocols
Benchmarked Laboratory Synthesis of this compound
This protocol is adapted from a high-yield synthesis of a similar compound, 2-bromo-4-fluoroaniline.[5]
Materials:
-
3,4-Difluoroaniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
n-Hexane
-
Two-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
To a two-necked flask equipped with a stirring device, add 3,4-difluoroaniline (1 equivalent) and distilled N,N-dimethylformamide (DMF).
-
In a separate flask, dissolve N-bromosuccinimide (1.1 equivalents) in DMF.
-
Slowly add the NBS solution dropwise to the stirred solution of 3,4-difluoroaniline.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane (CH₂Cl₂).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an eluent mixture of ethyl acetate and n-hexane to afford the pure this compound.
Representative Patented Industrial Synthesis of a Brominated Difluoroaniline Isomer
This protocol is a representative example based on the principles outlined in patents for the synthesis of 2-bromo-4,6-difluoroaniline.[1][2]
Materials:
-
2,4-Difluoroaniline
-
32% Hydrochloric acid
-
Bromine (Br₂)
-
Water
-
Glass-lined reactor
Procedure:
-
Charge a glass-lined reactor with water and then with 32% hydrochloric acid.
-
While maintaining the temperature below 30°C, add 2,4-difluoroaniline to form a slurry of 2,4-difluoroaniline hydrochloride.
-
Cool the slurry to 20°C.
-
Add bromine over a period of approximately 50 minutes, ensuring the temperature does not exceed 45°C.
-
Maintain the reaction temperature between 20°C and 45°C for 30 minutes to complete the bromination.
-
The resulting product, 2-bromo-4,6-difluoroaniline, can then be isolated and purified or used directly in subsequent steps.
Conclusion and Recommendations
For researchers and scientists in a drug development setting, the direct bromination of 3,4-difluoroaniline using N-Bromosuccinimide in DMF presents a superior method for the synthesis of this compound. Its single-step nature, high yield, excellent regioselectivity, and enhanced safety profile make it the preferred choice for rapid synthesis of this key intermediate and its analogues.
While patented industrial methods are optimized for large-scale production from a cost-of-goods perspective, they often involve multiple steps and more hazardous reagents, making them less ideal for the flexibility and speed required in a research and development environment. The benchmarked laboratory method provides a reliable and efficient route to high-purity this compound, empowering chemists to accelerate their discovery programs.
References
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- Google Patents. US5977412A - Process for preparing 3,5-difluoroaniline.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
- Google Patents.
- Google Patents. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
- Google Patents. CA2340442C - Process for preparing 3,5-difluoroaniline.
- Google Patents. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4,5-difluoroaniline
As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like 2-Bromo-4,5-difluoroaniline is foundational to discovery. However, innovation carries the parallel responsibility of ensuring safety and environmental stewardship. The proper disposal of chemical reagents is not a mere procedural afterthought; it is a critical component of a self-validating system of laboratory safety and regulatory compliance. This guide provides a direct, in-depth operational plan for the disposal of this compound, grounded in its specific chemical hazards and regulatory context.
Immediate Safety Profile: Understanding the Hazard
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated aromatic amine that must be treated as a hazardous substance. Its hazard profile is the primary driver for the stringent disposal protocols outlined below.
Based on GHS classifications, this compound is known to cause significant irritation.[1][2] While comprehensive toxicity data may be limited, information from structurally similar compounds suggests that it should be handled with care to avoid potential acute toxicity if swallowed, inhaled, or in contact with skin.[3][4][5][6]
Table 1: Chemical and Hazard Summary for this compound
| Property | Value | Source |
| CAS Number | 64695-79-0 | [1][7][8] |
| Molecular Formula | C₆H₄BrF₂N | [1][8][9] |
| Appearance | White to off-white solid | [7] |
| GHS Hazard Codes | H315: Causes skin irritation | [1][2] |
| H319: Causes serious eye irritation | [1][2] | |
| H335: May cause respiratory irritation | [1][2] |
Pre-Disposal Operations: Safe Handling and Storage
Proper disposal begins with proper handling. Minimizing waste generation and preventing exposure are key objectives during the active use of the chemical.
Personal Protective Equipment (PPE)
A robust PPE protocol is mandatory. The causality is clear: each piece of equipment forms a barrier against a specific, identified hazard.
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles and a face shield. This is non-negotiable due to the compound's classification as a serious eye irritant.[2][10][11]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile. Inspect gloves for integrity before each use.[2][4]
-
Body Protection: A lab coat and appropriate protective clothing are necessary to prevent skin contact, as the compound is a known skin irritant.[2][4][11]
-
Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling dust particles that can cause respiratory irritation.[2][4][11]
Handling and Storage Best Practices
-
Ventilation: Always handle this compound in a well-ventilated area or chemical fume hood to minimize inhalation exposure.[2][11]
-
Minimize Dust: As a solid, care must be taken to avoid the formation of dust and aerosols during weighing and transfer.[4][12]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[3][4][10]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, separate from incompatible materials such as strong oxidizing agents, acids, and bases.[2][5][11]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a halogenated organic compound. This chemical property is the single most important factor in its disposal pathway, as mixing halogenated and non-halogenated waste streams leads to complex and costly disposal procedures.[13] Never dispose of this chemical down the drain or in standard trash.[12][14]
1. Waste Characterization and Segregation:
-
Action: Characterize all waste streams containing this compound as "Hazardous Halogenated Organic Waste."
-
Causality: This compound contains bromine and fluorine.[13] Halogenated wastes require specific disposal methods, typically high-temperature incineration with scrubbers, to safely neutralize the hazardous byproducts (e.g., hydrobromic and hydrofluoric acid).[2] Segregation from non-halogenated waste is crucial for both safety and cost-effectiveness.[13]
2. Container Selection and Labeling:
-
Action: Select a dedicated, sealable, and chemically compatible container for the waste. Clearly label it with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant).[4][12]
-
Causality: Proper labeling prevents accidental mixing of incompatible wastes and ensures that disposal personnel are fully aware of the container's contents and associated dangers.[15]
3. Collection of Waste:
-
Solid Waste: Carefully transfer any residual this compound powder, contaminated weighing paper, gloves, and other disposable lab supplies directly into the designated hazardous waste container.[12] Minimize dust generation during this process.
-
Contaminated Reusable Labware (e.g., glassware):
-
Rinse the labware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Collect this rinsate in a separate, clearly labeled container for "Halogenated Liquid Waste." Do not mix this with non-halogenated solvent waste.
-
-
Causality: This two-pronged collection process ensures that both solid and liquid waste streams are properly segregated according to their halogenated nature.
4. Temporary On-Site Storage:
-
Action: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[15] Ensure the container remains closed except when adding waste.
-
Causality: Storing waste at the point of generation prevents unnecessary transport within the facility and minimizes the risk of spills. Federal and local regulations strictly govern the volume of waste and the time it can be stored in an SAA.[15]
5. Arranging for Final Disposal:
-
Action: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.
-
Causality: Final disposal must be conducted by a licensed and approved hazardous waste disposal facility.[12][14] Your EH&S department manages this "cradle-to-grave" process, ensuring full regulatory compliance.[13][16]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[12]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[12]
-
Protect: Don the appropriate PPE as described in Section 2.
-
Contain: Prevent the solid material from spreading or becoming airborne.
-
Clean-Up: Carefully sweep or shovel the spilled solid into the designated hazardous waste container.[2][12] Avoid any actions that could generate dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone). Place the contaminated cloth and any other cleaning materials into the hazardous waste container.[12]
-
Report: Report the incident to your laboratory supervisor and EH&S department, as per institutional policy.
The Disposal Workflow: A Visual Guide
The following diagram illustrates the logical decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- This compound | C6H4BrF2N | CID 11206558. PubChem. [Link]
- 2-Bromo-4,6-Difluoroaniline | C6H4BrF2N | CID 136285. PubChem. [Link]
- Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
- Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania. [Link]
- Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
- Hazardous Chemical Compounds & Hazardous Waste. IN.gov. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
